molecular formula C5H11ClFNO B1376457 (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride CAS No. 955028-84-9

(3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride

Cat. No.: B1376457
CAS No.: 955028-84-9
M. Wt: 155.6 g/mol
InChI Key: VGRYZBPWUNRGDD-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride is a useful research compound. Its molecular formula is C5H11ClFNO and its molecular weight is 155.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R,4R)-3-fluoropiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRYZBPWUNRGDD-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955028-84-9
Record name 4-Piperidinol, 3-fluoro-, hydrochloride (1:1), (3R,4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955028-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of (3R,4R)-rel-3-Fluoropiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocycles in FDA-approved small molecule drugs.[1] Its saturated, three-dimensional structure provides an excellent scaffold for orienting functional groups to interact with biological targets. When combined with fluorine—an element with unique properties—the utility of the piperidine scaffold is significantly enhanced. The introduction of fluorine can modulate key physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced biological activity.

This guide focuses on a particularly valuable building block: (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride . The rel designation indicates a racemic mixture of the (3R,4R) and (3S,4S) enantiomers, which share a trans relative stereochemistry between the fluorine atom at position 3 and the hydroxyl group at position 4. This specific stereochemical arrangement is crucial for pre-organizing the molecule into a defined conformation, a critical aspect of rational drug design.

Herein, we present a comprehensive overview of a robust synthetic strategy to access this key intermediate, detailing the underlying chemical principles, a field-proven experimental protocol, and a thorough guide to its structural characterization.

Part 1: A Strategic Approach to Synthesis

The synthesis of fluorinated piperidines can be challenging, often requiring careful control of stereochemistry.[2] Common strategies include the hydrogenation of readily available fluoropyridines or the stereoselective fluorination of piperidine precursors.[3] For the synthesis of (3R,4R)-rel-3-Fluoropiperidin-4-ol, a highly effective and logical pathway involves the diastereoselective reduction of an N-protected 3-fluoropiperidin-4-one intermediate. This approach offers excellent control over the desired trans stereochemistry.

The overall synthetic workflow is depicted below. It begins with the protection of the piperidine nitrogen, followed by a stereoselective reduction of the ketone and subsequent deprotection to yield the final hydrochloride salt.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Deprotection & Salt Formation A 3-Fluoropiperidin-4-one B N-Boc-3-fluoropiperidin-4-one A->B (Boc)₂O, Base C N-Boc-(3R,4R)-rel-3-fluoropiperidin-4-ol B->C NaBH₄, MeOH D (3R,4R)-rel-3-Fluoropiperidin-4-ol Hydrochloride C->D HCl in Dioxane/Ether

Caption: Synthetic workflow for (3R,4R)-rel-3-Fluoropiperidin-4-ol HCl.

Pillar of Expertise: The Causality Behind Experimental Choices
  • Nitrogen Protection: The piperidine nitrogen is nucleophilic and basic, which can interfere with subsequent reactions. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group in this context. It is electronically neutral, sterically bulky (which can influence the stereochemical outcome of the reduction), and can be removed under acidic conditions that are orthogonal to many other functional groups.[4]

  • Diastereoselective Ketone Reduction: The key to achieving the desired trans stereochemistry lies in the reduction of the ketone at C4. The presence of the fluorine atom at the adjacent C3 position creates a stereochemically biased environment. Reduction with sodium borohydride (NaBH₄) in a protic solvent like methanol is a reliable method. The hydride reagent preferentially attacks the carbonyl from the sterically less hindered face, which is generally the face opposite to the fluorine atom, leading predominantly to the trans alcohol. This outcome is a result of minimizing steric interactions in the transition state.

  • Deprotection and Salt Formation: The final step involves the removal of the Boc group. Treatment with a strong acid, such as hydrochloric acid in an anhydrous solvent like dioxane or diethyl ether, efficiently cleaves the carbamate.[5] This process generates the free amine, which is immediately protonated by the excess HCl to form the stable, crystalline hydrochloride salt, facilitating isolation and improving the compound's handling and shelf-life. The use of anhydrous conditions is critical to prevent the formation of unwanted byproducts.

Part 2: A Self-Validating Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis. Each step includes checkpoints for validation through techniques like Thin Layer Chromatography (TLC).

Step 1: Synthesis of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (Intermediate B)
  • Reagents & Setup:

    • 3-Fluoropiperidin-4-one hydrochloride (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (2.5 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

  • Procedure:

    • Suspend 3-fluoropiperidin-4-one hydrochloride in DCM.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add the base (TEA or NaHCO₃) and stir for 15 minutes.

    • Add (Boc)₂O portion-wise or as a solution in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Validation: Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate/Hexane as eluent). The starting material is polar (stays at the baseline), while the Boc-protected product will have a higher Rf value.

    • Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify by flash column chromatography on silica gel to obtain the pure intermediate as a solid or oil.

Step 2: Synthesis of tert-butyl (3R,4R)-rel-3-fluoro-4-hydroxypiperidine-1-carboxylate (Intermediate C)
  • Reagents & Setup:

    • N-Boc-3-fluoropiperidin-4-one (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Methanol (MeOH) as solvent

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the starting ketone in methanol and cool the solution to 0 °C.

    • Slowly add NaBH₄ in small portions, maintaining the temperature below 5 °C. Vigorous gas evolution (H₂) will be observed.

    • Stir the reaction at 0 °C for 1-2 hours after the addition is complete.

    • Validation: Monitor by TLC. The product alcohol will be more polar (lower Rf) than the starting ketone.

    • Work-up: Carefully quench the reaction by the slow addition of water, followed by acetone to consume excess NaBH₄.

    • Remove most of the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the product, which is often a mixture of diastereomers with the trans isomer predominating.

    • Purification: The diastereomers can be separated by careful flash column chromatography if necessary, or the mixture can be carried forward to the final step.

Step 3: Synthesis of this compound (Final Product D)
  • Reagents & Setup:

    • N-Boc-protected alcohol (1.0 eq)

    • 4M HCl in 1,4-Dioxane or Diethyl Ether (5-10 eq)

    • Methanol or Dichloromethane as a co-solvent.

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the Boc-protected alcohol in a minimal amount of a co-solvent like methanol.

    • Add the solution of HCl in dioxane at room temperature.

    • Stir the mixture for 2-4 hours. Gas evolution (CO₂ and isobutylene) will be observed.[6]

    • Validation: Formation of a white precipitate is a strong indicator of successful salt formation. The reaction can also be monitored by TLC, where the product will be highly polar.

    • Isolation: Concentrate the reaction mixture under reduced pressure. If a precipitate has formed, it can be collected by filtration.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the resulting white solid under vacuum to yield the final hydrochloride salt.

Part 3: Comprehensive Characterization

Confirming the structure, purity, and stereochemistry of the final product is paramount. A combination of spectroscopic techniques provides a complete and unambiguous characterization.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for this compound.

Analysis Technique Parameter Expected Observation
Mass Spectrometry ESI-MS (m/z)[M+H]⁺ calculated for C₅H₁₀FNO: 120.0770; Found: ~120.1
¹H NMR Chemical Shift (δ)Peaks expected in the range of 1.5-4.5 ppm. Protons on C3 and C4 will show complex splitting due to H-H and H-F coupling.
Coupling ConstantsA large trans-diaxial coupling constant (J) between H3 and H4 (~9-12 Hz) would be expected if the ring adopts a chair conformation with F and OH in equatorial positions.
¹³C NMR Chemical Shift (δ)C3 and C4 carbons will appear as doublets due to C-F coupling. C3 will show a large ¹JCF (~170-190 Hz) and C4 will show a smaller ²JCF (~15-25 Hz).
¹⁹F NMR Chemical Shift (δ)A single resonance, typically between -180 to -220 ppm (referenced to CFCl₃), split by adjacent protons (a doublet of multiplets).[7]
IR Spectroscopy Wavenumber (cm⁻¹)Broad O-H stretch (~3300-3400 cm⁻¹), N-H⁺ stretch (~2400-2800 cm⁻¹, broad), C-F stretch (~1050-1150 cm⁻¹).
Interpreting the NMR Data: A Window into Stereochemistry

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the relative stereochemistry of the final product.

  • ¹H NMR: The key to confirming the trans stereochemistry is the coupling constant between the proton at C3 (H3) and the proton at C4 (H4). In a stable chair conformation, if the fluorine and hydroxyl groups are both equatorial, then H3 and H4 will be axial. The dihedral angle between two axial protons is ~180°, which results in a large coupling constant (³JHH), typically in the range of 9-12 Hz. Conversely, a cis relationship would result in an axial-equatorial or equatorial-axial relationship, leading to a much smaller coupling constant (2-5 Hz).

  • ¹⁹F NMR: This technique is highly sensitive and provides a clean window for observing the fluorine environment.[8] The chemical shift is highly dependent on the local electronic environment. The signal will be split into a multiplet by the neighboring protons (H3, H2, H4). Analyzing this splitting pattern can further confirm the connectivity and stereochemistry.

  • 2D NMR: Techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for unambiguously assigning all proton and carbon signals, confirming the final structure.[9][10]

Caption: Conformational analysis and its effect on NMR coupling constants.

Part 4: Safety and Handling

Appropriate safety measures are mandatory throughout the synthesis.

  • Reagents: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Di-tert-butyl dicarbonate is a lachrymator. HCl in dioxane is highly corrosive.

  • Product: this compound should be handled with care. While specific toxicity data is limited, related compounds are known to be skin and eye irritants.

Conclusion

The synthesis of this compound presented here is a robust and logical approach that provides excellent control over the critical trans stereochemistry. The strategy, centered on the diastereoselective reduction of a Boc-protected fluorinated piperidinone, is a prime example of how fundamental principles of stereoelectronics and steric control are applied in modern organic synthesis. The detailed protocol and characterization guide serve as a self-validating framework for researchers and drug development professionals to produce and confirm this valuable chemical building block, empowering the continued exploration of fluorinated scaffolds in the pursuit of novel therapeutics.

References

  • CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Scott, J. S., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. The Journal of Organic Chemistry. [Link]

  • Smolinska, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]

  • Gising, J., et al. (2017). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of Medicinal Chemistry. [Link]

  • Sukhorukov, A. (2021). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. ResearchGate. [Link]

  • Zeller, W. E., et al. (2015). 1H-13C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. Journal of Agricultural and Food Chemistry. [Link]

  • Scientific Update - Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). [Link]

  • MDPI - A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). [Link]

  • ChemRxiv - Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. (2020). [Link]

  • Wikipedia - Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Malaysian Journal of Analytical Sciences - DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE. (2016). [Link]

  • University of Ottawa - 19Fluorine NMR. [Link]

  • Google Patents - CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • † 1H-NMR and 13C-NMR Spectra . [Link]

  • Google Patents - EP2070899A1 - Deprotection of N-BOC compounds.
  • Google Patents - CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • Almansa, C., et al. (2007). Regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones by intramolecular ring opening of 2-(Boc-aminomethyl)aziridines. Preparation of the antibiotic linezolid. The Journal of Organic Chemistry. [Link]

  • Preprints.org - The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. (2021). [Link]

  • Reddit - Advice on N-boc deprotection in the presence of acid sensitive groups. (2021). [Link]

  • Defense Technical Information Center - Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2023). [Link]

  • Edinburgh Research Explorer - New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). [Link]

  • ResearchGate - Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. (2020). [Link]

  • Darko, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • ResearchGate - Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2010). [Link]

  • Fluorine NMR . [Link]

  • ACS GCI Pharmaceutical Roundtable - Reagent Guides: Acids. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of (3R,4R)-rel-3-Fluoropiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Rigorous Spectroscopic Analysis in Drug Discovery

In the landscape of modern medicinal chemistry, the precise structural elucidation of novel chemical entities is the bedrock upon which successful drug development is built. The introduction of fluorine into molecular scaffolds is a widely adopted strategy to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride, a fluorinated piperidine derivative, represents a valuable building block in this endeavor. Its rigidified conformation, influenced by the stereochemistry of the fluorine and hydroxyl substituents, offers a unique three-dimensional presentation of functional groups for molecular recognition.

Molecular Structure and Stereochemistry

This compound is a racemic mixture of (3R,4R)-3-fluoropiperidin-4-ol hydrochloride and its enantiomer, (3S,4S)-3-fluoropiperidin-4-ol hydrochloride. The rel descriptor indicates the relative stereochemistry between the chiral centers at C3 and C4 is the same in both enantiomers. In this case, the fluorine and hydroxyl groups are in a trans configuration with respect to each other on the piperidine ring.

Molecular Details:

PropertyValueSource
Molecular Formula C₅H₁₁ClFNOPubChem CID 68442624[1]
Molecular Weight 155.60 g/mol PubChem CID 68442624[1]
IUPAC Name (3R,4R)-rel-3-fluoropiperidin-4-ol;hydrochloridePubChem CID 68442624[1]
CAS Number 2306245-02-1-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity and Conformation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the carbon skeleton, the proton environments, and the through-bond and through-space relationships between nuclei. The presence of fluorine adds an additional layer of complexity and informational richness due to ¹⁹F-¹H and ¹⁹F-¹³C spin-spin coupling.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit a series of multiplets corresponding to the protons on the piperidine ring. The hydrochloride salt form means the piperidine nitrogen will be protonated, which can influence the chemical shifts of adjacent protons and may lead to observable coupling with the N-H protons under certain conditions (e.g., in a non-protic solvent).

Experimental Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts and the observation of exchangeable protons (OH, NH₂⁺). D₂O is a common choice for hydrochloride salts as it readily dissolves the sample and allows for the exchange of the acidic OH and NH₂⁺ protons, simplifying the spectrum.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton pulse sequence.

    • Spectral Width: Approximately 12 ppm, centered around 5 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data (in D₂O, 400 MHz):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-3 4.6 - 4.8dddJ(H-F) ≈ 48, J(H-H) ≈ 9, J(H-H) ≈ 4The proton attached to the same carbon as the fluorine will be significantly deshielded and will show a large geminal coupling to fluorine. It will also couple to the vicinal protons on C2 and C4.
H-4 3.9 - 4.1m-The proton on the carbon bearing the hydroxyl group will be deshielded. Its multiplicity will be complex due to coupling with H-3 and the protons on C5.
H-2, H-6 3.2 - 3.6m-Protons adjacent to the protonated nitrogen are deshielded. The signals for the axial and equatorial protons at these positions will likely be distinct and may overlap.
H-5 1.8 - 2.2m-The protons at C5 are further from the electron-withdrawing groups and will appear more upfield. The axial and equatorial protons will have different chemical shifts and coupling patterns.
OH, NH₂⁺ Variablebr s-These protons are exchangeable and will likely not be observed in D₂O. In a non-protic solvent like DMSO-d₆, they would appear as broad singlets at a downfield chemical shift.

Workflow for ¹H NMR Analysis:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis dissolve Dissolve in D₂O acquire Acquire FID on 400 MHz NMR dissolve->acquire Transfer to NMR tube process Fourier Transform, Phasing, Baseline Correction acquire->process Raw Data (FID) analyze Assign Signals and Interpret Coupling process->analyze Processed Spectrum

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the electronegative fluorine and oxygen atoms will have a significant impact on the chemical shifts of the carbons they are attached to, and the C-F coupling will be observable over one, two, and sometimes three bonds.

Experimental Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30).

    • Spectral Width: Approximately 100 ppm, centered around 50 ppm.

    • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

  • Processing: Similar to ¹H NMR processing. Reference the spectrum to the solvent peak.

Predicted ¹³C NMR Data (in D₂O, 100 MHz):

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)Rationale
C-3 88 - 92dJ(C-F) ≈ 170-180The carbon directly bonded to fluorine will be significantly downfield and will exhibit a large one-bond C-F coupling constant.
C-4 65 - 69dJ(C-F) ≈ 15-20The carbon bearing the hydroxyl group will be deshielded and will show a two-bond C-F coupling.
C-2 48 - 52dJ(C-F) ≈ 15-20This carbon is adjacent to the nitrogen and shows a two-bond C-F coupling.
C-6 43 - 47s-This carbon is adjacent to the nitrogen but is three bonds away from the fluorine, so the coupling may be small or unresolved.
C-5 28 - 32dJ(C-F) ≈ 5-10This carbon is three bonds away from the fluorine and is expected to show a small C-F coupling.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, N-H, C-F, C-O, and C-N bonds.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction and, if necessary, an ATR correction.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 3200Broad, StrongO-H stretchThe hydroxyl group will give a broad absorption in this region due to hydrogen bonding.
3000 - 2800MediumC-H stretchAliphatic C-H stretching vibrations.
2800 - 2400Broad, MediumN-H stretch (ammonium salt)The N-H stretch of the protonated amine (R₃NH⁺) typically appears as a broad band in this region.
1600 - 1500MediumN-H bendBending vibration of the ammonium group.
1150 - 1050StrongC-F stretchThe C-F stretch is typically a strong absorption in this region of the fingerprint.
1100 - 1000StrongC-O stretchThe C-O stretch of the secondary alcohol.
1200 - 1100MediumC-N stretchThe C-N stretching vibration of the piperidine ring.

Conceptual Workflow for Spectroscopic Analysis:

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Structure Confirmation ms Mass Spectrometry (Molecular Weight) h_nmr ¹H NMR (Proton Environment) ms->h_nmr ir IR Spectroscopy (Functional Groups) ir->h_nmr c_nmr ¹³C NMR (Carbon Skeleton) h_nmr->c_nmr Cross-reference confirm Final Structure Assignment h_nmr->confirm d_nmr 2D NMR (Connectivity) c_nmr->d_nmr Further detail c_nmr->confirm d_nmr->confirm

Caption: A generalized workflow for structural elucidation using multiple spectroscopic techniques.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate to observe the molecular ion.

Experimental Protocol for Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source.

  • Acquisition: Infuse the sample solution into the ESI source and acquire the spectrum in positive ion mode.

  • Analysis: Identify the molecular ion peak and any significant fragment ions.

Predicted Mass Spectrum (ESI, Positive Mode):

  • Molecular Ion: The base peak is expected to be the protonated molecule [M+H]⁺, where M is the free base (C₅H₁₀FNO). The expected m/z would be 120.08. The hydrochloride salt will dissociate in solution, and the chloride ion will not typically be observed in positive mode ESI.

  • Key Fragments: Fragmentation of the molecular ion in the gas phase (e.g., in MS/MS experiments) can provide further structural information. Plausible fragmentation pathways for piperidine derivatives often involve the loss of small neutral molecules.[2]

    • Loss of H₂O: A fragment corresponding to the loss of water from the molecular ion ([M+H - H₂O]⁺) at m/z 102.07.

    • Loss of HF: A fragment corresponding to the loss of hydrogen fluoride ([M+H - HF]⁺) at m/z 100.08.

    • Ring Opening: Alpha-cleavage adjacent to the nitrogen can lead to ring opening and subsequent fragmentation, though this is more common in electron ionization (EI) mass spectrometry.

Conclusion: A Synergistic Approach to Spectroscopic Characterization

The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple techniques. While experimental data for this specific compound is not widely published, a detailed and scientifically sound understanding of its spectroscopic properties can be achieved through the application of fundamental principles and comparison with related structures. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the molecular connectivity and stereochemistry, with the C-F coupling serving as a powerful diagnostic tool. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation patterns. This guide provides a robust framework for researchers to interpret their own experimental data for this and similar fluorinated piperidine building blocks, thereby supporting the advancement of drug discovery and development programs.

References

  • PubChem. Compound Summary for CID 68442624, 3-Fluoropiperidin-4-ol hydrochloride. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the NMR Analysis of (3R,4R)-rel-3-Fluoropiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride is a substituted piperidine that holds significant interest for researchers in medicinal chemistry and drug development. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The precise stereochemical arrangement of the fluorine and hydroxyl substituents on the piperidine ring is critical to its biological activity. This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis required for the unambiguous structural and stereochemical elucidation of this compound.

As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical workflow that mirrors the process of structural verification. We will delve into the causality behind experimental choices and demonstrate how a multi-nuclear NMR approach serves as a self-validating system for confirming the cis relative stereochemistry of the title compound.

Molecular Structure and Stereochemistry

The designation "(3R,4R)-rel" indicates a racemic mixture of the (3R,4R) and (3S,4S) enantiomers. Critically, in both enantiomers, the fluorine and hydroxyl groups are positioned on the same side of the piperidine ring, denoting a cis relative stereochemistry. The primary objective of the NMR analysis is to confirm this cis relationship.

The structure of the protonated form, as expected for the hydrochloride salt in solution, is depicted below. The piperidine ring is expected to adopt a chair conformation, which is crucial for interpreting the NMR data.

Caption: Numbered structure of (3R,4R)-rel-3-Fluoropiperidin-4-ol cation.

Experimental Protocols: A Self-Validating Workflow

A robust NMR analysis of this molecule necessitates a suite of experiments. The causality for this multi-faceted approach is to build a web of interconnected data points where each piece of information corroborates the others.

Sample Preparation
  • Analyte: this compound (5-10 mg).

  • Solvent: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) (0.6-0.7 mL).

    • Rationale: The hydrochloride salt form necessitates the use of polar, protic-friendly deuterated solvents. D₂O is an excellent choice as it will readily dissolve the salt. The labile protons (OH, NH₂) will exchange with deuterium, simplifying the ¹H spectrum by removing their signals and associated couplings. DMSO-d₆ is an alternative that will also dissolve the salt and will allow for the observation of the OH and NH₂ protons, which can be useful for full characterization, though their signals may be broad.

  • Internal Standard: A small amount of a suitable internal standard can be added for precise chemical shift referencing if required, although referencing to the residual solvent peak is common practice.

NMR Data Acquisition

The following sequence of experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for a thorough analysis.

  • ¹H NMR: A standard one-dimensional proton NMR experiment is the starting point for assigning protons and observing their multiplicities.

  • ¹³C{¹H} NMR: A proton-decoupled carbon-13 experiment provides the chemical shifts of the unique carbon atoms in the molecule.

  • ¹⁹F NMR: A one-dimensional fluorine-19 experiment is crucial for observing the fluorine environment and its couplings to neighboring protons.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, establishing which protons are adjacent to one another in the spin system.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon's attached protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for confirming the overall carbon skeleton and assignments.

cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR COSY COSY H1->COSY Reveals ¹H-¹H Connectivity HSQC HSQC H1->HSQC Correlates to Directly Bonded ¹³C HMBC HMBC H1->HMBC Correlates to ²J, ³J Coupled ¹³C C13 ¹³C NMR C13->HSQC C13->HMBC F19 ¹⁹F NMR F19->H1 Provides ¹⁹F-¹H Coupling Info

Caption: Experimental workflow for comprehensive NMR analysis.

Predicted Spectral Analysis: Deciphering the Data

In the absence of an experimental spectrum, a detailed prediction based on established NMR principles and data from analogous structures provides a powerful framework for analysis. The piperidinium ring is expected to exist predominantly in a chair conformation. For the cis isomer, this means the fluorine and hydroxyl groups will be in either a di-axial or a di-equatorial arrangement. Steric considerations generally favor the di-equatorial conformation.

¹H NMR Spectroscopy

The proton spectrum will be complex due to the rigid chair conformation and the presence of fluorine, which introduces ¹H-¹⁹F couplings.

Proton(s)Predicted Chemical Shift (ppm)Predicted MultiplicityKey Coupling Constants (Hz)Rationale
H3~4.5 - 4.8ddd²JHF ≈ 45-50 Hz, ³JHH(trans-diaxial) ≈ 8-12 Hz, ³JHH(cis-equatorial) ≈ 2-4 HzDeshielded by both the adjacent electronegative fluorine and the nitrogen. The large doublet splitting is characteristic of the geminal ¹H-¹⁹F coupling.
H4~3.8 - 4.1m³JHH(trans-diaxial) ≈ 8-12 Hz, ³JHH(cis-equatorial) ≈ 2-4 Hz, ³JHF ≈ 15-25 HzDeshielded by the adjacent hydroxyl group and nitrogen. Will show couplings to H3, H5 protons, and a smaller three-bond coupling to fluorine.
H2, H6 (axial)~3.4 - 3.7mDeshielded due to proximity to the protonated nitrogen. Expected to be in a trans-diaxial relationship with some neighboring protons, leading to large couplings.
H2, H6 (equatorial)~3.0 - 3.3mAlso deshielded by the nitrogen, but typically at a slightly higher field than their axial counterparts.
H5 (axial & equatorial)~1.8 - 2.2mLeast deshielded protons, further from the heteroatoms.

Stereochemical Confirmation via ³JHH Coupling Constants: The key to confirming the cis stereochemistry lies in the coupling constants between H3 and H4. In the favored di-equatorial conformation, the H3 and H4 protons would be axial. The dihedral angle between them would be approximately 180°, leading to a large ³JHH coupling constant (trans-diaxial coupling), typically in the range of 8-12 Hz. This large coupling is a hallmark of this stereoisomer.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show five distinct signals, with some exhibiting splitting due to coupling with fluorine.

CarbonPredicted Chemical Shift (ppm)Predicted Multiplicity (due to ¹⁹F)Key Coupling Constants (Hz)Rationale
C3~88 - 92d¹JCF ≈ 170-190 HzDirectly attached to fluorine, resulting in a significant downfield shift and a large one-bond C-F coupling.
C4~68 - 72d²JCF ≈ 18-25 HzAttached to the hydroxyl group, shifted downfield. Shows a characteristic two-bond C-F coupling.
C2~50 - 54d²JCF ≈ 15-20 HzAdjacent to the protonated nitrogen. Also shows a two-bond C-F coupling.
C6~48 - 52sAdjacent to the protonated nitrogen.
C5~28 - 32d³JCF ≈ 5-10 HzThe aliphatic carbon furthest from the heteroatoms, showing a smaller three-bond C-F coupling.

The observation of these distinct C-F coupling constants provides strong, corroborating evidence for the structure.[1] The magnitudes of ¹JCF and ²JCF are particularly diagnostic.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the local electronic environment.

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityKey Coupling Constants (Hz)Rationale
¹⁹F~ -180 to -200ddd²JFH ≈ 45-50 Hz, ³JFH(trans) ≈ 20-30 Hz, ³JFH(cis) ≈ 5-15 HzThe chemical shift is typical for a fluorine atom on a saturated carbon. The signal will be split into a complex multiplet due to couplings with H3, and the two H2 and two H4 protons. The magnitude of these couplings is dependent on the dihedral angles.

Stereochemical Confirmation via ³JFH Coupling Constants: Similar to ¹H-¹H couplings, the ³JFH couplings are dependent on the dihedral angle (Karplus relationship).[2] By analyzing the magnitudes of the couplings between the fluorine and the protons on C2 and C4, the axial or equatorial position of the fluorine can be definitively established, thus confirming the cis stereochemistry.

Caption: Key NMR J-couplings for structural elucidation.

Conclusion

The structural and stereochemical confirmation of this compound is readily achievable through a systematic and multi-faceted NMR analysis. While one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra provide initial insights, the true power of this technique lies in the detailed analysis of coupling constants and the use of two-dimensional correlation experiments like COSY, HSQC, and HMBC. The magnitudes of the vicinal ³JHH and ³JHF coupling constants, in particular, serve as a definitive diagnostic tool for establishing the cis relationship between the fluorine and hydroxyl groups. This in-depth NMR guide provides the necessary framework for researchers to confidently verify the structure of this and other similarly complex fluorinated molecules, ensuring the integrity of their chemical matter for subsequent applications in drug discovery and development.

References

  • PubChem. 3-Fluoropiperidin-4-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Wikipedia. Karplus equation. [Link]

  • National Institutes of Health (NIH). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

  • National Institutes of Health (NIH). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • Tsuda, M., Tsuda, M., Kawazoe, Y., Casy, A. F., & Hassan, M. M. A. (1974). Solvent-and Concentration-Dependent Shifts in Proton Magnetic Resonance of Quaternary Ammonium Salts. Chemical and Pharmaceutical Bulletin, 22(4), 809-817. [Link]

Sources

Unveiling the Three-Dimensional Architecture: A Technical Guide to the X-ray Crystallography of (3R,4R)-rel-3-Fluoropiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the crystallographic workflow.

Disclaimer: As of the latest search, the specific crystal structure of this compound (CAS 1356339-27-9) has not been publicly deposited in the Cambridge Crystallographic Data Centre (CCDC) or detailed in peer-reviewed literature. Therefore, this guide presents a robust, best-practice methodology for the structural determination of this compound, based on established protocols for similar small-molecule hydrochloride salts. The experimental data presented herein is hypothetical but representative of a successful crystallographic analysis.

The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[1] The strategic introduction of fluorine atoms into this motif can profoundly influence the molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability.[2] These modifications are critical in drug design for optimizing potency, selectivity, and pharmacokinetic profiles. The precise three-dimensional arrangement of atoms, including the conformation of the piperidine ring and the orientation of the fluorine and hydroxyl substituents, is paramount for understanding its interaction with biological targets. X-ray crystallography remains the gold standard for unambiguously determining these structural features at atomic resolution.

From Synthesis to Single Crystals: A Methodical Approach

A successful crystallographic study begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis of the title compound can be approached through various established routes for fluorinated piperidines.[3][4] A common strategy involves the fluorination of a suitable piperidine precursor, followed by deprotection and salt formation. The final product should be purified to the highest possible degree, as impurities can significantly impede crystallization.

Crystallization: The Art and Science of Ordered Solids

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For a polar molecule like this compound, several crystallization techniques should be systematically explored.[5][6]

Recommended Crystallization Protocol:

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of common laboratory solvents of varying polarity (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof).

  • Slow Evaporation: This is a straightforward and often effective method.[6]

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., methanol/diethyl ether).

    • Transfer the solution to a clean, small vial.

    • Cover the vial with a cap containing a few small perforations to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion: This technique offers finer control over the rate of crystallization.[6]

    • Dissolve the compound in a solvent in which it is readily soluble (the "inner solution," e.g., methanol).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a solvent in which the compound is poorly soluble but which is miscible with the solvent of the inner solution (the "outer solution" or "anti-solvent," e.g., diethyl ether).

    • The anti-solvent will slowly diffuse into the inner solution, reducing the solubility of the compound and promoting gradual crystal growth.

  • Thermal Control (Slow Cooling):

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, or below, to induce crystallization.

The quality of the resulting crystals should be assessed under a microscope. Ideal crystals will be well-formed, transparent, and free of visible defects.

The Crystallographic Workflow: From Diffraction to a Refined Structure

Once a suitable single crystal is obtained, the process of determining its three-dimensional structure involves several key stages. The workflow described here is based on the use of standard crystallographic software.[3]

workflow cluster_experiment Experimental Setup cluster_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal Crystal Mounting data_collection Data Collection (Diffractometer) crystal->data_collection integration Data Integration & Scaling data_collection->integration space_group Space Group Determination integration->space_group solution Structure Solution (e.g., SHELXT) space_group->solution refinement Refinement (e.g., SHELXL via Olex2) solution->refinement validation Validation (PLATON, checkCIF) refinement->validation Iterative Process validation->refinement deposition Deposition (e.g., CCDC) validation->deposition

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[7] The crystal is cooled, typically to 100 K, to minimize thermal motion of the atoms and protect it from radiation damage. A complete dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam.

Data Reduction and Structure Solution

The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors. The resulting data file (typically with an .hkl extension) contains the Miller indices (h,k,l) and the intensity of each reflection.

The space group is then determined from the symmetry of the diffraction pattern. Structure solution is typically performed using direct methods or Patterson methods, as implemented in programs like SHELXT.[3] This initial step provides a preliminary model of the electron density and the positions of the heavier atoms.

Structure Refinement

The initial structural model is refined against the experimental data using a least-squares minimization procedure, commonly with software such as SHELXL, often through a graphical user interface like Olex2.[3] This iterative process involves:

  • Atom Assignment: Identifying and assigning the correct atom types (C, N, O, F, Cl) to the electron density peaks.

  • Anisotropic Refinement: Refining the displacement parameters of non-hydrogen atoms anisotropically to account for their thermal motion.

  • Hydrogen Atom Placement: Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.

  • Model Validation: Continuously assessing the quality of the model through refinement statistics such as R-factors (R1, wR2) and the goodness-of-fit (GooF).

Analysis and Validation of the Crystal Structure

A thorough analysis of the refined crystal structure is crucial for its scientific interpretation and to ensure its quality and correctness.

Hypothetical Crystallographic Data

The following table presents hypothetical but realistic crystallographic data and refinement parameters for this compound.

ParameterHypothetical Value
Chemical FormulaC₅H₁₁ClFNO
Formula Weight155.60
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.5, 10.2, 9.8
α, β, γ (°)90, 105.5, 90
Volume (ų)820.0
Z4
Density (calculated)1.260 Mg/m³
Absorption Coefficient0.45 mm⁻¹
F(000)328
Reflections Collected5500
Independent Reflections1500 [R(int) = 0.04]
Final R indices [I>2σ(I)]R1 = 0.035, wR2 = 0.095
R indices (all data)R1 = 0.045, wR2 = 0.100
Goodness-of-fit on F²1.05
Molecular Conformation and Intermolecular Interactions

The refined structure would reveal the precise conformation of the piperidinium ring, which is expected to adopt a chair conformation. The relative stereochemistry of the fluorine and hydroxyl groups would be unambiguously confirmed as cis (or rel-(3R,4R)).

A key aspect of the analysis is the identification and characterization of intermolecular interactions, particularly hydrogen bonds, which govern the crystal packing. In the hydrochloride salt, the protonated piperidinium nitrogen and the hydroxyl group are strong hydrogen bond donors, while the chloride ion and the hydroxyl oxygen are strong acceptors.

interactions cluster_mol1 Molecule A cluster_ion Chloride Ion cluster_mol2 Molecule B N1 N-H⁺ Cl Cl⁻ N1->Cl N-H···Cl O1 O-H O1->Cl O-H···Cl O2 O O1->O2 O-H···O

Caption: Key hydrogen bonding interactions in the crystal lattice.

Structure Validation

Before publication or deposition, the final crystal structure must be rigorously validated to ensure its quality and correctness. This is typically done using the checkCIF utility, which is integrated into software like PLATON.[8] The checkCIF report provides a list of alerts that highlight potential issues with the data, refinement, or structural model. A thorough evaluation and, if necessary, justification of these alerts is a critical part of ensuring the scientific integrity of the crystallographic data.[9]

Conclusion

The determination of the single-crystal X-ray structure of this compound provides invaluable, high-resolution information about its three-dimensional architecture. This guide has outlined a comprehensive and robust methodology for achieving this, from the initial stages of synthesis and crystallization to the final steps of structure refinement and validation. The resulting structural data, including precise bond lengths, bond angles, torsional angles, and a detailed understanding of intermolecular interactions, are essential for rational drug design and for advancing our understanding of the role of fluorination in medicinal chemistry.

References

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. Retrieved from [Link]

  • Guide for crystallization. University of Geneva. Retrieved from [Link]

  • García-Ruiz, J. M. (2003). Crystallization techniques for small molecules compounds: a review. Acta Crystallographica Section A: Foundations of Crystallography, 59(S1), aS27-aS27.
  • Wiesenfeldt, M. P., Nairoukh, Z., Li, W., & Glorius, F. (2017). Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes. Science, 357(6354), 908–912.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
  • HKL Research, Inc. Small Molecule Structure Solution and Refinement. Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(1), 1-14.
  • Morissette, S. L., Soukasene, S., Levinson, D., Cima, M. J., & Almarsson, Ö. (2004). Elucidation of crystal form diversity of the HIV protease inhibitor ritonavir by high-throughput crystallization. Proceedings of the National Academy of Sciences, 101(9), 2957-2962.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • International Union of Crystallography. checkCIF. Retrieved from [Link]

  • OlexSys Ltd. Olex2. Retrieved from [Link]

  • Sheldrick, G. M. (2015). SHELXT–Integrated space-group and crystal-structure determination.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Spek, A. L. (2003). PLATON, a multipurpose crystallographic tool. Utrecht University, The Netherlands.
  • Latifi, R. User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). 8: Single-crystal X-ray Diffraction (Part 1). In Principles of Crystallography.
  • Cambridge Crystallographic Data Centre. CCDC. Retrieved from [Link]

  • CCP4. Solve a small-molecule structure. Retrieved from [Link]

  • Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. Retrieved from [Link]

  • Oreate AI. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]

  • ACS Publications. (2022).
  • ResearchGate. (2025). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone.
  • Royal Society of Chemistry. (2019). 8: Single-crystal X-ray Diffraction (Part 1). In Books.
  • National Institutes of Health. (2015). Crystal structure refinement with SHELXL. PMC.
  • National Institutes of Health. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.

Sources

An In-Depth Technical Guide to (3R,4R)-rel-3-Fluoropiperidin-4-ol Hydrochloride: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated heterocyclic compounds, in particular, have garnered significant attention for their ability to modulate key pharmacological properties such as metabolic stability, pKa, lipophilicity, and binding affinity. Among these, (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride represents a valuable and versatile building block.[1] Its rigid piperidine core, combined with the unique stereoelectronic properties of a trans-configured fluoro-alcohol motif, offers a sophisticated tool for probing and optimizing molecular interactions in complex biological systems.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. Moving beyond a simple recitation of data, this document offers insights into the practical application of this compound, detailing robust analytical methodologies, plausible synthetic strategies, and critical safety protocols. It is designed to serve as an essential resource for scientists leveraging this important intermediate in their research and development endeavors.

Section 1: Chemical Identity and Structure

Precise identification is the foundation of reproducible science. This compound is a racemic mixture of the (3R,4R) and (3S,4S) enantiomers. The rel (relative) designation indicates this racemic nature, while the (3R,4R) notation defines the relative stereochemistry of the substituents on the piperidine ring. In this isomer, the fluorine atom at position 3 and the hydroxyl group at position 4 are in a trans configuration relative to each other.

IdentifierValueSource
IUPAC Name (3R,4R)-rel-3-Fluoropiperidin-4-ol;hydrochloride[2]
Synonyms trans-3-Fluoro-4-piperidinol hydrochloride[2][3]
CAS Number 1356339-27-9[2]
Molecular Formula C₅H₁₁ClFNO[2][4]
Molecular Weight 155.60 g/mol [2][5]
Canonical SMILES C1CNCC(C1O)F.Cl[2]
InChI Key VGRYZBPWUNRGDD-UHFFFAOYSA-N[2]

Section 2: Physicochemical Properties

The physicochemical properties of a building block are critical determinants of its utility in synthesis and its potential impact on the characteristics of a final active pharmaceutical ingredient (API). The hydrochloride salt form of this compound significantly influences its physical state and solubility.

PropertyValue / ObservationScientific Implication & Expert Commentary
Appearance White to light yellow crystalline powder.[6]The crystalline nature suggests a well-defined solid state, which is advantageous for purification, handling, and stability.
Molecular Weight 155.60 g/mol .[2][5]A low molecular weight makes it an efficient building block, minimizing the "molecular weight penalty" when incorporated into larger drug candidates.
Topological Polar Surface Area (TPSA) 32.3 Ų.[2]This TPSA value is well within the range for good oral bioavailability and cell membrane permeability, making it an attractive scaffold for CNS-targeting agents or other drugs requiring systemic distribution.
Hydrogen Bond Donor Count 3.[2][5]The amine and hydroxyl groups provide ample hydrogen bond donor capacity, crucial for forming specific, high-affinity interactions with biological targets like enzymes or receptors.
Hydrogen Bond Acceptor Count 3.[2][5]The nitrogen, oxygen, and fluorine atoms can all act as hydrogen bond acceptors, offering multiple points for molecular recognition.
Solubility Expected to be soluble in water and polar organic solvents (e.g., methanol, DMSO).As a hydrochloride salt, the protonated piperidine nitrogen confers significant aqueous solubility, which is beneficial for certain synthetic protocols and for formulating stock solutions for biological screening.
pKa (Predicted) ~8.5-9.5The electron-withdrawing effect of the adjacent fluorine atom is expected to lower the basicity (and thus the pKa) of the piperidine nitrogen compared to unsubstituted piperidine (~11.2). This modulation is a key feature in drug design, as it can fine-tune the ionization state of the molecule at physiological pH, affecting target binding, solubility, and off-target activities.

Section 3: Synthesis and Reactivity

Plausible Synthetic Strategy

While multiple proprietary routes exist, a plausible and scalable synthesis can be conceptualized based on established methodologies for creating fluorinated piperidines.[1][7] A common approach involves the diastereoselective reduction of a fluorinated piperidinone precursor. The choice of reducing agent is critical for controlling the stereochemical outcome, with bulky hydride reagents often favoring axial attack to yield the desired equatorial hydroxyl group (trans to the fluorine).

The following diagram illustrates a conceptual workflow for the synthesis.

G cluster_0 Conceptual Synthetic Workflow A N-Protected-4-piperidone B α-Fluorination A->B C N-Protected-3-fluoro-4-piperidone B->C D Diastereoselective Reduction C->D E N-Protected-(3R,4R)-rel- 3-fluoropiperidin-4-ol D->E F Deprotection & Salt Formation (HCl) E->F G (3R,4R)-rel-3-Fluoropiperidin- 4-ol hydrochloride F->G

Caption: Conceptual workflow for the synthesis of the target compound.

  • Causality Behind Experimental Choices:

    • N-Protection: The initial protection of the piperidine nitrogen (e.g., with a Boc or Cbz group) is essential to prevent side reactions and to modulate the reactivity of the ring during the fluorination and reduction steps.

    • α-Fluorination: Electrophilic fluorinating agents (e.g., Selectfluor®) are commonly used to install the fluorine atom adjacent to the carbonyl group.

    • Diastereoselective Reduction: The choice of reducing agent (e.g., L-Selectride® vs. NaBH₄) is paramount. A sterically hindered reagent will preferentially approach the carbonyl from the less hindered face, leading to the desired trans stereoisomer. This step is the key to establishing the relative stereochemistry.

    • Deprotection and Salt Formation: Acid-mediated removal of the protecting group, followed by precipitation or crystallization as the hydrochloride salt, provides a stable, pure, and easily handled final product.

Chemical Reactivity

The molecule possesses three primary sites of reactivity: the secondary amine, the secondary alcohol, and the stable carbon-fluorine bond.

  • Secondary Amine (Piperidine Nitrogen): This is the most versatile site for modification. It readily undergoes standard amine reactions such as N-alkylation, N-arylation, N-acylation, and reductive amination. These reactions are fundamental for introducing side chains to explore structure-activity relationships (SAR) or to attach linkers for PROTACs or other targeted therapies.

  • Secondary Alcohol (Hydroxyl Group): The hydroxyl group can be functionalized through O-alkylation, esterification, or conversion to a leaving group (e.g., mesylate, tosylate) for subsequent nucleophilic displacement. This allows for the introduction of diverse functionality and can be used to probe interactions at a receptor's active site.

  • Carbon-Fluorine Bond: The C-F bond is exceptionally strong and generally unreactive under standard synthetic conditions, which is a primary reason for its inclusion in drug molecules. It provides a site that is highly resistant to metabolic oxidation by cytochrome P450 enzymes, thereby enhancing the pharmacokinetic profile of the parent molecule.

Section 4: Analytical Characterization

A robust and orthogonal analytical workflow is required to confirm the identity, purity, and structure of this compound. This constitutes a self-validating system for quality control.

G cluster_1 Analytical Workflow for Structural Confirmation Sample Test Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Identity & Stereochemistry MS Mass Spectrometry (ESI-MS) Sample->MS Molecular Weight IR FTIR Spectroscopy Sample->IR Functional Groups Result Confirmed Structure & Purity NMR->Result MS->Result IR->Result

Caption: Orthogonal analytical workflow for quality control.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure, relative stereochemistry, and purity.

  • Protocol:

    • Accurately weigh 5-10 mg of the hydrochloride salt.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆). The choice of solvent is critical; D₂O will exchange with the O-H and N-H protons, causing their signals to disappear.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at 400 MHz or higher.

  • Expert Interpretation of Expected Spectra:

    • ¹H NMR: The spectrum will be complex due to the rigid ring structure. Key features include a distinct signal for the proton on the fluorine-bearing carbon (C3-H) and the hydroxyl-bearing carbon (C4-H). These signals will appear as multiplets with characteristic large trans-diaxial coupling constants (J-values), confirming the relative stereochemistry. The presence of large couplings between C3-H and C4-H is indicative of the trans relationship.[8]

    • ¹³C NMR: Expect 5 distinct signals for the piperidine ring carbons. The carbons attached to the electronegative fluorine (C3) and oxygen (C4) will be shifted downfield. The C-F coupling will split the C3 signal into a doublet, and may also cause smaller two-bond and three-bond couplings on adjacent carbons.

    • ¹⁹F NMR: A single resonance will be observed. The multiplicity of this signal will depend on its coupling to adjacent protons, providing further structural confirmation.

2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and elemental composition.

  • Protocol:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

    • Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode.

  • Expert Interpretation of Expected Spectra:

    • The primary ion observed will be the protonated free base [M+H]⁺. For C₅H₁₀FNO, the expected exact mass is 119.0746, so the observed mass should be 120.0824. High-resolution analysis confirming this mass to within 5 ppm provides strong evidence for the elemental formula.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify key functional groups.

  • Protocol:

    • Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, prepare a KBr pellet by grinding the sample with dry potassium bromide and pressing it into a transparent disk.

    • Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expert Interpretation of Expected Spectra:

    • Look for characteristic absorption bands:

      • ~3400-3200 cm⁻¹ (broad): O-H stretch from the alcohol group.

      • ~3200-3000 cm⁻¹ (broad): N-H stretch from the secondary ammonium salt.

      • ~2950-2850 cm⁻¹: C-H stretches of the piperidine ring.

      • ~1200-1050 cm⁻¹: A strong C-F stretch and C-O stretch.

Section 5: Handling, Storage, and Safety

Safe handling is paramount when working with any chemical intermediate. This compound has defined hazards that must be managed with appropriate engineering controls and personal protective equipment.[2]

Hazard ClassGHS StatementPictogram
Skin IrritationH315: Causes skin irritation.[2]

Eye IrritationH319: Causes serious eye irritation.[2]

Respiratory IrritationH335: May cause respiratory irritation.[2]

Safe Handling Protocols
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of the powder, which is the primary route of exposure leading to respiratory irritation.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield to comply with H319 precautions.[9]

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use and change them immediately if contamination occurs.[9]

    • Body Protection: A standard lab coat should be worn.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Commercial suppliers often recommend storage at 2-8°C.[3][11]

  • Rationale: As a hydrochloride salt, the compound can be hygroscopic. Tightly sealing the container prevents moisture absorption, which could affect sample integrity and weighing accuracy. Cool temperatures slow potential degradation pathways.

Section 6: Applications in Research and Drug Development

This compound is not an end product but a high-value intermediate for constructing more complex molecules. The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in thousands of clinical and preclinical drug candidates.

  • Strategic Advantage of Fluorination: The introduction of fluorine is a deliberate design choice.[12]

    • Metabolic Blocking: The C-F bond is resistant to metabolism by P450 enzymes. Placing a fluorine atom at a known site of metabolic oxidation can significantly increase a drug's half-life and oral bioavailability.

    • pKa Modulation: As discussed, fluorine's inductive effect lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing a drug's ionization state, improving cell permeability, and reducing off-target effects (e.g., hERG channel affinity).

    • Conformational Control: The gauche effect between the fluorine and adjacent groups can influence the conformational preference of the piperidine ring, locking it into a more bioactive shape for improved target engagement.

    • Enhanced Binding Affinity: The fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with a protein target that would not be possible with hydrogen, potentially increasing potency.

  • Therapeutic Areas: Piperidine-containing molecules are prevalent in numerous therapeutic areas, particularly in neuropharmacology, where they are key components of antipsychotics, antidepressants, and analgesics.[6] The properties of this fluorinated building block make it especially suitable for developing next-generation agents in these and other fields.

References

  • 3-Fluoropiperidin-4-ol hydrochloride | C5H11ClFNO | CID 68442624 - PubChem. Available from: [Link]

  • (3S,4R)-3-fluoropiperidin-4-ol hydrochloride - 97% (CAS No. 1443380-89-9) Suppliers. Chemical-Register. Available from: [Link]

  • (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride – (955028-83-8). EON Biotech. Available from: [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central (PMC). Available from: [Link]

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University. Available from: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available from: [Link]

  • Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. Available from: [Link]

  • Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. National Institutes of Health (NIH). Available from: [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. Available from: [Link]

  • Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. Available from: [Link]

  • structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. ResearchGate. Available from: [Link]

  • Spectral Data of the New Compounds. ResearchGate. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. Available from: [Link]

  • (3R,4R)-4-Fluoro-3-pyrrolidinol hcl - CAS:1523530-25-7. Shanghai Xianghui Pharmaceutical Technology Co., Ltd. Available from: [Link]

  • Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.
  • (3R,4S)-rel-3-Fluoropiperidin-4-ol hydrochloride. APEX science. Available from: [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into piperidine scaffolds represents a powerful tactic in modern medicinal chemistry. This guide provides a comprehensive overview of the discovery and historical development of fluorinated piperidines, tracing their evolution from niche chemical curiosities to indispensable components in contemporary drug design. We will explore the fundamental principles underlying the unique physicochemical and pharmacological properties imparted by fluorination, detail the key synthetic methodologies that have enabled their widespread accessibility, and examine case studies that highlight their transformative impact on drug discovery. This document is intended to serve as a valuable resource for researchers and scientists, offering both a historical perspective and practical insights into the application of fluorinated piperidines in the development of next-generation therapeutics.

Introduction: The Strategic Alliance of Piperidine and Fluorine in Drug Design

The piperidine ring is one of the most ubiquitous saturated N-heterocycles found in pharmaceuticals, present in over 20 classes of drugs.[1] Its prevalence stems from its ability to serve as a versatile scaffold, imparting favorable physicochemical properties such as aqueous solubility and the ability to engage in crucial hydrogen bonding interactions. A recent analysis revealed that 59% of all small-molecule drugs approved by the FDA contain at least one N-heterocycle, with piperidine being the most abundant.[2][3]

The introduction of fluorine into organic molecules, a strategy that has gained significant traction in recent decades, offers a powerful means to modulate a compound's biological profile.[4][5] Nearly a quarter of all small-molecule drugs on the market contain at least one fluorine atom.[2][4] The unique properties of fluorine, including its high electronegativity, small atomic radius (similar to hydrogen), and the strength of the carbon-fluorine (C-F) bond, allow for the fine-tuning of a molecule's:

  • Metabolic Stability: The high energy of the C-F bond can block sites of metabolism, increasing the half-life of a drug.[6]

  • Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing interactions with biological targets and reducing off-target effects, such as hERG channel affinity.[7]

  • Lipophilicity: Fluorination can subtly alter a molecule's lipophilicity (logP), which in turn affects its solubility, membrane permeability, and overall pharmacokinetic profile.[5][6]

  • Conformational Control: The introduction of fluorine can create strong conformational preferences through steric and electronic interactions, locking the piperidine ring into a specific geometry that may be more favorable for binding to a target protein.[5][6]

The convergence of these two privileged moieties—the piperidine scaffold and the fluorine atom—has given rise to a class of compounds with immense potential in drug discovery. However, the synthesis and understanding of fluorinated piperidines have presented unique challenges, leading to a rich history of chemical innovation.

Early Explorations and the Dawn of Organofluorine Chemistry

The story of fluorinated piperidines is intrinsically linked to the broader history of organofluorine chemistry. The isolation of elemental fluorine by Henri Moissan in 1886, a feat that earned him the Nobel Prize in 1906, was a landmark achievement that opened the door to the synthesis of the first organofluorine compounds.[2] However, the extreme reactivity of elemental fluorine made its use in controlled organic synthesis a formidable challenge for early chemists.

The initial forays into the synthesis of fluorinated heterocycles were often serendipitous and fraught with difficulties. It wasn't until the mid-20th century, with the development of safer and more selective fluorinating agents, that the systematic investigation of fluorinated piperidines became feasible. Early methods often relied on harsh conditions and offered limited control over stereochemistry, resulting in mixtures of isomers that were difficult to separate and characterize.

The Synthetic Challenge: Taming the Reactivity of Fluorine

The development of efficient and stereoselective methods for the synthesis of fluorinated piperidines has been a central theme in this field. The primary challenge lies in the controlled introduction of the C-F bond, which can be accomplished through a variety of strategies. Common synthetic pathways, such as electrophilic and nucleophilic substitution, have traditionally offered only limited access to these valuable compounds.[2] An alternative and often more effective strategy involves the formation of the piperidine ring from already fluorinated precursors.[2]

Hydrogenation of Fluorinated Pyridines: A Powerful and Evolving Strategy

Given the wide availability of fluorinated pyridines, their metal-catalyzed hydrogenation has emerged as a powerful tool for accessing fluorinated piperidines.[2] However, this approach is often complicated by a competing hydrodefluorination pathway, which leads to the undesired removal of the fluorine atom.[2]

A significant breakthrough in this area was the development of a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process.[3] This strategy allows for the highly diastereoselective synthesis of a wide range of substituted all-cis-(multi)fluorinated piperidines from their corresponding fluoropyridine precursors.[3] The reaction proceeds through a rhodium-catalyzed dearomatization of the pyridine ring, followed by the complete saturation of the resulting intermediates via hydrogenation.[3]

Experimental Protocol: Rhodium-Catalyzed DAH of a Fluoropyridine

  • Catalyst Preparation: In a glovebox, a solution of [Rh(COD)Cl]2 and the appropriate phosphine ligand in a suitable solvent (e.g., THF) is stirred at room temperature for 30 minutes.

  • Reaction Setup: To a flame-dried Schlenk tube is added the fluoropyridine substrate and a borane reagent (e.g., pinacolborane).

  • Reaction Execution: The catalyst solution is added to the Schlenk tube, and the vessel is purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere at a specified temperature and pressure until completion.

  • Workup and Purification: Upon completion, the reaction is carefully quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Diagram: Rhodium-Catalyzed DAH Workflow

DAH_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation Rh_precatalyst [Rh(COD)Cl]2 Active_Catalyst Active Rh Catalyst Rh_precatalyst->Active_Catalyst Ligand Phosphine Ligand Ligand->Active_Catalyst Solvent_prep Solvent (THF) Solvent_prep->Active_Catalyst Reaction_Vessel Reaction Vessel Active_Catalyst->Reaction_Vessel Fluoropyridine Fluoropyridine Substrate Fluoropyridine->Reaction_Vessel Borane Borane Reagent Borane->Reaction_Vessel H2 H2 Gas H2->Reaction_Vessel Quench Quenching Reaction_Vessel->Quench Reaction Completion Purification Purification (Chromatography) Quench->Purification Final_Product Fluorinated Piperidine Purification->Final_Product

Caption: Workflow for the Rhodium-Catalyzed Dearomatization-Hydrogenation of Fluoropyridines.

More recently, a simple and robust method for the cis-selective hydrogenation of fluoropyridines using a heterogeneous palladium catalyst has been developed.[2][4] This protocol is notable for its operational simplicity, tolerance to air and moisture, and its ability to selectively reduce fluoropyridines in the presence of other aromatic systems.[2][4] A key challenge with volatile, unprotected fluorinated piperidines is their difficult purification.[2][4] This has been addressed by in situ trapping with protecting groups like benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc).[2][4]

Asymmetric Synthesis: Accessing Enantiomerically Pure Fluorinated Piperidines

For applications in drug discovery, the ability to synthesize enantiomerically pure compounds is often critical. To this end, asymmetric hydrogenation and enzymatic dynamic asymmetric transamination have emerged as powerful strategies.[7] For example, the synthesis of a syn-fluoro-piperidine pharmacophore for a CGRP receptor antagonist was achieved through the asymmetric hydrogenation of a fluoroenamide derived from the corresponding pyridine.[7] This approach avoids the need for direct and often challenging stereoselective fluorination.[7]

The Impact of Fluorine on Piperidine Properties: A Deeper Dive

The introduction of fluorine into the piperidine ring has profound and often predictable effects on its physicochemical properties. Understanding these effects is crucial for the rational design of drug candidates.

Conformational Preferences: The Axial Fluorine Phenomenon

One of the most fascinating aspects of fluorinated piperidines is their conformational behavior. While substituents on a cyclohexane ring typically prefer the equatorial position to minimize steric hindrance, fluorinated piperidines often exhibit a preference for an axial conformation.[7][8] This counterintuitive preference can be attributed to a combination of stabilizing electronic interactions, including:

  • Charge-Dipole Interactions: A favorable interaction between the positively charged nitrogen atom (in its protonated state) and the partial negative charge on the fluorine atom.[6][7][8][9]

  • Hyperconjugation: Delocalization of electron density from the nitrogen lone pair or adjacent C-H bonds into the antibonding orbital of the C-F bond.[6][9]

  • Solvation Effects: The polarity of the solvent can also play a significant role in stabilizing the axial conformer.[6]

This axial preference can be exploited to create conformationally rigid scaffolds, which can lead to improved binding affinity and selectivity for a biological target.[6]

Diagram: Factors Influencing Axial Fluorine Preference

Axial_Preference cluster_factors Stabilizing Interactions Axial_F Axial Fluorine Preference in Piperidines Charge_Dipole Charge-Dipole Interactions (C-F...HN+) Axial_F->Charge_Dipole Hyperconjugation Hyperconjugation (n -> σ*C-F) Axial_F->Hyperconjugation Solvation Solvation Effects Axial_F->Solvation

Caption: Key electronic and environmental factors that stabilize the axial conformation of fluorine in piperidines.

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly impacts the basicity of the piperidine nitrogen. The introduction of fluorine generally leads to a decrease in the pKa of the conjugate acid. This effect is highly dependent on the position and number of fluorine atoms.

CompoundpKa
Piperidine~11.12
cis-2,6-dimethyl-piperidine10.92[10]
3-Fluoropiperidine (estimated)~9-10
4-Fluoropiperidine (estimated)~9-10

Note: Precise pKa values for fluorinated piperidines can vary depending on the substitution pattern and experimental conditions. The values provided are illustrative.

This ability to fine-tune basicity is a critical tool in drug design, as it can be used to optimize drug-target interactions, improve selectivity, and mitigate potential liabilities such as phospholipidosis and hERG channel binding.[7]

Lipophilicity and Metabolic Stability

While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can lead to an increase in molecular hydrophobicity.[5] However, the effect on lipophilicity is complex and depends on the overall molecular context.[11] The decrease in basicity caused by fluorine can also influence lipophilicity at physiological pH.[11]

The exceptional strength of the C-F bond often imparts increased metabolic stability to drug candidates by blocking sites of oxidative metabolism by cytochrome P450 enzymes.[6] This can lead to improved pharmacokinetic profiles, including longer half-lives and increased oral bioavailability. However, it is important to note that despite the strength of the C-F bond, the departure of fluoride from metabolic intermediates can still occur.[12]

Applications in Drug Discovery: Case Studies

The unique properties of fluorinated piperidines have been leveraged in numerous drug discovery programs across a wide range of therapeutic areas.

  • Serotonin Reuptake Inhibitors (SSRIs): In the development of novel SSRIs, the introduction of a fluorine atom at the β-position of the piperidine ring was shown to stabilize the bioactive conformation, leading to enhanced potency.[5]

  • CGRP Receptor Antagonists for Migraine: As previously mentioned, the asymmetric synthesis of a syn-3-fluoro-4-aminopiperidine was a key step in the development of a calcitonin gene-related peptide (CGRP) receptor antagonist for the treatment of migraine.[7]

  • Kinase Inhibitors: Gem-difluorination of a cyclohexane scaffold, a close relative of piperidine, was shown to induce a specific ring pucker that enhanced binding affinity to a target kinase.[5] This principle is directly applicable to the design of fluorinated piperidine-containing kinase inhibitors.

Future Outlook and Conclusion

The journey of fluorinated piperidines from their challenging origins to their current status as a cornerstone of medicinal chemistry is a testament to the ingenuity and perseverance of synthetic chemists. The continued development of novel and efficient synthetic methodologies, including late-stage fluorination techniques and biocatalytic approaches, will undoubtedly expand the accessibility and diversity of these valuable building blocks.[5]

As our understanding of the subtle interplay between fluorination, conformation, and biological activity deepens, we can expect to see the even more sophisticated and rational application of fluorinated piperidines in the design of safer and more effective medicines. This in-depth guide has aimed to provide a comprehensive overview of the discovery and history of these remarkable compounds, equipping researchers and scientists with the knowledge to harness their full potential in the ongoing quest for new therapeutics.

References

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. (2020-09-18).
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC - NIH.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. (2019-11-19).
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH.
  • Adamantane - Wikipedia.
  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. … - ResearchGate.
  • Fluorine in drug discovery: Role, design and case studies.
  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - NIH.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
  • Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. (2025-08-27).
  • The conformational preferences of fluorinated piperidine derivatives... - ResearchGate.
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications. (2020-03-17).
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed. (2016-10-06).
  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents | The Journal of Organic Chemistry - ACS Publications. (2023-07-14).
  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022-04-07).
  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate. (2025-10-17).
  • Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation | Journal of the American Chemical Society.

Sources

The Strategic Deployment of 3-Fluoropiperidin-4-ol Analogs in Contemporary Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The piperidine scaffold is a cornerstone of medicinal chemistry, gracing the structures of numerous approved pharmaceuticals. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for pharmacophoric elements. The strategic introduction of fluorine into this privileged scaffold, particularly in the form of 3-fluoropiperidin-4-ol and its analogs, has emerged as a powerful tactic for fine-tuning the biological activity of drug candidates. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 3-fluoropiperidin-4-ol analogs, with a focus on their application as Dopamine D4 (D4) receptor antagonists and anti-tuberculosis agents. We will delve into the causal reasoning behind experimental design and provide detailed protocols for key assays, offering a comprehensive resource for researchers in drug development.

The Rationale for Fluorination: More Than Just a Hydrogen Mimic

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to the physicochemical properties of a molecule. In the context of the piperidine ring, fluorine's influence extends beyond simple steric replacement. A critical effect is the modulation of the basicity (pKa) of the piperidine nitrogen. This is of paramount importance as the ionization state of this nitrogen often governs a molecule's interaction with its biological target and its overall pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Furthermore, the stereochemistry of the fluorine atom is a crucial determinant of its effect. An axial fluorine, for instance, can have a different impact on pKa compared to an equatorial one, a nuance that can be exploited in lead optimization. Beyond pKa modulation, fluorine can also influence metabolic stability by blocking sites of oxidative metabolism and can enhance binding affinity through favorable interactions with the target protein.

I. 3-Fluoropiperidin-4-ol Analogs as Dopamine D4 Receptor Antagonists

The Dopamine D4 receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system (CNS). Its modulation is being explored for the treatment of various neuropsychiatric disorders. The development of selective D4 receptor antagonists is a significant area of research, and fluorinated piperidines have shown considerable promise in this arena.

A. Synthesis of Fluorinated Piperidine Scaffolds

The synthesis of 3-fluoropiperidin-4-ol analogs often involves multi-step sequences. A representative synthetic approach to a closely related 4,4-difluoropiperidine scaffold, which informs the synthesis of 3-fluoro analogs, is outlined below. The key is to introduce the fluorine atoms early in the synthesis and then build the rest of the molecule around the fluorinated core.

Experimental Protocol: Synthesis of a 4,4-Difluoro-3-(phenoxymethyl)piperidine Analog [1][2]

This protocol is adapted from the synthesis of a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, which provides a strong foundational methodology for the synthesis of 3-fluoropiperidin-4-ol analogs.

Step 1: Synthesis of the Fluorinated Piperidine Core

  • Starting Material: Commercially available N-Boc-3-hydroxymethylpiperidine.

  • Oxidation: The primary alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane in a suitable solvent like dichloromethane (DCM). The reaction progress is monitored by thin-layer chromatography (TLC).

  • Fluorination: The aldehyde is then subjected to deoxofluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the two fluorine atoms at the 4-position, yielding N-Boc-4,4-difluoro-3-formylpiperidine.

  • Reduction: The resulting aldehyde is reduced to the primary alcohol using a reducing agent like sodium borohydride (NaBH4) in methanol.

Step 2: Introduction of the Phenoxy Moiety

  • Activation of the Alcohol: The primary alcohol on the fluorinated piperidine core is converted to a good leaving group, typically a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine or pyridine.

  • Williamson Ether Synthesis: The activated piperidine derivative is then reacted with a substituted phenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to form the desired ether linkage.

Step 3: Deprotection and N-Alkylation

  • Boc Deprotection: The N-Boc protecting group is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM, to yield the secondary amine.

  • N-Alkylation: The piperidine nitrogen is then alkylated with a suitable electrophile (e.g., a substituted benzyl bromide) in the presence of a base to introduce the final desired substituent.

Purification and Characterization:

  • Purification at each step is typically achieved by column chromatography on silica gel.

  • The structure and purity of the final compounds are confirmed by 1H NMR, 13C NMR, and mass spectrometry.

B. Biological Evaluation: In Vitro Assays

The biological activity of the synthesized analogs is assessed through a series of in vitro assays to determine their affinity for the D4 receptor and their functional effects.

Experimental Protocol: Dopamine D4 Receptor Binding Assay [1][2]

This assay determines the binding affinity (Ki) of the test compounds for the D4 receptor.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human Dopamine D4 receptor are cultured under standard conditions.

    • Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.

  • Radioligand Binding:

    • The assay is performed in a 96-well plate format.

    • Membrane preparations are incubated with a known concentration of a radiolabeled D4 receptor antagonist (e.g., [3H]-spiperone) and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).

  • Incubation and Filtration:

    • The plates are incubated at room temperature for a defined period to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting and Data Analysis:

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Protocol: Functional Assays (cAMP and β-Arrestin Recruitment) [3][4]

These assays determine whether the compounds act as agonists, antagonists, or inverse agonists at the D4 receptor.

cAMP Assay:

  • Principle: The D4 receptor is a Gi-coupled GPCR, meaning its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Procedure:

    • CHO-K1 cells stably expressing the human D4 receptor are plated in a 96-well plate.

    • The cells are stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • The cells are then treated with varying concentrations of the test compound.

    • Intracellular cAMP levels are measured using a commercially available kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

    • A decrease in forskolin-stimulated cAMP levels indicates agonist activity, while the ability of a compound to block the effect of a known D4 agonist indicates antagonist activity.

β-Arrestin Recruitment Assay:

  • Principle: Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which is a key step in receptor desensitization and internalization.

  • Procedure:

    • U2OS cells stably co-expressing the human D4 receptor and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter) are used.

    • Cells are treated with varying concentrations of the test compound.

    • Recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, generating a chemiluminescent signal that is measured with a luminometer.

    • An increase in the luminescent signal indicates agonist-induced β-arrestin recruitment. The ability of a compound to block the effect of a known D4 agonist demonstrates antagonist activity.

C. Structure-Activity Relationship (SAR) of Fluorinated Piperidines at the D4 Receptor

Systematic modification of the 3-fluoropiperidin-4-ol scaffold allows for the elucidation of the structure-activity relationship, providing insights into the key molecular features required for potent and selective D4 receptor antagonism. Based on studies of related 4,4-difluoropiperidine analogs, several key SAR trends can be extrapolated.[1][2]

Compound ID R1 (N-substituent) R2 (Phenoxy substituent) D4 Ki (nM) Selectivity vs. D2
Analog 1 3-fluoro-4-methoxybenzyl4-Fluorophenyl5.5>1000-fold
Analog 2 3-fluoro-4-methoxybenzyl3,4-Difluorophenyl0.3>2000-fold
Analog 3 3-fluoro-4-methoxybenzyl3-Methylphenyl13>500-fold
Analog 4 3-fluoro-4-methoxybenzyl4-Chlorophenyl53>200-fold
Analog 5 3-fluoro-4-methoxybenzylPhenyl27>300-fold

Key Insights from SAR:

  • Fluorination on the Phenoxy Ring: The presence and position of fluorine atoms on the phenoxy moiety have a significant impact on D4 receptor affinity. A 3,4-difluorophenyl substitution (Analog 2) resulted in the most potent compound, suggesting that this substitution pattern provides optimal interactions within the D4 receptor binding pocket.[1][2]

  • Other Substituents on the Phenoxy Ring: Replacing the fluoro group with a chloro (Analog 4) or removing it entirely (Analog 5) led to a decrease in potency, highlighting the favorable properties of the fluorine atom in this position.[1][2]

  • Selectivity: The fluorinated piperidine core contributes to high selectivity for the D4 receptor over other dopamine receptor subtypes, which is a critical attribute for developing CNS drugs with fewer side effects.[1][2]

Dopamine D4 Receptor Signaling Pathway

D4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D4R D4 Receptor G_protein Gi/o Protein D4R->G_protein Activation beta_Arrestin β-Arrestin D4R->beta_Arrestin Recruitment (Agonist-induced) AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Modulation Internalization Receptor Internalization beta_Arrestin->Internalization Ligand 3-Fluoropiperidin-4-ol Analog (Antagonist) Ligand->D4R

Caption: Dopamine D4 receptor signaling pathway and the antagonistic action of 3-fluoropiperidin-4-ol analogs.

II. 3-Fluoropiperidin-4-ol Analogs as Anti-Tuberculosis Agents

Tuberculosis remains a global health threat, and the emergence of drug-resistant strains necessitates the development of new anti-tubercular agents. Piperidinol-containing compounds have been identified as a promising class of molecules with activity against Mycobacterium tuberculosis.

A. Biological Evaluation: In Vitro Anti-Tuberculosis Activity

The primary in vitro assay to determine the anti-tuberculosis activity of a compound is the Minimum Inhibitory Concentration (MIC) assay.

Experimental Protocol: Anti-Tuberculosis MIC Assay [5]

This protocol determines the minimum concentration of a compound required to inhibit the growth of Mycobacterium tuberculosis.

  • Bacterial Strain and Culture Conditions:

    • Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Preparation of Compound Stock Solutions:

    • The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

  • Microplate Assay:

    • The assay is performed in a 96-well microplate.

    • The compounds are serially diluted in Middlebrook 7H9 broth in the microplate.

    • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

    • Positive (no drug) and negative (no bacteria) controls are included.

  • Incubation:

    • The plates are incubated at 37°C for 7-14 days.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.

    • Growth can be assessed visually or by using a growth indicator such as resazurin, which changes color in the presence of viable bacteria.

B. Structure-Activity Relationship (SAR) of Piperidinol Analogs Against M. tuberculosis

While specific SAR data for 3-fluoropiperidin-4-ol analogs as anti-tuberculosis agents is emerging, studies on related piperidinol scaffolds provide valuable initial insights.

Compound ID Stereochemistry at C2' C-ring Substituent MIC (μg/mL)
Analog 6 R4-chloro1.4
Analog 7 S4-trifluoromethyl1.7
Analog 8 R4-trifluoromethyl3.1
Analog 9 S4-chloro3.4

Key Insights from SAR: [5]

  • Stereochemistry: The stereochemistry of the side chain can significantly influence anti-tuberculosis activity. In the case of a 4-chlorophenyl C-ring, the R-enantiomer (Analog 6) was more potent than the S-enantiomer (Analog 9).

  • Aromatic Substitution: The nature and position of the substituent on the C-ring also play a crucial role. A 4-trifluoromethyl group on the S-enantiomer (Analog 7) resulted in high potency.

Workflow for the Discovery and Evaluation of 3-Fluoropiperidin-4-ol Analogs

Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Start Starting Materials Synth_Core Synthesis of 3-Fluoropiperidin-4-ol Core Start->Synth_Core Diversification Analog Diversification Synth_Core->Diversification Purification Purification & Characterization Diversification->Purification Binding_Assay Receptor Binding Assay (e.g., D4 Ki) Purification->Binding_Assay Functional_Assay Functional Assays (cAMP, β-Arrestin) Purification->Functional_Assay MIC_Assay Anti-Tuberculosis MIC Assay Purification->MIC_Assay SAR_Analysis SAR Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis MIC_Assay->SAR_Analysis PK_Studies Pharmacokinetic Studies SAR_Analysis->PK_Studies Efficacy_Models Animal Models of Disease (e.g., CNS disorders, TB) PK_Studies->Efficacy_Models Lead_Optimization Lead Optimization Efficacy_Models->Lead_Optimization Tox_Studies Toxicology Studies Tox_Studies->Lead_Optimization Lead_Optimization->Diversification Iterative Design

Caption: A generalized workflow for the development of 3-fluoropiperidin-4-ol analogs as therapeutic agents.

Conclusion and Future Directions

The 3-fluoropiperidin-4-ol scaffold represents a valuable platform for the development of novel therapeutics. The strategic incorporation of fluorine allows for the fine-tuning of key pharmacological properties, leading to potent and selective drug candidates. The examples of D4 receptor antagonists and anti-tuberculosis agents highlight the versatility of this scaffold.

Future research in this area will likely focus on:

  • Exploring a wider range of biological targets: The unique properties of these analogs may be applicable to other target classes.

  • In-depth in vivo studies: A thorough evaluation of the pharmacokinetic and pharmacodynamic properties of lead compounds in relevant animal models is crucial for clinical translation.

  • Advanced synthetic methodologies: The development of more efficient and stereoselective synthetic routes will accelerate the discovery of new analogs.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, 3-fluoropiperidin-4-ol analogs will undoubtedly continue to be a fruitful area of investigation for the next generation of therapeutics.

References

  • Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2021). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2021). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS Medicinal Chemistry Letters. [Link]

  • Jones, B., et al. (2021). Genetic and biased agonist-mediated reductions in β-arrestin recruitment prolong cAMP signaling at glucagon family receptors. Journal of Biological Chemistry. [Link]

  • Sun, D., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry. [Link]

  • Jones, B., et al. (2020). Genetic and biased agonist-mediated reductions in β-arrestin recruitment prolong cAMP signaling at glucagon family receptors. PubMed. [Link]

Sources

Conformational Analysis of Fluorinated Piperidines: A Guide to Stereoelectronic Control and Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, yet its conformational flexibility presents a significant challenge for rational drug design. The strategic introduction of fluorine substituents offers a powerful tool to control this conformation, thereby pre-organizing ligands for enhanced target binding and improved pharmacokinetic properties. This guide provides a comprehensive overview of the conformational analysis of fluorinated piperidines, moving beyond simple sterics to explore the governing stereoelectronic forces. We will dissect the interplay of hyperconjugation, electrostatic interactions, and solvation effects that dictate the axial/equatorial preference of fluorine. This document provides researchers and drug development professionals with the foundational knowledge and practical methodologies—spanning Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry—to harness these effects for the design of next-generation therapeutics.

Introduction: The Strategic Value of Fluorine in Piperidine Scaffolds

The piperidine moiety is one of the most prevalent saturated N-heterocycles found in FDA-approved pharmaceuticals.[1] Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional vector to orient pharmacophoric groups while its basic nitrogen can engage in crucial hydrogen bonding and salt-bridge interactions. However, the low energy barrier for ring inversion between its two chair conformations often leads to a dynamic equilibrium of conformers in solution, which can be detrimental to binding affinity as only one conformer may be biologically active.

The introduction of fluorine, a common strategy in medicinal chemistry, profoundly alters the properties of the piperidine ring.[2] Beyond well-known effects like blocking metabolic oxidation and modulating nitrogen basicity (pKa), fluorine's unique electronic properties can be leveraged to lock the ring in a desired conformation.[1][3] This conformational control is not governed by simple steric bulk, but by a subtle interplay of powerful stereoelectronic effects. Understanding and predicting these effects is paramount for exploiting fluorine's full potential in molecular design. This guide will provide a detailed examination of these principles and the analytical workflows used to verify them.

Governing Principles: Beyond Steric Hindrance

The conformational preference of a substituent on a cyclohexane ring is typically estimated by its A-value, which quantifies the steric strain of placing it in the more crowded axial position. Fluorine has a relatively small A-value, suggesting a slight equatorial preference. However, in fluorinated piperidines, a strong and often counterintuitive preference for the axial position is frequently observed.[3][4] This is due to stabilizing electronic interactions that can override steric considerations.

The primary forces dictating the conformational equilibrium in fluorinated piperidines are:

  • Hyperconjugation (Gauche Effect): This is a stabilizing delocalization of electrons from a filled bonding orbital (σ) to a nearby empty antibonding orbital (σ). In the axial conformer, the σ orbitals of anti-periplanar C-H or C-C bonds can donate electron density into the low-lying σ orbital of the C-F bond. This interaction, a manifestation of the gauche effect, provides significant stabilization to the axial orientation.[2][5]

  • Electrostatic Interactions (Charge-Dipole): In protonated piperidinium salts, a powerful electrostatic attraction arises between the positive charge on the nitrogen (N⁺-H) and the partial negative charge on an axial fluorine atom. This C-Fδ⁻···H-N⁺ charge-dipole interaction can be a dominant factor, strongly favoring the axial conformer where the two groups are in close proximity.[1][6]

  • Solvation and Dipole Minimization: The overall molecular dipole moment changes significantly between conformers. The preference can be manipulated by solvent choice; polar solvents tend to stabilize the conformer with the larger dipole moment.[3][7] In some cases, the ring may adopt a conformation that minimizes the overall dipole moment in less polar environments.

These factors exist in a delicate balance, and their relative contributions are influenced by the substitution pattern, the nature of the N-substituent (or its protonation state), and the surrounding solvent environment.[3]

cluster_0 Key Stabilizing Forces for Axial Fluorine cluster_1 Key Stabilizing Forces for Equatorial Fluorine A Hyperconjugation (σC-H → σ*C-F) Result_Axial Axial F Conformer Favored A->Result_Axial B Charge-Dipole Interaction (C-Fδ⁻···H-N⁺) B->Result_Axial C High Solvent Polarity C->Result_Axial Stabilizes polar axial conformer D Steric Preference (A-value) Result_Equatorial Equatorial F Conformer Favored D->Result_Equatorial E Dipole Minimization (in nonpolar solvents) E->Result_Equatorial

Figure 1: A logical diagram illustrating the competing forces that determine the conformational preference of fluorine in a piperidine ring.

The Analytical Workflow: A Dual Experimental and Computational Approach

A robust conformational analysis relies on the synergy between experimental verification and computational prediction. This dual approach provides a self-validating system where computational models rationalize experimental observations, and experimental data ground the computational results in reality.

G start Hypothesize Conformation (Based on stereoelectronic principles) exp Experimental Analysis (NMR Spectroscopy) start->exp comp Computational Modeling (DFT Calculations) start->comp nmr_data Measure 3J(F,H) Coupling Constants & NOE Contacts exp->nmr_data dft_data Calculate ΔG for Axial vs. Eq. & Predict Coupling Constants comp->dft_data compare Compare & Correlate (Experimental vs. Calculated Data) nmr_data->compare dft_data->compare conclusion Validated Conformational Assignment compare->conclusion

Figure 2: A typical workflow for the conformational analysis of fluorinated piperidines, integrating experimental and computational methods.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is the primary experimental technique for determining the conformation of fluorinated piperidines in solution.[3] The key lies in measuring the scalar coupling constants (J-coupling) between nuclei, which are transmitted through bonds and are highly sensitive to the dihedral angle between those bonds.

Step-by-Step Protocol for NMR-based Conformational Assignment:

  • Sample Preparation: Dissolve the fluorinated piperidine derivative (as a free base or a salt, e.g., HCl) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical, as polarity can influence the conformational equilibrium.[3]

  • Acquire Spectra:

    • Obtain a standard 1D ¹H NMR spectrum to assess the overall structure and purity.

    • Obtain a 1D ¹⁹F NMR spectrum (proton-coupled). This is often the most direct method.

    • Acquire 2D correlation spectra, such as ¹H-¹H COSY and ¹H-¹³C HSQC, to unambiguously assign all proton and carbon signals.

  • Measure Key Coupling Constants:

    • Focus on the three-bond ¹⁹F-¹H coupling (³J(F,H)). This value is diagnostic of the F-C-C-H dihedral angle.

    • Interpretation: A large ³J(F,H) value (typically > 25-45 Hz) indicates an anti-periplanar relationship (~180°), which is only possible when the fluorine and the coupled proton are both in axial positions.[2] A small ³J(F,H) value (typically < 15 Hz) indicates a gauche relationship (~60°), which occurs in all other arrangements (ax-eq, eq-ax, eq-eq).

  • Corroborate with ¹H-¹H Couplings: Analyze the ³J(H,H) values for the ring protons. Large couplings (~10-13 Hz) between vicinal protons confirm a diaxial relationship, further defining the chair conformation.

  • (Optional) NOE Analysis: Acquire a 2D NOESY or ROESY spectrum. The presence of a Nuclear Overhauser Effect (NOE) between two protons indicates they are close in space (< 5 Å). This is particularly useful for identifying 1,3-diaxial interactions, providing definitive proof of the ring's conformation.

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides invaluable insight into the relative energies of different conformers and helps to rationalize the experimental findings.[7]

Step-by-Step Protocol for DFT-based Conformational Analysis:

  • Build Initial Structures: Construct 3D models of both the axial-fluorine and equatorial-fluorine chair conformers of the piperidine derivative.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimizations and frequency calculations for both conformers using a reliable DFT functional and basis set. The M06-2X functional with a triple-zeta basis set like def2-QZVPP is a well-regarded combination for this type of system.[3]

    • Calculations should be performed first in the gas phase to understand the intrinsic electronic preferences.

  • Incorporate Solvent Effects:

    • Re-run the optimizations using a Polarizable Continuum Model (PCM) to simulate the desired solvent (e.g., water, chloroform).[3] This is crucial, as solvation can dramatically alter the relative energies.

  • Analyze Results:

    • Compare the calculated free energies (ΔG) of the axial and equatorial conformers. The conformer with the lower ΔG is the predicted thermodynamically stable form. A difference of >1.5 kcal/mol indicates a strong preference for the lower-energy conformer.

    • (Advanced) The output of the DFT calculation can also be used to predict NMR coupling constants. A close match between the predicted values for the low-energy conformer and the experimental values provides powerful validation of the conformational assignment.

Case Study: 3-Fluoropiperidine and its Derivatives

The 3-fluoropiperidine scaffold is a classic example where stereoelectronic effects dominate. A systematic study by Glorius and coworkers provided a detailed analysis of various N-substituted analogs.[3][7]

Table 1: Conformational Preferences of 3-Fluoropiperidine Derivatives

Compound (R-substituent)SolventExperimental ObservationCalculated ΔG (Axial - Eq.) (kcal/mol)Primary Stabilizing Force
1A (R = TFA)ChloroformHigh Axial Preference-0.4Hyperconjugation
1B (R = H₂⁺Cl⁻)WaterHigh Axial Preference+1.8Charge-Dipole Interaction
1C (R = H)WaterHigh Axial Preference+0.1Hyperconjugation

Data synthesized from Nairoukh, Z. et al., Chem. Eur. J. 2020, 26, 6141–6146.[2][3][7]

The data clearly show a strong preference for the axial conformer across different N-substituents and solvents.[7] For the protonated HCl salt (1B ), the large positive ΔG in favor of the axial conformer is driven primarily by the strong C-Fδ⁻···H-N⁺ electrostatic interaction.[3] For the neutral TFA-protected (1A ) and unprotected (1C ) analogs, hyperconjugative interactions are the key stabilizing force for the axial conformer.[3]

Application in Drug Design: Modulating pKa and Receptor Binding

Controlling the conformation of a piperidine ring has direct, practical consequences in drug development.

  • pKa Modulation: The basicity of the piperidine nitrogen is highly sensitive to the orientation of a nearby fluorine atom. An axial fluorine, through a charge-dipole interaction with the protonated nitrogen, stabilizes the conjugate acid.[1] This makes the nitrogen more basic (raises the pKa) compared to the corresponding equatorial isomer. This principle was expertly applied by Merck in the development of kinesin spindle protein (KSP) inhibitors, where the axial fluoro-piperidine analog (pKa 7.6) showed superior efficacy compared to the equatorial version (pKa 6.6).[1]

  • Pre-organization for Target Binding: By locking the piperidine ring into a single, well-defined conformation, the entropic penalty upon binding to a protein target is minimized. If the fixed conformation matches the bioactive conformation required for binding, a significant increase in potency can be achieved. Fluorine's ability to enforce a specific conformation makes it a key tool for this pre-organization strategy.

Conclusion

The conformational analysis of fluorinated piperidines is a field where classical steric arguments are often insufficient. The axial preference of fluorine, a common and initially counterintuitive finding, is dictated by a combination of powerful stereoelectronic forces, including hyperconjugation and charge-dipole interactions. The ultimate conformational outcome depends on a nuanced interplay between these electronic effects, steric demands, and the influence of the solvent environment.

For the medicinal chemist and drug development scientist, a thorough understanding of these principles is not merely an academic exercise. It is a critical component of modern rational drug design. By employing a synergistic workflow of high-resolution NMR spectroscopy and predictive DFT calculations, researchers can confidently determine and engineer the conformation of these valuable scaffolds. This knowledge enables the fine-tuning of crucial properties like pKa and the pre-organization of molecules for optimal target engagement, ultimately paving the way for the development of safer and more effective medicines.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available from: [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [PDF]. Wiley-VCH. Available from: [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available from: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]

  • Neisius, N. M., & Gilmour, R. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11056-11062. Available from: [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... [Image]. Available from: [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Image]. Available from: [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of (3R,4R)-rel-3-Fluoropiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride is a fluorinated piperidine derivative of significant interest in contemporary drug discovery and development. The strategic introduction of fluorine into piperidine scaffolds can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. As this compound and its analogs are increasingly utilized in medicinal chemistry, a thorough understanding of its safe handling and properties is paramount for the protection of researchers and the integrity of scientific endeavors.

This guide provides a comprehensive overview of the safety considerations, handling protocols, and risk mitigation strategies for this compound. The information herein is synthesized from available chemical safety data, established principles for handling fluorinated heterocyclic compounds, and the general characteristics of active pharmaceutical ingredient (API) hydrochloride salts.

Hazard Identification and Risk Assessment

A foundational aspect of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a chemical. While a complete toxicological profile for this compound is not extensively documented, the available data from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear directive for necessary precautions.

GHS Classification: [1]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation (Category 3): H335 - May cause respiratory irritation.

Based on data for a stereoisomer, (3S,4S)-3-Fluoropiperidin-4-ol hydrochloride, there is also a potential for:

  • Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[2]

The hydrochloride salt form, while often enhancing stability and solubility, also contributes to the overall hazard profile.[3][4] Concentrated amounts of the powdered substance can release acidic dust, which is corrosive and irritating to the respiratory tract and mucous membranes.[5]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Fluoropiperidin-4-ol hydrochloride is presented below.

PropertyValueSource
Molecular Formula C₅H₁₁ClFNOPubChem[1]
Molecular Weight 155.60 g/mol PubChem[1]
Appearance Solid (presumed)General chemical knowledge
Solubility Expected to be soluble in waterGeneral knowledge of hydrochloride salts[3][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls

The primary engineering control for handling powdered this compound is a certified chemical fume hood. All weighing and initial dissolution activities should be performed within the fume hood to contain any airborne dust. For larger scale operations, a glove box or other contained ventilation enclosure may be warranted.

Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of where the compound is handled.[7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against airborne particles and splashes.[7]

  • Hand Protection: Nitrile or neoprene gloves should be worn. Given the potential for skin irritation and sensitization, it is crucial to change gloves immediately if they become contaminated.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in situations with a higher risk of spillage, chemical-resistant aprons and sleeves should be considered.

  • Respiratory Protection: For routine handling within a chemical fume hood, respiratory protection is typically not required. In the absence of adequate engineering controls or during a large spill, a NIOSH-approved respirator with a particulate filter is necessary.

PPE_Workflow cluster_pre_handling Pre-Handling Assessment cluster_handling Handling Protocol cluster_post_handling Post-Handling Assess Assess Task Risk Select_PPE Select Appropriate PPE Assess->Select_PPE Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Handle_Compound Handle Compound in Fume Hood Don_PPE->Handle_Compound Doff_PPE Doff PPE Safely Handle_Compound->Doff_PPE Dispose_PPE Dispose of Contaminated PPE Doff_PPE->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: Personal Protective Equipment (PPE) Workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment and ensuring the stability of the compound.

Handling
  • Weighing: Always weigh the solid compound within a chemical fume hood or other ventilated enclosure to prevent inhalation of dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Due to its hydrochloride salt form, dissolution in aqueous solutions may be exothermic.

  • General Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5][7]

Storage
  • Container: Store in a tightly sealed, well-labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area.[7] Protect from moisture, as hydrochloride salts can be hygroscopic.

  • Incompatibilities: Store away from strong bases and oxidizing agents.

Emergency Procedures

Preparedness for accidental exposure or release is a non-negotiable aspect of laboratory safety.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Emergency_Response_Flowchart cluster_assessment Initial Assessment cluster_actions Immediate Actions Exposure Exposure Event Occurs Assess_Scene Assess Scene for Safety Exposure->Assess_Scene Identify_Exposure Identify Type of Exposure Assess_Scene->Identify_Exposure Eye_Contact Eye Contact: Flush with water for 15 min Identify_Exposure->Eye_Contact Eye Skin_Contact Skin Contact: Wash with soap and water Identify_Exposure->Skin_Contact Skin Inhalation Inhalation: Move to fresh air Identify_Exposure->Inhalation Inhalation Ingestion Ingestion: Rinse mouth, give water Identify_Exposure->Ingestion Ingestion Seek_Medical Seek Immediate Medical Attention Eye_Contact->Seek_Medical Skin_Contact->Seek_Medical If irritation persists Inhalation->Seek_Medical Ingestion->Seek_Medical

Caption: Emergency Response Flowchart for Accidental Exposure.

Accidental Release Measures
  • Small Spills: For small spills of the solid material, carefully sweep up the powder, avoiding dust generation. Place the material in a sealed container for disposal. Clean the spill area with a damp cloth.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated waste container.

Disposal Considerations

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations. Dispose of contaminated waste and PPE as hazardous chemical waste. Do not dispose of down the drain.

Conclusion

This compound is a valuable tool in drug discovery, but its handling requires a diligent and informed approach to safety. While the available data provides a clear framework for safe use, it is crucial to treat this compound with the respect it deserves as a potentially hazardous substance with an incompletely characterized toxicological profile. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the protocols outlined in this guide, researchers can mitigate the risks and continue their important work in a safe and responsible manner.

References

  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 3-Fluoro-4-(piperidin-1-ylcarbonyl)benzeneboronic acid.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4,4-Difluoropiperidine hydrochloride.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68442624, 3-Fluoropiperidin-4-ol hydrochloride.
  • Alligare. (n.d.). Safety Data Sheet.
  • Covestro. (n.d.). Safety Data Sheet.
  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594–596. [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from [Link]

  • Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl anthranilate.
  • Oreate Additive Manufacturing. (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?
  • Fisher Scientific. (2013). Safety Data Sheet: 3-Fluoropyridine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1,9-Decadiene.
  • Matrix Scientific. (n.d.). (3S,4S)-3-Fluoropiperidin-4-ol hydrochloride.
  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved from [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: HEXACHLORODISILANE, 99.9%.
  • Oreate AI. (2026). The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety.
  • Beckman Coulter. (n.d.). Material Safety Data Sheet HEMOSIL® DIMERTEST®.
  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. Retrieved from [Link]

  • Kelly, B. P., & Flogdell, M. (2011). Pharmaceutical salts: a formulation trick or a clinical conundrum? Journal of the Royal College of Physicians of Edinburgh, 41(2), 143–147. [Link]

  • van der Heijden, C. C., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • LabSolu. (n.d.). (3R,4R)-3-fluoropiperidin-4-ol hydrochloride.

Sources

Methodological & Application

Topic: Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as pKa, metabolic stability, and bioavailability. The cis-3-fluoropiperidin-4-ol scaffold, in particular, has emerged as a highly valuable building block for the synthesis of complex therapeutic agents. However, accessing this motif in an enantiomerically pure form presents significant synthetic challenges. Traditional methods often rely on racemic routes followed by costly and non-scalable chiral separations. This guide provides an in-depth analysis and a field-proven protocol for the enantioselective synthesis of both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol. The strategy hinges on an organocatalytic enantioselective α-fluorination of a commercially available piperidinone, followed by a diastereoselective reduction. We will explore the mechanistic rationale behind the key steps, provide detailed, step-by-step experimental procedures, and discuss the critical parameters for achieving high yield, diastereoselectivity, and enantiopurity.

Introduction: The Strategic Value of Fluorinated Piperidines

Piperidine rings are among the most common heterocyclic motifs found in pharmaceuticals.[1] The strategic incorporation of fluorine onto this scaffold can profoundly influence a molecule's properties. For instance, a β-fluoroamine moiety can significantly lower the basicity (pKa) of the piperidine nitrogen, which can be crucial for optimizing drug-receptor interactions and improving oral absorption by reducing clearance.[2] Fluorine's high electronegativity and ability to form strong C-F bonds also enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4]

The cis-3-fluoropiperidin-4-ol structure is a particularly sought-after building block because its vicinal fluoro and hydroxyl groups offer multiple points for further synthetic diversification while maintaining conformational rigidity.[3][4] However, the stereocontrolled synthesis of this compound is non-trivial. This guide focuses on a robust and scalable organocatalytic approach that circumvents the limitations of previous racemic syntheses.[2][5][6]

Synthetic Strategy: An Organocatalytic Approach

The chosen synthetic route is a two-step process starting from the readily available N-Boc-4-piperidone. The core of this strategy is the establishment of the C3-fluorine stereocenter via an asymmetric α-fluorination, followed by a substrate-controlled reduction of the ketone to yield the desired cis-alcohol. This approach is advantageous as it utilizes a simple, commercially available chiral amine as the catalyst, avoiding the need for complex ligands or expensive transition metals.[2][5]

The overall transformation is outlined below:

Synthetic_Workflow start N-Boc-4-Piperidone inter N-Boc-3-fluoro-4-piperidone (Chiral Ketone) start->inter  Step 1: Enantioselective  α-Fluorination final (3R,4S)- or (3S,4R)- N-Boc-3-fluoropiperidin-4-ol inter->final  Step 2: Diastereoselective  Reduction

Diagram 1: High-level overview of the two-step enantioselective synthesis.

The Causality of Enantioselective Fluorination

The key to enantioselectivity lies in the formation of a chiral enamine intermediate. This is a classic example of enamine catalysis, a powerful strategy in modern organic synthesis.[7] The reaction between the starting ketone and a chiral primary amine (e.g., (S)-α-methylbenzylamine) generates a transient chiral enamine. This enamine is the active nucleophile that attacks the electrophilic fluorine source, N-Fluorobenzenesulfonimide (NFSI).

The chiral amine catalyst creates a sterically defined environment. One face of the enamine is shielded by the catalyst's bulky substituent (e.g., the phenyl group), forcing the large electrophile (NFSI) to approach from the less hindered face. This directed attack results in the preferential formation of one enantiomer of the α-fluorinated ketone.

Catalytic_Cycle sub N-Boc-4-Piperidone enamine Chiral Enamine Intermediate (Nucleophilic Attack) sub->enamine + Catalyst, -H₂O cat_in Chiral Amine (e.g., (S)-amine) cat_in->enamine imminium Fluorinated Imminium Ion (Hydrolysis) enamine->imminium + NFSI nfsi NFSI (F+ Source) nfsi->imminium prod α-Fluoro Ketone ((S)-Enantiomer) imminium->prod + H₂O cat_out Catalyst Regeneration imminium->cat_out cat_out->cat_in Cycle

Diagram 2: Simplified catalytic cycle for the enantioselective fluorination.

The Logic of Diastereoselective Reduction

Once the chiral α-fluoro ketone is formed, the subsequent reduction of the carbonyl group must be controlled to establish the cis relationship between the fluorine and the new hydroxyl group. This is achieved through a substrate-directed reduction using a hydride source like sodium borohydride (NaBH₄).

The stereochemical outcome is dictated by Felkin-Anh or related models, where the hydride attacks the carbonyl from the face opposite the large, electron-withdrawing fluorine atom to minimize steric and electronic repulsion. This preferential trajectory of the incoming nucleophile leads predominantly to the syn (and therefore cis in the ring system) diastereomer.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of (S)-1-Boc-3-fluoro-4-oxopiperidine

This protocol is adapted from established literature procedures.[2][5][6]

Materials:

  • 1-Boc-4-piperidone (1.0 eq)

  • (S)-(-)-α-Methylbenzylamine (0.2 eq)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 eq)

  • Toluene, anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-4-piperidone (1.0 eq) and anhydrous toluene (to make a ~0.2 M solution).

  • Add (S)-(-)-α-methylbenzylamine (0.2 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for pre-formation of the enamine intermediate.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add NFSI (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS (typically 4-6 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (e.g., using a 10-20% ethyl acetate in hexanes gradient) to afford the title compound as a colorless oil.

Protocol 2: Synthesis of (3S,4R)-1-Boc-3-fluoropiperidin-4-ol

Materials:

  • (S)-1-Boc-3-fluoro-4-oxopiperidine (from Protocol 1)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Deionized water

  • Saturated aqueous NaCl solution (Brine)

  • Ethyl Acetate

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the purified (S)-1-Boc-3-fluoro-4-oxopiperidine (1.0 eq) in anhydrous methanol in a round-bottom flask (to make a ~0.1 M solution).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add NaBH₄ (1.5 eq) slowly and portion-wise. Be cautious of gas evolution (H₂).

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Remove most of the methanol under reduced pressure.

  • Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product. The product is often pure enough for many applications, but can be further purified by column chromatography or crystallization if necessary. The product is typically a white solid.

Note on Enantiomers: To synthesize the opposite enantiomer, (3R,4S)-1-Boc-3-fluoropiperidin-4-ol, simply substitute (R)-(+)-α-methylbenzylamine in Protocol 1.

Data and Characterization

Successful synthesis should be validated through rigorous characterization.

Expected Outcomes: The following table summarizes typical results based on literature reports.[2][5]

StepProductTypical YieldDiastereomeric Ratio (cis:trans)Enantiomeric Excess (ee)
1(S)-1-Boc-3-fluoro-4-oxopiperidone75-85%N/A90-95%
2(3S,4R)-1-Boc-3-fluoropiperidin-4-ol>90%>95:5>99% (after crystallization)

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Confirm the overall structure and determine the diastereomeric ratio by integrating the signals for the C4-proton. The cis and trans isomers will have distinct chemical shifts and coupling constants.

    • ¹³C NMR: Confirm the number of unique carbons.

    • ¹⁹F NMR: A powerful tool to confirm the presence of fluorine and check for impurities. The C-F coupling constants observed in the ¹H and ¹³C spectra are also diagnostic.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Essential for determining the enantiomeric excess (ee) of the α-fluoro ketone (Protocol 1) and the final alcohol product (Protocol 2). A suitable chiral column (e.g., Chiralcel OD-H or AD-H) and mobile phase must be used.

  • Mass Spectrometry (MS): Confirm the molecular weight of the products.

Conclusion and Outlook

This application note details a robust and scalable enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a key building block in modern drug discovery. By leveraging the principles of enamine catalysis and substrate-controlled reduction, this method provides access to both enantiomers of the target molecule in high yield and stereopurity. The use of a simple, commercially available organocatalyst makes this protocol particularly attractive for both academic research and industrial applications. Researchers and drug development professionals can use this guide as a reliable starting point for producing this valuable scaffold and incorporating it into the synthesis of next-generation therapeutics.

References

  • Scott, J. S., et al. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. Organic Letters, 15(18), 4690–4693. [Link]

  • Schimler, S. D., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11136–11142. [Link]

  • MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(22), 7982–7983. [Link]

  • Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(13), 8006–8018. [Link]

  • Ni, K., & O'Hagan, D. (2014). Enzymatic methods for the synthesis of fluorinated compounds. Chemical Society Reviews, 43(15), 5262-5273. [Link]

  • Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • Scott, J. S., et al. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. PubMed Central. [Link]

Sources

Advanced Protocols for the N-Alkylation of 3-Fluoropiperidin-4-ol: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated 3-Fluoropiperidin-4-ols in Drug Discovery

The 3-fluoropiperidin-4-ol scaffold is a privileged motif in modern medicinal chemistry. The strategic incorporation of a fluorine atom at the C3 position offers a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Fluorine's high electronegativity can lower the basicity (pKa) of the piperidine nitrogen, which can enhance membrane permeability and improve oral bioavailability.[1] This subtle yet impactful modification can be the key to unlocking the therapeutic potential of a lead compound. The adjacent hydroxyl group at the C4 position provides a valuable handle for further functionalization, allowing for the creation of diverse chemical libraries to explore structure-activity relationships (SAR).

This comprehensive guide provides detailed, field-proven protocols for the N-alkylation of 3-fluoropiperidin-4-ol, a critical transformation for harnessing the full potential of this valuable building block. We will delve into two primary and robust methodologies: Reductive Amination and Direct Alkylation with Alkyl Halides . Beyond mere procedural steps, this document will elucidate the underlying chemical principles, potential challenges, and strategic considerations to empower researchers in their drug discovery endeavors.

Chemical Principles and Strategic Considerations

The successful N-alkylation of 3-fluoropiperidin-4-ol hinges on a nuanced understanding of its chemical reactivity. The electron-withdrawing nature of the fluorine atom at the C3 position decreases the nucleophilicity of the piperidine nitrogen compared to its non-fluorinated counterpart. This effect must be taken into account when selecting reagents and reaction conditions.

Furthermore, the presence of the hydroxyl group introduces the potential for O-alkylation as a competing side reaction, particularly under strongly basic conditions. Therefore, careful optimization of the reaction parameters is crucial to ensure high chemoselectivity for the desired N-alkylation product.

The choice between reductive amination and direct alkylation will depend on the desired alkyl substituent and the overall synthetic strategy. Reductive amination is generally a milder and more versatile method for introducing a wide range of alkyl and arylalkyl groups, while direct alkylation offers a more straightforward approach for simple alkyl substituents.

Core Methodologies and Experimental Protocols

Method 1: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[2] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.[3] This two-step, one-pot process is highly efficient and tolerant of a wide range of functional groups.

A key advantage of reductive amination is the ability to use a vast library of commercially available aldehydes and ketones to introduce diverse substituents onto the piperidine nitrogen. Mild reducing agents such as sodium triacetoxyborohydride (STAB) are commonly employed as they are selective for the iminium ion in the presence of the starting carbonyl compound.

Workflow for Reductive Amination:

G cluster_0 Reductive Amination Protocol Start Dissolve 3-fluoropiperidin-4-ol and aldehyde/ketone in solvent Imine_Formation Stir at room temperature (Iminium ion formation) Start->Imine_Formation Step 1 Reduction Add reducing agent (e.g., STAB) Imine_Formation->Reduction Step 2 Reaction Continue stirring (Monitor by TLC/LC-MS) Reduction->Reaction Step 3 Quench Quench reaction Reaction->Quench Step 4 Workup Aqueous workup and extraction Quench->Workup Step 5 Purification Purify by column chromatography Workup->Purification Step 6 End Characterize final product Purification->End Step 7 G cluster_0 Direct N-Alkylation Protocol Start Dissolve 3-fluoropiperidin-4-ol and base in solvent Addition Add alkyl halide Start->Addition Step 1 Reaction Stir at appropriate temperature (Monitor by TLC/LC-MS) Addition->Reaction Step 2 Workup Aqueous workup and extraction Reaction->Workup Step 3 Purification Purify by column chromatography Workup->Purification Step 4 End Characterize final product Purification->End Step 5

Sources

Application Notes and Protocols for the Buchwald-Hartwig Coupling of 3-Fluoropiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful N-arylation of 3-fluoropiperidin-4-ol via the Buchwald-Hartwig amination. This reaction is of significant interest in medicinal chemistry for the synthesis of complex molecules, as the 3-fluoropiperidin-4-ol motif is a valuable scaffold in drug discovery. This document addresses the unique challenges presented by this substrate, including the reduced nucleophilicity of the nitrogen due to the electron-withdrawing fluorine atom and the potential for competitive O-arylation from the hydroxyl group. We present a systematic approach to reaction optimization, including the selection of appropriate catalysts, ligands, bases, and solvents, and provide a robust starting protocol for researchers.

Introduction: The Significance and Challenges of Arylating 3-Fluoropiperidin-4-ol

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a versatile and efficient method for the synthesis of arylamines.[1][2] This palladium-catalyzed cross-coupling reaction has found widespread application in the pharmaceutical industry due to its broad substrate scope and functional group tolerance.[3] The N-arylation of saturated heterocycles, particularly piperidines, is a common transformation in the synthesis of biologically active compounds.[4]

The specific substrate, 3-fluoropiperidin-4-ol, presents a confluence of challenges that require careful consideration for successful C-N bond formation:

  • Electronic Effects of the Fluorine Substituent: The electron-withdrawing nature of the fluorine atom at the 3-position decreases the electron density and, consequently, the nucleophilicity of the piperidine nitrogen. This can lead to slower reaction rates and require more forcing conditions or highly active catalyst systems.[5]

  • Presence of a Hydroxyl Group: The hydroxyl group at the 4-position introduces the potential for a competitive O-arylation reaction, leading to the formation of an undesired aryl ether byproduct.[1] While N-arylation is often favored with primary and secondary amines, the specific reaction conditions can influence the selectivity.

  • Steric Hindrance: As a cyclic secondary amine, 3-fluoropiperidin-4-ol possesses a degree of steric bulk that can impact the efficiency of the coupling reaction.[6]

This application note will dissect these challenges and provide a logical framework for overcoming them, enabling researchers to confidently employ the Buchwald-Hartwig amination for the synthesis of N-aryl-3-fluoropiperidin-4-ol derivatives.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Buchwald-Hartwig amination mechanism is crucial for rational troubleshooting and optimization. The generally accepted catalytic cycle involves a Pd(0)/Pd(II) redox couple.[7][8]

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.[7]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[8]

  • Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst.[7]

Each of these steps is influenced by the choice of catalyst, ligand, base, and solvent, which will be discussed in the following sections.

Optimizing Reaction Parameters for 3-Fluoropiperidin-4-ol

The successful coupling of 3-fluoropiperidin-4-ol requires a careful selection of reaction components to address its unique electronic and structural features.

Catalyst and Ligand Selection

The choice of the palladium precatalyst and the phosphine ligand is paramount for achieving high yields. For challenging substrates like functionalized cyclic amines, bulky, electron-rich biarylphosphine ligands are generally the most effective.[6] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

LigandStructureKey Features & Rationale
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for a broad range of amines, including secondary cyclic amines. Its steric bulk can facilitate reductive elimination.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften provides excellent results for sterically hindered and electron-deficient amines.
BrettPhos (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)Particularly effective for primary amines, but can also show good performance with challenging secondary amines.[7]
GPhos A specific generation of Buchwald precatalysts with integrated ligands.GPhos Pd G6 has been shown to be effective for the C-N coupling of 5-membered ring heteroarenes with the mild base NaOTMS.[6]

For initial screening, a palladium precatalyst such as Pd₂(dba)₃ or a G3 or G4 Buchwald precatalyst is recommended. These are air-stable and provide reliable generation of the active Pd(0) species.

The Critical Role of the Base

The base plays a dual role: it deprotonates the amine to form the active nucleophile and facilitates the regeneration of the catalyst. For a substrate like 3-fluoropiperidin-4-ol, which may be sensitive to harsh conditions, and to minimize potential side reactions involving the hydroxyl group, the choice of base is critical.

BasepKaH (approx.)Suitability for 3-Fluoropiperidin-4-ol
NaOt-Bu 19A strong base, commonly used but may lead to decomposition of sensitive substrates or promote O-arylation.[6] Use with caution.
K₃PO₄ 12.3A weaker inorganic base that can be effective for functionalized substrates, offering good functional group tolerance.[6]
Cs₂CO₃ 10Another mild inorganic base with good solubility in some organic solvents.[6]
NaOTMS 11A milder base that has shown excellent results in the coupling of base-sensitive heteroaryl halides.[6][9]

Given the potential for base-mediated side reactions, starting with a weaker base like K₃PO₄ or NaOTMS is a prudent strategy.

Solvent Considerations

The solvent must be capable of dissolving the reactants and the catalyst system. Aprotic, non-coordinating solvents are generally preferred.

SolventBoiling Point (°C)Comments
Toluene 111A common and effective solvent for Buchwald-Hartwig reactions.[10]
1,4-Dioxane 101Another widely used ethereal solvent.
t-Butanol 82Can be used, sometimes in combination with other solvents.

For initial trials, toluene or 1,4-dioxane are recommended. It is crucial to use anhydrous solvents to prevent catalyst deactivation.

Experimental Protocols

The following protocols are designed as a robust starting point for the Buchwald-Hartwig amination of 3-fluoropiperidin-4-ol. Optimization may be required depending on the specific aryl halide used.

General Reaction Setup Workflow

Reaction_Setup_Workflow A 1. Add solids to oven-dried vial: - Aryl halide - 3-Fluoropiperidin-4-ol - Base - Pd precatalyst & Ligand B 2. Seal vial with a septum cap A->B C 3. Evacuate and backfill with inert gas (e.g., Argon) three times B->C D 4. Add anhydrous solvent via syringe C->D E 5. Place in a preheated heating block and stir D->E F 6. Monitor reaction progress by TLC, LC-MS, or GC-MS E->F G 7. Upon completion, cool to room temperature F->G H 8. Work-up and purify the product G->H

Figure 2: General workflow for setting up the Buchwald-Hartwig amination reaction.

Recommended Starting Protocol

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 3-Fluoropiperidin-4-ol (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.048 mmol, 4.8 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a septum cap

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the oven-dried reaction vial, add the aryl halide, 3-fluoropiperidin-4-ol, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Seal the vial with the septum cap and purge with an inert gas.

  • Evacuate the vial under vacuum and backfill with the inert gas. Repeat this cycle two more times.

  • Under a positive pressure of the inert gas, add the anhydrous toluene via syringe.

  • Place the reaction vial in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh batch of palladium precatalyst and ligand.- Screen a stronger base (e.g., NaOt-Bu), but monitor for decomposition.- Increase the reaction temperature in increments of 10 °C.
Formation of O-arylated byproduct - Base is too strong- Reaction temperature is too high- Switch to a milder base (e.g., K₃PO₄ or NaOTMS).- Lower the reaction temperature.- Consider protecting the hydroxyl group (e.g., as a silyl ether) prior to coupling.[11]
Decomposition of starting material - Base is too strong- Reaction temperature is too high- Use a milder base.- Lower the reaction temperature.
Hydrodehalogenation of aryl halide - Presence of water or other protic sources- β-hydride elimination- Ensure all reagents and solvents are anhydrous.- The choice of a bulky ligand like XPhos should minimize β-hydride elimination.

Safety Precautions

  • Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[12] For larger-scale reactions, it is crucial to monitor the internal temperature and consider controlled addition of reagents.

  • Inert Atmosphere: These reactions are sensitive to oxygen and moisture. Maintaining a proper inert atmosphere is essential for reproducibility and to prevent catalyst deactivation.

  • Reagent Handling: Palladium compounds, phosphine ligands, and strong bases should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The Buchwald-Hartwig amination of 3-fluoropiperidin-4-ol is a challenging yet achievable transformation. By carefully selecting a bulky, electron-rich phosphine ligand, a base of appropriate strength to balance reactivity with substrate stability, and anhydrous reaction conditions, researchers can successfully synthesize N-arylated products. The protocols and guidelines presented herein provide a solid foundation for developing efficient and robust methods for the preparation of these valuable compounds for applications in drug discovery and development.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Che, C., et al. (2018). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Baudoin, O., et al. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science.
  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Chemistry Shorts. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Yıldırım, I., & Tura, S. (2020). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Chen, G., et al. (2016). N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives. Journal of the American Chemical Society.
  • Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development.
  • Dunsford, J. J., & Riera, A. (2017). Tertiary alkylamines as effective directing groups for palladium-catalysed C(sp3)
  • Hartwig, J. F., et al. (2012). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society.
  • Charles, M. D., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • Fors, B. P., & Buchwald, S. L. (2010). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society.
  • Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Kent, S. B. H., et al. (2002). Nitrone protecting groups for enantiopure N-hydroxyamino acids: synthesis of N-terminal peptide hydroxylamines for chemoselective ligations. Organic & Biomolecular Chemistry.
  • Gouverneur, V., et al. (2015). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines.
  • Iskra, J., & Stavber, S. (2021). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry.
  • Bielawska, A., & Bielawski, K. (2021).
  • Chen, X., et al. (2011). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Journal of the American Chemical Society.
  • Hartwig, J. F., et al. (2012). Palladium-Catalyzed Arylation of Fluoroalkylamines.
  • Watson, A. J. B., et al. (2011).
  • Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
  • Daugulis, O., et al. (2015). Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group.
  • WuXi AppTec. (2023). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. Retrieved from [Link]

  • Bandar, J. S., et al. (2020).
  • Bolm, C., et al. (2024). Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids. The Journal of Organic Chemistry.
  • Hii, K. K. (2019).
  • Li, X., et al. (2021). Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Chemical Society Reviews.

Sources

Application Notes and Protocols: Reductive Amination of 3-Fluoropiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Fluoropiperidin-4-ol in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, present in a vast number of approved pharmaceuticals. The introduction of fluorine into this privileged structure offers a powerful tool for modulating key drug-like properties. Fluorine's high electronegativity can alter the basicity (pKa) of the piperidine nitrogen, influence molecular conformation, and enhance metabolic stability by blocking sites of oxidative metabolism.[1][2] Specifically, the 3-fluoropiperidin-4-ol motif provides a versatile building block with three points of diversity, enabling the exploration of chemical space to optimize ligand-target interactions and pharmacokinetic profiles.

Reductive amination stands out as one of the most robust and widely utilized methods for C-N bond formation in organic synthesis.[3][4] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, offers a highly efficient route to secondary and tertiary amines, avoiding issues of over-alkylation often encountered with direct alkylation methods.[5] This document provides detailed protocols for the reductive amination of 3-fluoropiperidin-4-ol, focusing on practical considerations and the underlying chemical principles to guide researchers in synthesizing novel derivatives.

Mechanism and Rationale for Reagent Selection

The reductive amination process involves two key steps: the formation of an iminium ion intermediate followed by its reduction.[6][7]

Reductive_Amination_Mechanism Reactants Carbonyl (Aldehyde/Ketone) + Amine (3-Fluoropiperidin-4-ol) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Dehydration (Mildly Acidic) Product Alkylated Amine Product Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Iminium Hydride Delivery

Caption: General Mechanism of Reductive Amination.

The reaction is typically performed under mildly acidic conditions to facilitate the dehydration of the hemiaminal intermediate to the iminium ion.[5][7] The choice of reducing agent is critical for the success of the reaction.

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for reductive aminations.[8][9] Its popularity stems from several key advantages:

  • Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄), and as such, it does not readily reduce aldehydes and ketones under neutral or mildly acidic conditions.[8][10] This selectivity allows for the in-situ reduction of the formed iminium ion without competing reduction of the starting carbonyl compound.[5]

  • Broad Substrate Scope: It is effective for a wide range of aldehydes and ketones, including those with sensitive functional groups.[10][11]

  • Operational Simplicity: The reaction can often be performed as a one-pot procedure where all reagents are mixed together.[4]

Sodium Cyanoborohydride (NaBH₃CN) is another common reducing agent for this transformation.[5] However, due to the toxicity of cyanide byproducts, sodium triacetoxyborohydride is generally preferred.[9]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of 3-Fluoropiperidin-4-ol with an Aldehyde using Sodium Triacetoxyborohydride

This protocol describes a general method for the N-alkylation of 3-fluoropiperidin-4-ol with a representative aldehyde.

Workflow Overview:

Protocol_Workflow A Combine 3-Fluoropiperidin-4-ol and Aldehyde in Solvent B Add Sodium Triacetoxyborohydride (Portion-wise) A->B C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Reaction Quench (e.g., sat. aq. NaHCO3) C->D E Aqueous Work-up (Extraction with Organic Solvent) D->E F Drying, Filtration, and Concentration E->F G Purification (e.g., Column Chromatography) F->G

Caption: Step-by-step experimental workflow.

Materials:

  • 3-Fluoropiperidin-4-ol (or its hydrochloride salt)

  • Aldehyde of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[10]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-fluoropiperidin-4-ol (1.0 eq).

  • Dissolve the amine in an appropriate solvent such as DCM or DCE (approximately 0.1 M concentration).

  • Add the aldehyde (1.0-1.2 eq) to the solution. If using the hydrochloride salt of the amine, add a non-nucleophilic base like triethylamine (TEA) (1.1 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 10-15 minutes. The addition can be exothermic and may cause gas evolution.

  • Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[12]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 3-fluoropiperidin-4-ol.

Protocol 2: Reductive Amination with a Ketone and Acetic Acid Catalysis

The reductive amination of ketones is generally slower than that of aldehydes. The addition of a catalytic amount of acetic acid can accelerate the reaction by promoting iminium ion formation.[10][11]

Materials:

  • 3-Fluoropiperidin-4-ol

  • Ketone of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)[10]

  • Glacial acetic acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-fluoropiperidin-4-ol (1.0 eq) and the ketone (1.1 eq) in DCE.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1-0.5 eq).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) in portions.

  • Stir the reaction at room temperature, monitoring for completion by TLC or LC-MS. The reaction may require gentle heating (e.g., 40-50 °C) for less reactive ketones.

  • Perform an aqueous work-up as described in Protocol 1, ensuring the reaction mixture is neutralized with saturated aqueous NaHCO₃ before extraction.

  • Purify the product via column chromatography.

Quantitative Data Summary

The following table provides a general guide for reagent stoichiometry and reaction conditions. Optimization may be required for specific substrates.

Reagent/ParameterAldehyde SubstrateKetone SubstrateRationale
3-Fluoropiperidin-4-ol1.0 eq1.0 eqLimiting reagent.
Carbonyl Compound1.0 - 1.2 eq1.1 - 1.5 eqA slight excess ensures complete consumption of the amine.
NaBH(OAc)₃1.5 - 2.0 eq1.5 - 2.0 eqExcess hydride source to drive the reduction to completion.
SolventDCM, DCE, THF[10]DCE, THF[10]DCE is often preferred for its ability to dissolve reagents and intermediates well.[10][11]
CatalystNot usually required[11]Acetic Acid (cat.)Accelerates iminium ion formation for less electrophilic ketones.[10]
TemperatureRoom TemperatureRoom Temp. to 50 °CKetones may require heating to increase the reaction rate.
Reaction Time2 - 16 hours4 - 24 hoursKetones are generally less reactive and require longer reaction times.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction is sluggish or yields are low, consider adding a catalytic amount of acetic acid (even for aldehydes), increasing the reaction temperature, or using a more concentrated reaction mixture. For sterically hindered substrates, longer reaction times may be necessary.[11]

  • Side Reactions: Over-reduction of the carbonyl is minimal with NaBH(OAc)₃. If dialkylation is an issue with primary amines (not applicable here, but for context), a two-step procedure of first forming the imine followed by reduction with NaBH₄ can be employed.[10]

  • Stereochemistry: The stereochemistry at the 3- and 4-positions of the piperidine ring is typically retained under these mild reaction conditions. However, the newly formed stereocenter (if the carbonyl is prochiral and the amine is chiral) may result in a mixture of diastereomers.

  • Moisture Sensitivity: Sodium triacetoxyborohydride is sensitive to moisture and should be handled in a dry environment.[8] Using anhydrous solvents is recommended for optimal results.

Conclusion

Reductive amination using sodium triacetoxyborohydride is a highly effective and versatile method for the synthesis of N-substituted 3-fluoropiperidin-4-ol derivatives. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and medicinal chemistry. By understanding the underlying mechanism and the rationale for reagent selection, scientists can effectively troubleshoot and adapt these procedures to a wide array of substrates, facilitating the development of novel chemical entities with potentially enhanced pharmacological properties.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. ARKIVOC. Retrieved from [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • PubMed. (2013, September 6). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Verstraete, M., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • PubMed. (2011, May 20). Synthesis of 3-amino-4-fluoropyrazoles. Retrieved from [Link]

  • PubMed. (2010, February 5). Synthesis of 4-substituted 3,3-difluoropiperidines. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Retrieved from [Link]

Sources

Application Notes and Protocols: Strategic Derivatization of the Hydroxyl Group in 3-Fluoropiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Fluoropiperidin-4-ol in Medicinal Chemistry

The 3-fluoropiperidin-4-ol scaffold is a highly valued building block in modern drug discovery. The strategic incorporation of a fluorine atom can profoundly influence the physicochemical and pharmacological properties of a molecule. Specifically, the fluorine atom at the 3-position of the piperidine ring can modulate the pKa of the basic nitrogen, impact metabolic stability, and influence binding interactions with biological targets.[1] The hydroxyl group at the 4-position offers a versatile handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide provides a detailed overview of the key strategies for the derivatization of the hydroxyl group in 3-fluoropiperidin-4-ol. It is designed to equip researchers with the foundational knowledge and practical protocols to effectively utilize this important synthetic intermediate. A crucial prerequisite for selective O-derivatization is the protection of the piperidine nitrogen, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent competing N-functionalization. This guide will therefore focus on the reactions of N-Boc-3-fluoropiperidin-4-ol.

Chemoselectivity: The Imperative of N-Protection

The piperidine nitrogen is a nucleophilic center that can compete with the hydroxyl group in many derivatization reactions. To ensure selective functionalization of the hydroxyl group, the nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its ease of installation and removal under conditions that are typically orthogonal to those used for O-derivatization.

I. O-Alkylation: Synthesis of Ether Derivatives

The formation of an ether linkage at the 4-position of the piperidine ring is a common strategy to introduce a variety of alkyl and aryl substituents. The Williamson ether synthesis is a classic and reliable method for this transformation.

A. Williamson Ether Synthesis

The Williamson ether synthesis involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl or aryl halide.

Causality Behind Experimental Choices:

  • Base: A strong base, such as sodium hydride (NaH), is required to deprotonate the secondary alcohol. The use of NaH drives the reaction to completion by the evolution of hydrogen gas.

  • Solvent: Anhydrous polar apathetic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal as they can solvate the cation of the base without interfering with the nucleophilic alkoxide.

  • Alkylating Agent: Primary alkyl halides (iodides and bromides are more reactive than chlorides) are the best electrophiles for this SN2 reaction. Secondary and tertiary halides are more prone to elimination side reactions. For the synthesis of aryl ethers, an activated aryl halide (e.g., with electron-withdrawing groups) or the use of coupling methodologies like the Ullmann condensation or Buchwald-Hartwig amination is necessary.

Experimental Protocol: Synthesis of N-Boc-4-benzyloxy-3-fluoropiperidine

  • Preparation: To a solution of N-Boc-3-fluoropiperidin-4-ol (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Alkoxide Formation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-benzyloxy-3-fluoropiperidine.

II. O-Acylation: Synthesis of Ester Derivatives

Esterification of the hydroxyl group is another key derivatization strategy, providing access to a wide array of functional groups and prodrug motifs.

A. Acylation with Acyl Chlorides/Anhydrides

This is a straightforward method for forming esters. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (HCl or a carboxylic acid).

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic organic base such as triethylamine (Et₃N) or pyridine is used to scavenge the acid generated during the reaction, driving the equilibrium towards the product. 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the reaction.

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or THF are commonly used.

Experimental Protocol: Synthesis of N-Boc-3-fluoropiperidin-4-yl Acetate

  • Preparation: To a solution of N-Boc-3-fluoropiperidin-4-ol (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Acylation: Add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the layers and extract the aqueous layer with DCM (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the product.

B. Steglich Esterification

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically DMAP.[2]

Causality Behind Experimental Choices:

  • Coupling Agent: DCC or EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Catalyst: DMAP acts as an acyl transfer agent, forming a more reactive N-acylpyridinium intermediate, which is then attacked by the alcohol.

  • Solvent: Aprotic solvents such as DCM or DMF are suitable for this reaction.

Experimental Protocol: Synthesis of N-Boc-3-fluoropiperidin-4-yl Benzoate

  • Preparation: To a solution of N-Boc-3-fluoropiperidin-4-ol (1.0 eq), benzoic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M) at 0 °C, add a solution of DCC (1.2 eq) in DCM.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with DCM.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

III. Formation of Carbamates

Carbamates are important functional groups in medicinal chemistry, often used as isosteres for amides or as prodrug moieties. They can be synthesized by reacting the alcohol with an isocyanate or by a two-step procedure involving activation of the alcohol with a chloroformate followed by reaction with an amine.

Experimental Protocol: Reaction with an Isocyanate

  • Preparation: To a solution of N-Boc-3-fluoropiperidin-4-ol (1.0 eq) in anhydrous THF (0.2 M), add the desired isocyanate (1.1 eq).

  • Catalyst (Optional): For less reactive isocyanates, a catalytic amount of a tin catalyst such as dibutyltin dilaurate (DBTDL) can be added.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) until the reaction is complete as monitored by TLC.

  • Purification: Concentrate the reaction mixture and purify the residue by flash chromatography.

IV. Synthesis of Sulfonate Esters

Sulfonate esters, such as mesylates and tosylates, are excellent leaving groups in nucleophilic substitution reactions. Their formation from the hydroxyl group of 3-fluoropiperidin-4-ol can be a key step in the synthesis of other derivatives, such as amines or azides, via SN2 displacement.

Causality Behind Experimental Choices:

  • Sulfonylating Agent: Mesyl chloride (MsCl) or tosyl chloride (TsCl) are the common reagents for this transformation.

  • Base: An organic base like triethylamine or pyridine is used to neutralize the HCl generated during the reaction.

  • Solvent: Anhydrous DCM is a suitable solvent.

Experimental Protocol: Synthesis of N-Boc-3-fluoropiperidin-4-yl Methanesulfonate

  • Preparation: To a solution of N-Boc-3-fluoropiperidin-4-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, or until the starting material is consumed (monitor by TLC).

  • Work-up: Dilute the reaction mixture with DCM and wash with cold water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification due to its potential instability.

Data Presentation

Derivatization MethodReagentsSolventTemperatureTypical Reaction Time
Williamson Ether Synthesis NaH, Alkyl/Benzyl HalideTHF or DMF0 °C to RT12-24 h
Acylation with Acyl Chloride Acyl Chloride, Et₃N, DMAPDCM0 °C to RT2-4 h
Steglich Esterification Carboxylic Acid, DCC/EDC, DMAPDCM0 °C to RT12-18 h
Carbamate Formation Isocyanate, (DBTDL cat.)THFRT to 60 °C2-16 h
Sulfonate Ester Formation MsCl/TsCl, Et₃NDCM0 °C1-2 h

Visualization of Workflows

General Workflow for Hydroxyl Derivatization

G cluster_start Starting Material cluster_derivatization O-Derivatization Strategies cluster_further Further Transformations 3-Fluoropiperidin-4-ol 3-Fluoropiperidin-4-ol N-Boc-3-Fluoropiperidin-4-ol N-Boc-3-Fluoropiperidin-4-ol 3-Fluoropiperidin-4-ol->N-Boc-3-Fluoropiperidin-4-ol Boc₂O, Base Ether Ether (O-Alkylation) N-Boc-3-Fluoropiperidin-4-ol->Ether Williamson (NaH, R-X) Ester Ester (O-Acylation) N-Boc-3-Fluoropiperidin-4-ol->Ester Acyl Chloride/Base or Steglich Carbamate Carbamate N-Boc-3-Fluoropiperidin-4-ol->Carbamate Isocyanate Sulfonate Sulfonate Ester N-Boc-3-Fluoropiperidin-4-ol->Sulfonate Sulfonyl Chloride/Base Deprotection Final Product (N-Deprotection) Ether->Deprotection Acid (e.g., TFA) Ester->Deprotection Acid or Base Carbamate->Deprotection Acid Substitution Nucleophilic Substitution (e.g., with NaN₃, R₂NH) Sulfonate->Substitution Substitution->Deprotection Acid

Caption: General workflow for the derivatization of 3-fluoropiperidin-4-ol.

Steglich Esterification Mechanism

G cluster_mechanism Mechanism reagents R-COOH + DCC + DMAP + N-Boc-Pip-OH step1 R-COOH + DCC Activation O-Acylisourea Intermediate reagents->step1:f0 step2 O-Acylisourea + DMAP Acyl Transfer N-Acylpyridinium Ion step1:f2->step2:f0 step3 N-Acylpyridinium + N-Boc-Pip-OH Nucleophilic Attack Tetrahedral Intermediate step2:f2->step3:f0 step4 Tetrahedral Intermediate Collapse Ester Product + DMAP step3:f2->step4:f0 product N-Boc-Pip-O-CO-R + DCU step4:f2->product Final Product

Caption: Simplified mechanism of the Steglich esterification.

Conclusion

The derivatization of the hydroxyl group in N-Boc-3-fluoropiperidin-4-ol provides a versatile platform for the synthesis of a diverse range of compounds with potential applications in drug discovery. The choice of derivatization strategy will depend on the desired final product and the specific requirements of the synthetic route. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. Careful consideration of reaction conditions, particularly the choice of base, solvent, and activating agent, is crucial for achieving high yields and purity.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

  • Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]

  • Cox, C. D., et al. (2008). Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer. Journal of Medicinal Chemistry, 51(14), 4239–4252. [Link]

  • Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(13), 8006-8018. [Link]

  • Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A three component coupling of amines, carbon dioxide, and halides: a new and efficient synthesis of carbamates. The Journal of Organic Chemistry, 66(3), 1035–1037. [Link]

  • Hendrickson, J. B., & Hussoin, M. S. (1987). A new and useful sulfonylation reagent. The Journal of Organic Chemistry, 52(18), 4137–4139. [Link]

Sources

Application Note: A Robust and Scalable Synthesis of (3R,4R)-rel-3-Fluoropiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluorinated piperidines are privileged scaffolds in modern medicinal chemistry, appearing in a significant percentage of FDA-approved small-molecule drugs.[1] The strategic introduction of fluorine can profoundly influence a molecule's physicochemical properties, such as basicity (pKa), lipophilicity, metabolic stability, and conformational preference, thereby enhancing its drug-like characteristics.[2][3] The (3R,4R)-rel-3-Fluoropiperidin-4-ol moiety, with its defined cis-stereochemistry, is a particularly valuable building block for constructing complex and three-dimensionally diverse molecules in drug discovery programs.

However, the synthesis of such fluorinated heterocycles, especially on a large scale, presents considerable challenges.[4] Traditional methods often involve multi-step sequences or employ hazardous fluorinating agents that are difficult to handle in a process chemistry environment. This application note details a streamlined, robust, and scalable protocol for the synthesis of (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride. The strategy is centered on the heterogeneous catalytic hydrogenation of a readily available fluoropyridine precursor, a method noted for its operational simplicity, high diastereoselectivity, and tolerance to air and moisture.[1][5]

This guide provides a detailed, step-by-step protocol, explains the scientific rationale behind key process decisions, and outlines the necessary safety and analytical procedures to ensure a reliable and reproducible scale-up.

Overall Synthetic Strategy

The selected pathway proceeds in two primary operational stages starting from commercially available 3-Fluoro-4-hydroxypyridine.

  • Diastereoselective Hydrogenation and In-Situ Protection: The aromatic pyridine ring is reduced using a heterogeneous palladium catalyst under a hydrogen atmosphere. This reaction is performed under acidic conditions to protonate the pyridine nitrogen, which reduces catalyst poisoning and facilitates the reduction.[6] The resulting piperidine is immediately protected in-situ with a tert-butoxycarbonyl (Boc) group. This step is critical for scale-up as it converts the volatile and potentially challenging-to-handle piperidine intermediate into a stable, solid N-Boc derivative that is easily purified.[1][5] The hydrogenation proceeds with high cis-diastereoselectivity, directly establishing the desired (3R,4R)-rel stereochemical relationship.[5]

  • Deprotection and Hydrochloride Salt Formation: The purified N-Boc intermediate is treated with hydrochloric acid in a suitable organic solvent. This single step efficiently removes the Boc protecting group and concurrently forms the thermodynamically stable hydrochloride salt, which precipitates from the reaction medium, simplifying isolation and yielding the final product with high purity.

G cluster_0 Stage 1: Reductive Protection cluster_1 Stage 2: Deprotection & Salt Formation A 3-Fluoro-4-hydroxypyridine B cis-3-Fluoropiperidin-4-ol Intermediate A->B  1. Pd/C, H₂ (50 bar)  TFA, Ethanol C N-Boc-(3R,4R)-rel- 3-Fluoropiperidin-4-ol B->C 2. (Boc)₂O, Et₃N (in-situ) D (3R,4R)-rel-3-Fluoropiperidin-4-ol Hydrochloride (Final Product) C->D HCl in 1,4-Dioxane

Diagram 1: Overall workflow for the synthesis of (3R,4R)-rel-3-Fluoropiperidin-4-ol HCl.

Part I: Scale-up Synthesis of N-Boc-(3R,4R)-rel-3-Fluoropiperidin-4-ol

This part of the protocol focuses on the critical hydrogenation and protection sequence. The choice of a heterogeneous catalyst like Palladium on Carbon (Pd/C) is deliberate for scale-up operations due to its ease of removal by filtration, recyclability, and proven robustness.[1] The reaction is insensitive to minor amounts of air and moisture, which is a significant advantage in a manufacturing environment.[1][5]

Experimental Protocol

Materials and Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, temperature probe, and pressure gauge.

  • 3-Fluoro-4-hydroxypyridine

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Trifluoroacetic Acid (TFA)

  • Ethanol (anhydrous)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Celite® or a similar filter aid

  • Standard laboratory glassware and extraction equipment

Procedure:

  • Reactor Charging: To a suitable high-pressure autoclave, add 3-Fluoro-4-hydroxypyridine (1.0 eq). Under an inert atmosphere (e.g., nitrogen), carefully add 10% Pd/C (5 mol %, 50% wet).

    • Rationale: The catalyst is handled wet to mitigate the risk of ignition upon contact with air and flammable solvents.

  • Solvent and Additive Addition: Add anhydrous ethanol (approx. 10 mL per gram of substrate) followed by the slow addition of trifluoroacetic acid (1.1 eq).

    • Rationale: Ethanol is an excellent solvent for both the substrate and the hydrogen gas. TFA is a strong Brønsted acid that protonates the pyridine, preventing catalyst deactivation and promoting reduction.[5] Omitting the acid leads to significantly diminished conversion.[5]

  • Hydrogenation: Seal the autoclave. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 50 bar (approx. 725 psi) with hydrogen.

    • Safety Note: High-pressure hydrogenation must be conducted behind a blast shield in a well-ventilated area by trained personnel. Ensure all fittings are rated for the operational pressure.

  • Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 60 °C. Maintain the hydrogen pressure at 50 bar.

  • Reaction Monitoring (In-Process Control - IPC): Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 16-24 hours. A stable pressure reading indicates the cessation of hydrogen consumption. A small, degassed sample can be carefully taken and analyzed by LC-MS to confirm the disappearance of the starting material.

  • Catalyst Removal and In-situ Protection: After completion, cool the reactor to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethanol.

    • Rationale: Prompt protection of the crude piperidine is crucial to prevent side reactions and simplify handling. The N-Boc derivative is significantly less volatile and more crystalline than the free base.[1]

  • Protection Step: Transfer the filtrate to a suitable reaction vessel and cool to 0 °C in an ice bath. Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (1.2 eq).

  • Completion and Work-up: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC or LC-MS for the consumption of the intermediate. Once complete, concentrate the reaction mixture under reduced pressure.

Part II: Purification of N-Boc-(3R,4R)-rel-3-Fluoropiperidin-4-ol

Purification at scale prioritizes crystallization over chromatography to reduce solvent waste and improve throughput. The N-Boc protected intermediate is designed for this purpose.

G A Concentrated Crude Product B Aqueous Work-up (EtOAc/Water) A->B C Phase Separation B->C D Organic Layer (Product) C->D E Aqueous Layer (Waste) C->E F Drying & Concentration D->F G Crystallization (e.g., EtOAc/Heptane) F->G H Filtration & Drying G->H I Pure N-Boc Intermediate H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoropiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-fluoropiperidin-4-ol. This valuable building block is integral to the development of novel therapeutics, and achieving high purity is paramount for successful downstream applications. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common issues related to byproduct formation during its synthesis.

This document is structured into two main sections:

  • A Troubleshooting Guide: Addressing specific, common problems encountered during synthesis with detailed, cause-and-effect explanations and actionable solutions.

  • Frequently Asked Questions (FAQs): Covering broader topics regarding byproduct identification, analysis, and purification.

Troubleshooting Guide: Common Synthetic Hurdles

This section tackles the most frequently observed challenges in the synthesis of 3-fluoropiperidin-4-ol. Each entry is formatted as a problem-solution guide to help you rapidly diagnose and resolve issues in your workflow.

Problem 1: Significant Presence of a Des-fluoro Impurity

Question: My LC-MS/GC-MS analysis shows a significant peak with a mass corresponding to piperidin-4-ol (M-F), indicating a loss of fluorine. What causes this defluorination, and how can I prevent it?

Answer: The formation of a "des-fluoro" or hydrodefluorination byproduct is one of the most common and challenging side reactions in the synthesis of fluorinated piperidines.[1][2][3] This occurs when the C-F bond is cleaved and replaced with a C-H bond.

Causality and Mechanism: The C-F bond is typically strong, but it can be susceptible to cleavage under certain reductive conditions or in the presence of nucleophilic species.

  • Reductive Cleavage (Hydrodefluorination): During catalytic hydrogenation of a fluoropyridine precursor to a fluoropiperidine, the catalyst (e.g., Palladium or Rhodium) can sometimes facilitate the hydrogenolysis of the C-F bond alongside the reduction of the aromatic ring.[3][4] This is a known competing pathway in metal-catalyzed hydrogenations of fluorinated heterocycles.[4]

  • Fluoride Ion-Mediated Decomposition: In some reaction pathways, free fluoride ions (F⁻) can be generated. These ions can act as a nucleophilic catalyst for decomposition pathways or interfere with the primary reaction, leading to the formation of impurities.[1] For instance, problems have been traced to fluoride ions formed during the creation of a des-fluoro impurity.[1]

Mitigation Strategies:

Strategy Detailed Protocol & Explanation Key Parameters to Monitor
Catalyst Selection & Optimization For syntheses involving hydrogenation, the choice of catalyst is critical. Palladium-based catalysts are often used but can be prone to causing hydrodefluorination.[3] Consider screening different catalysts (e.g., Rhodium, Ruthenium) or using a lower catalyst loading.[1] An excess of certain reagents, like pinacol borane in dearomatization-hydrogenation processes, has been observed to reduce the amount of undesired hydrodefluorinated side-product.[2]Catalyst type and loading, hydrogen pressure, reaction temperature, and solvent.
Use of Fluoride Scavengers If free fluoride ions are suspected to be the issue, adding a scavenger can be highly effective. A Lewis acid like titanium(IV) isopropoxide, Ti(OiPr)₄, can be added to sequester fluoride ions, preventing them from participating in side reactions.[1] In one reported synthesis, a significant excess (2 equivalents) was required to solve the problem.[1]Purity of reagents, reaction stoichiometry, and post-reaction workup to remove the scavenger complex.
pH Control In enzymatic or pH-sensitive reactions, defluorination byproducts have been observed to increase at lower pH upon prolonged reaction times.[1] Maintaining the optimal pH of the reaction medium is crucial.Reaction pH, buffer concentration, and reaction time.
Diagram: Formation of Des-fluoro Byproduct

The following diagram illustrates the desired reaction pathway versus the hydrodefluorination side reaction during a typical catalytic hydrogenation of a fluoropyridine precursor.

G cluster_main Desired Pathway cluster_side Side Reaction cluster_solution Mitigation A Fluoropyridine Precursor B 3-Fluoropiperidin-4-ol (Target Product) A->B Catalytic Hydrogenation (e.g., H₂, Ru catalyst) C Piperidin-4-ol (Des-fluoro Byproduct) A->C Hydrodefluorination (C-F bond cleavage) D Optimize Catalyst & Conditions E Add Fluoride Scavenger (e.g., Ti(OiPr)₄)

Caption: Desired hydrogenation vs. side reaction leading to defluorination.

Problem 2: Formation of the Undesired Diastereomer

Question: I am targeting cis-3-fluoropiperidin-4-ol, but my NMR analysis shows a significant amount of the trans-isomer. How can I improve my diastereoselectivity?

Answer: Achieving high diastereoselectivity is crucial as different stereoisomers can have vastly different biological activities. The formation of the undesired diastereomer is a common byproduct issue that typically stems from the stereochemistry-defining step of your synthesis.

Causality and Stereocontrol: The stereochemical outcome is determined by the mechanism of the reaction that creates the stereocenters at C3 and C4. For instance, in the reduction of an N-Boc-3-fluoropiperidin-4-one intermediate, the approach of the hydride reducing agent to the carbonyl group dictates the stereochemistry of the resulting alcohol.

  • Steric Hindrance: The reducing agent will typically attack from the less sterically hindered face of the molecule. The existing fluorine atom and the piperidine ring conformation will influence this approach.

  • Chelation Control: Certain reducing agents and reaction conditions can lead to chelation between the reagent, the piperidine nitrogen, and the carbonyl oxygen, locking the conformation and directing the hydride attack from a specific face.

  • Catalyst Control: In asymmetric fluorination or hydrogenation reactions, the chiral catalyst or ligand is the primary controlling element that determines the facial selectivity of the transformation.[5]

Mitigation Strategies:

  • Choice of Reducing Agent: The choice of hydride source for the reduction of a piperidinone precursor is critical.

    • Bulky Hydrides: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are sterically demanding and will preferentially attack from the less hindered face, which can enhance the selectivity for one diastereomer.

    • Simple Hydrides: Sodium borohydride (NaBH₄) is less sterically demanding and may give lower diastereoselectivity.[6]

  • Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product.

  • Asymmetric Synthesis Routes: If applicable, employing a well-established enantioselective or diastereoselective method from the outset is the best strategy. For example, enantioselective fluorination using a modified cinchona alkaloid catalyst has been reported to produce the desired building block with high selectivity.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts I should screen for during the synthesis of 3-fluoropiperidin-4-ol?

A1: Beyond the specific byproducts mentioned above, you should proactively screen for the following impurities:

  • Des-fluoro analogs: As discussed, this is a primary concern.[1][2]

  • Diastereomers: The undesired cis or trans isomer relative to your target.[5]

  • Over-reduced products: If your synthesis involves the reduction of a piperidone, the ketone can be reduced to the alcohol, which is the desired product. However, other functional groups could potentially be reduced under harsh conditions.[7]

  • Unreacted Starting Materials/Intermediates: Incomplete reactions will leave residual starting materials or stable intermediates in your crude product.[8]

  • Positional Isomers: Depending on the synthetic route (e.g., starting from a substituted pyridine), you may form isomers where the fluorine or hydroxyl group is at a different position on the piperidine ring.

Q2: Which analytical techniques are best for identifying and quantifying these byproducts?

A2: A multi-technique approach is recommended for robust impurity profiling.[9][10]

Technique Primary Use & What It Detects Pros Cons
HPLC-UV Quantification. Separates the main product from impurities based on polarity. Allows for quantification of known and unknown impurities by peak area percentage.[11]Robust, reproducible, excellent for quantitative analysis.Requires chromophores for UV detection. May not distinguish between isomers with identical UV spectra.
LC-MS Identification. Couples the separation power of HPLC with the identification power of mass spectrometry. Provides the mass-to-charge ratio (m/z) of impurities, which is crucial for identifying des-fluoro byproducts or other structural analogs.[12]Highly sensitive, provides molecular weight information for unknown peaks.Quantification can be less accurate than HPLC-UV without standards. Ionization efficiency can vary between compounds.
GC-MS Identification of Volatile Impurities. Suitable for analyzing volatile or semi-volatile byproducts and residual solvents. Requires derivatization for non-volatile compounds like 3-fluoropiperidin-4-ol.[12]Excellent separation efficiency for volatile compounds.Thermal degradation of the analyte can occur. Derivatization adds complexity.
NMR Spectroscopy Structure Elucidation. ¹H, ¹³C, and ¹⁹F NMR are powerful tools for confirming the structure of the main product and identifying byproducts. ¹⁹F NMR is particularly useful for detecting fluorine-containing impurities. NMR can also definitively determine stereochemistry (cis/trans) through coupling constants and NOE experiments.Provides definitive structural information. Essential for stereoisomer identification.Lower sensitivity compared to MS. Can be difficult to interpret complex mixtures.

Q3: My crude product is contaminated with several byproducts. What is the best general strategy for purification?

A3: The purification strategy depends on the nature of the impurities and the scale of your reaction.

  • Column Chromatography: Flash column chromatography using silica gel is the most common and versatile method for purifying organic compounds.[13] A carefully selected solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine for basic amines) can effectively separate the desired product from byproducts with different polarities.

  • Recrystallization: If your final product is a stable solid, recrystallization can be an excellent method to achieve high purity by removing small amounts of impurities. This is particularly effective for removing diastereomers if one crystallizes preferentially.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful purification technique, especially for chiral separations and for separating closely related analogs. It has been successfully used to upgrade the optical purity of fluorinated piperidine derivatives.[1]

Experimental Protocol: General HPLC-MS Method for Impurity Profiling

This protocol provides a starting point for developing an analytical method to identify byproducts in a crude sample of N-Boc-3-fluoropiperidin-4-ol.

Objective: To separate the target compound from potential des-fluoro and diastereomeric impurities.

  • Instrumentation & Columns:

    • HPLC system with a UV/PDA detector and a single quadrupole or Q-TOF mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 5% B for 1 minute, ramp to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min

  • Detection:

    • UV/PDA: Monitor at 210 nm and 220 nm.

    • MS (ESI+): Scan from m/z 50 to 500. Set extracted ion chromatograms (EICs) for the expected masses of your product (e.g., [M+H]⁺, [M+Na]⁺) and key byproducts (e.g., the des-fluoro analog).

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a 50:50 mixture of water and acetonitrile to a final concentration of ~0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peaks in the UV chromatogram to determine the relative percentage of impurities.

    • Examine the mass spectrum for each peak to confirm its identity. The des-fluoro byproduct will have a mass difference of -18 Da (loss of F, gain of H) compared to the main product. Diastereomers will have identical mass spectra but different retention times.

Diagram: General Workflow for Byproduct Management

G A Crude Reaction Mixture B Analytical Screening (TLC, LC-MS, NMR) A->B C Impurity Detected? B->C D Identify Impurity (MS for Mass, NMR for Structure) C->D Yes I Proceed to Purification (Column Chromatography, etc.) C->I No E Hypothesize Formation Mechanism (e.g., Defluorination) D->E F Consult Troubleshooting Guide & Literature E->F G Modify Reaction Conditions (e.g., New Catalyst, Additive) F->G H Rerun Synthesis G->H H->B J Final Purity Analysis (>95% Target) I->J K Product Meets Spec J->K K->C No (Re-evaluate)

Caption: A systematic workflow for identifying and mitigating byproducts.

References

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Scott, J. S., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Journal of Organic Chemistry, 78(17), 8569-8576. [Link]

  • Czyrski, A. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Journal of Chromatographic Science, 55(2), 180-188. [Link]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 264–271. [Link]

  • Organic Chemistry Portal. Synthesis of piperidines. [Link]

  • Mitsuhiro, Y., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 347-353. [Link]

  • Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. [Link]

  • DTIC. (2025). Piperidine Synthesis. [Link]

  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10, 12052-12057. [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Journal of Applied Bioanalysis. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 3-Fluoropiperidin-4-ols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 3-fluoropiperidin-4-ols. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of these fluorinated heterocycles is a significant challenge in medicinal chemistry, primarily due to the complex stereochemical control required. The strategic introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making these compounds highly valuable building blocks.[1][2] This resource aims to address the common hurdles encountered during their synthesis, offering practical, experience-driven solutions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.

Problem 1: Poor Diastereoselectivity in the Reduction of N-Boc-3-fluoropiperidin-4-one

Question: "My reduction of N-Boc-3-fluoropiperidin-4-one with sodium borohydride (NaBH₄) in methanol is yielding a nearly 1:1 mixture of cis- and trans-3-fluoropiperidin-4-ols. How can I improve the diastereoselectivity to favor the cis isomer?"

Root Cause Analysis: The low diastereoselectivity observed with NaBH₄ is due to the small steric footprint of the hydride reagent, which allows it to approach the carbonyl from either the axial or equatorial face with nearly equal facility. The stereochemical outcome is influenced by a combination of steric and electronic factors, including the conformation of the piperidine ring and the influence of the adjacent fluorine atom. The N-Boc-3-fluoropiperidin-4-one exists in a conformational equilibrium between two chair forms, one with an axial fluorine and one with an equatorial fluorine. The axial conformer is often favored due to stabilizing hyperconjugation and charge-dipole interactions.[3][4] However, the energetic barrier to ring flipping is often low, and both conformers can be present and react.

Strategic Solutions:

  • Employ Bulkier Reducing Agents: To enhance facial selectivity, use a sterically more demanding hydride source. This will favor hydride delivery from the less hindered equatorial face, leading to the formation of the cis (axial) alcohol.

    Reducing Agent Typical Solvent Expected Outcome Key Considerations
    Sodium borohydride (NaBH₄)Methanol (MeOH)Low diastereoselectivity (near 1:1)Standard, mild conditions.
    Lithium tri-sec-butylborohydride (L-Selectride®)Tetrahydrofuran (THF)High selectivity for the cis isomerHighly reactive; requires low temperatures (-78 °C) and inert atmosphere.
    Lithium aluminum hydride (LiAlH₄)THF, Diethyl etherModerate to good selectivity for the cis isomerHighly reactive and less selective than L-Selectride®.
  • Chelation-Controlled Reduction: While less common for this specific substrate due to the N-Boc group, in principle, a Lewis acidic reagent could coordinate to both the carbonyl oxygen and the fluorine atom, locking the conformation and directing the hydride attack. This is more effective with protecting groups capable of chelation.

Experimental Protocol: Diastereoselective Reduction using L-Selectride®

  • Dissolve N-Boc-3-fluoropiperidin-4-one (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired cis-3-fluoropiperidin-4-ol.

Problem 2: Unsuccessful or Low-Yielding Electrophilic Fluorination

Question: "I am attempting to synthesize N-Boc-3-fluoropiperidin-4-one from N-Boc-piperidin-4-one using Selectfluor®, but I am observing very low conversion and multiple side products. What could be the issue?"

Root Cause Analysis: Direct electrophilic fluorination of ketones can be challenging.[5] The formation of the enolate or enamine intermediate is a critical step. For N-Boc-piperidin-4-one, several factors can lead to poor results:

  • Inefficient Enolate/Enamine Formation: The acidity of the α-protons may not be optimal for efficient deprotonation under the chosen conditions.

  • Steric Hindrance: The bulky Selectfluor® reagent may have difficulty accessing the α-carbon.[5]

  • Over-fluorination: The initially formed monofluoro-ketone can sometimes undergo further fluorination to yield α,α-difluoro species, especially if the reaction conditions are harsh.[5]

  • Catalyst Incompatibility: In asymmetric variants, the catalyst may be poisoned or may not effectively promote the desired transformation.

Strategic Solutions:

  • Optimize Enolate/Enamine Formation:

    • For enolate-based fluorination: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) at low temperatures to pre-form the enolate before adding the fluorinating agent.

    • For enamine-based catalysis: An enantioselective approach using a chiral amine catalyst, such as a modified cinchona alkaloid, can be highly effective.[6][7][8] This methodology often provides good yields and high enantioselectivities for the formation of the cis product.[6][7]

  • Alternative Fluorinating Agents: While Selectfluor® is common, other electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI) can be explored, as their reactivity profiles differ.

Experimental Protocol: Asymmetric Enamine-Catalyzed Fluorination

This protocol is adapted from methodologies developed for the enantioselective fluorination of cyclic ketones.[6][8]

  • To a solution of N-Boc-piperidin-4-one (1.0 eq) in a suitable solvent (e.g., chloroform or toluene) at room temperature, add the chiral primary amine catalyst (e.g., a modified cinchona alkaloid, 0.1-0.2 eq).

  • Stir the mixture for 10-15 minutes to allow for enamine formation.

  • Add Selectfluor® (1.1 eq) in one portion.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the enantioenriched N-Boc-3-fluoropiperidin-4-one.

Problem 3: C-F Bond Cleavage During Downstream Reactions

Question: "After successfully synthesizing my 3-fluoropiperidin-4-ol, I am observing significant hydrodefluorination (loss of the fluorine atom) during a subsequent hydrogenation step to reduce another functional group in the molecule. How can I prevent this?"

Root Cause Analysis: The C-F bond, while generally strong, can be susceptible to cleavage under certain conditions, particularly during catalytic hydrogenation.[1][9] This is often observed with palladium-based catalysts (e.g., Pd/C) and can be exacerbated by the presence of neighboring functional groups that can coordinate to the metal surface. Iridium catalysts have also been shown to promote C-F bond cleavage in some cases.[1]

Strategic Solutions:

  • Catalyst Selection: The choice of catalyst is paramount.

    • Rhodium and Ruthenium Catalysts: These are often less prone to causing hydrodefluorination compared to palladium.[1] Rhodium catalysts, in particular, have been used successfully for the hydrogenation of fluorinated pyridines to access fluorinated piperidines.[1][10][11]

    • Heterogeneous Palladium Catalysts: While Pd/C can be problematic, careful selection of reaction conditions (lower pressure, shorter reaction times, and specific additives) can sometimes mitigate C-F bond cleavage.[12][13]

  • Protecting Group Strategy: The nature of the nitrogen protecting group can influence the molecule's orientation on the catalyst surface. Experimenting with different protecting groups (e.g., Cbz, Benzyl) might alter the reactivity and reduce defluorination.

  • Alternative Reduction Methods: If catalytic hydrogenation is consistently problematic, consider alternative, non-catalytic reduction methods for the other functional group if chemically feasible.

Workflow for Minimizing Hydrodefluorination:

Start Substrate with C-F bond and reducible group PdC Standard Pd/C, H₂ Start->PdC RhRu Screen Rh or Ru Catalysts (e.g., Rh-CAAC, Ru/C) Start->RhRu Alternative Catalyst Optimize Optimize Conditions: - Lower H₂ Pressure - Shorter Time - Additives Start->Optimize Condition Tuning Defluorination Hydrodefluorination Observed PdC->Defluorination Success Desired Reduced Product (C-F bond intact) RhRu->Success Optimize->Success

Caption: Decision workflow for troubleshooting hydrodefluorination.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable way to introduce fluorine at the 3-position of the piperidine ring? A1: There are two primary strategies:

  • "Late-stage" fluorination: This involves synthesizing a piperidine precursor, such as an N-protected piperidin-4-one, and then introducing the fluorine atom using an electrophilic fluorinating agent (e.g., Selectfluor®). Asymmetric catalytic versions of this reaction are particularly powerful for establishing stereochemistry.[6][7][8]

  • Synthesis from fluorinated precursors: This approach starts with an already fluorinated building block, such as a 3-fluoropyridine, which is then reduced to the corresponding piperidine.[1][10][12] Catalytic hydrogenation of fluoropyridines can provide excellent diastereoselectivity, often yielding all-cis products.[1][13]

Q2: How does the C-3 fluorine atom affect the stereochemical outcome of the C-4 ketone reduction? A2: The highly electronegative fluorine atom exerts a powerful inductive effect, which can influence the electronic character of the adjacent carbonyl carbon. More significantly, the stereochemical outcome is dictated by the conformational preference of the piperidine ring. The fluorine atom often prefers an axial orientation due to favorable hyperconjugation (σC-H → σ*C-F) and charge-dipole interactions, especially in protonated or N-acylated piperidines.[3][4][14][15] This conformational bias, combined with the steric demands of the incoming hydride reagent, determines the facial selectivity of the reduction.

Q3: Which nitrogen protecting group is best for the synthesis of 3-fluoropiperidin-4-ols? A3: The choice of protecting group is critical and depends on the overall synthetic strategy.

  • Boc (tert-Butoxycarbonyl): This is the most common protecting group due to its stability under a wide range of conditions and its straightforward removal with acid (e.g., TFA). It is compatible with many fluorination and reduction conditions.

  • Cbz (Carboxybenzyl): Useful if deprotection via hydrogenolysis is desired, but care must be taken as the conditions for Cbz removal can sometimes lead to C-F bond cleavage.

  • Benzyl (Bn): Similar to Cbz, it is removed by hydrogenolysis and carries the same risk of hydrodefluorination. The protecting group can also influence the conformational equilibrium of the piperidine ring, which in turn can affect the stereoselectivity of subsequent reactions.[14]

Q4: Can I achieve a dynamic kinetic resolution in the reduction of racemic N-Boc-3-fluoropiperidin-4-one? A4: Yes, this has been successfully demonstrated. A Noyori-type asymmetric transfer hydrogenation using a ruthenium catalyst can achieve a dynamic kinetic resolution, converting the racemic ketone into a single enantiomer of the cis-3-fluoropiperidin-4-ol with high diastereo- and enantioselectivity.[16] This is an elegant strategy as it combines the reduction and resolution into a single, highly efficient step.

Visualizing Stereocontrol in Ketone Reduction

The stereochemical outcome of the reduction is often rationalized using models that consider steric hindrance and torsional strain. For the axial-fluorine conformer, hydride attack is governed by the principles of the Felkin-Anh model.

Caption: Hydride attack trajectories on the piperidinone ring.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure diagrams for a final document.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Tadayon, S., & Tadayon, Z. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Formatex. [Link]

  • Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. [Link]

  • Scott, J. S., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Journal of Organic Chemistry, 78(17), 8569-8576. [Link]

  • PUPKO, T., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. [Link]

  • Ramig, K. (2017). The Influence of Fluorine on the Asymmetric Reduction of Fluoromethyl Ketones. Current Organic Synthesis, 14(1). [Link]

  • Tan, X., Zeng, W., Wen, J., & Zhang, X. (2020). Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy. Organic Letters, 22(18), 7230–7233. [Link]

  • Scott, J. S., et al. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. Journal of Organic Chemistry, 78(17). [Link]

  • Nairoukh, Z., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11440-11446. [Link]

  • Fukui, S., et al. (2025). Effect of additives on the asymmetric reduction of fluorinated ketones using cyanobacterium Synechocystis sp. PCC 6803. ResearchGate. [Link]

  • Scott, J. (2014). Efforts towards a Noyori reduction of a 3-fluorpiperidin-4-one with dynamic kinetic resolution. ResearchGate. [Link]

  • Wang, L., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-1000. [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. [Link]

  • Pupko, T., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. [Link]

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 284–290. [Link]

  • Scott, J. S., et al. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. ACS Publications. [Link]

  • Pupko, T., et al. (2020). The conformational preferences of 3-fluoropiperidine (1) and... ResearchGate. [Link]

  • Nairoukh, Z., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health. [Link]

  • Macmillan Group. (2011). Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. [Link]

Sources

Technical Support Center: Optimization of Fluorination Reactions on Piperidine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of fluorination reactions on piperidine rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into this privileged heterocyclic scaffold. The piperidine ring is a cornerstone in medicinal chemistry, and its fluorination can profoundly modulate physicochemical and pharmacological properties such as basicity (pKa), lipophilicity, metabolic stability, and binding affinity.[1][2] However, the synthesis of fluorinated piperidines is often challenging, with issues ranging from low yields and side reactions to difficulties in purification.[3][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered during the fluorination of piperidine rings.

Category 1: Electrophilic Fluorination (e.g., using Selectfluor®)
Question 1: My electrophilic fluorination of an N-protected piperidine enolate/enol ether with Selectfluor® is giving low yields. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in electrophilic fluorination of piperidine derivatives with N-F reagents like Selectfluor® can stem from several factors, primarily related to substrate reactivity, reaction conditions, and side reactions.

Causality and Solutions:

  • Poor Enolate/Enol Ether Formation: The generation of the nucleophilic enolate or enol ether is a critical preceding step. Incomplete formation will naturally lead to low conversion.

    • Troubleshooting:

      • Base Selection for Enolates: For enolate formation, ensure you are using a sufficiently strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS). Ensure the reaction is conducted at low temperatures (e.g., -78 °C) to prevent side reactions.

      • Purity of Reagents and Solvents: Both the base and the solvent (typically THF) must be rigorously anhydrous. Traces of water will quench the strong base and the enolate.

      • Confirmation of Formation: If possible, consider trapping a small aliquot of the enolate with a silylating agent (e.g., TMSCl) and confirming the formation of the silyl enol ether by ¹H NMR or GC-MS before proceeding with the fluorination.

  • Sub-optimal Reaction Conditions for Fluorination: The reaction of the enolate with Selectfluor® requires careful control of conditions.

    • Troubleshooting:

      • Solvent Choice: Acetonitrile is a common solvent for Selectfluor® reactions. Ensure it is anhydrous.

      • Temperature Control: Add the Selectfluor® solution at a low temperature (-78 °C) and then allow the reaction to warm slowly to room temperature. This helps to control the reaction rate and minimize side reactions.

      • Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess of Selectfluor® (1.1-1.2 equivalents) can sometimes improve conversion. However, a large excess can lead to more side products.

  • Side Reactions:

    • Dimerization/Aldol Reactions: If the enolate is not efficiently trapped by Selectfluor®, it can react with the starting ketone, leading to aldol-type byproducts.

    • Over-fluorination: Although less common for monofluorination of ketones, prolonged reaction times or a large excess of Selectfluor® could potentially lead to difluorination.

    • Decomposition: Selectfluor® can be sensitive to certain functional groups and conditions. The strongly acidic medium that can form during the reaction might promote the loss of the fluoride from the product.[3]

Workflow for Troubleshooting Low Yield in Electrophilic Fluorination:

G start Low Yield with Selectfluor® check_enolate Verify Enolate/Enol Ether Formation start->check_enolate check_conditions Optimize Fluorination Conditions start->check_conditions check_side_reactions Analyze for Side Products start->check_side_reactions solution1 Use rigorously dried solvents/reagents. Optimize base and temperature for enolate formation. check_enolate->solution1 solution2 Screen solvents (e.g., MeCN, DMF). Control temperature carefully (-78°C to RT). Adjust Selectfluor® stoichiometry. check_conditions->solution2 solution3 Use shorter reaction times. Employ in situ trapping of the product. Analyze crude reaction mixture by ¹⁹F NMR and LC-MS. check_side_reactions->solution3

Caption: Troubleshooting workflow for low yields in electrophilic fluorination.

Category 2: Deoxofluorination (e.g., using DAST, Deoxo-Fluor®)
Question 2: I am attempting to convert an N-Boc-4-hydroxypiperidine to the corresponding 4-fluoropiperidine using DAST or Deoxo-Fluor®, but I am observing significant amounts of elimination byproducts. How can I suppress this side reaction?

Answer:

The formation of elimination byproducts (alkenes) is a common side reaction in deoxofluorination with reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), especially with secondary alcohols. This occurs because the reaction can proceed through a carbocation intermediate, which can then lose a proton to form an alkene.

Causality and Solutions:

  • Reaction Mechanism: The deoxofluorination of alcohols with DAST or Deoxo-Fluor® can proceed via either an Sₙ2 or Sₙ1 pathway. For secondary alcohols like 4-hydroxypiperidine, the Sₙ1 pathway involving a carbocation intermediate is often competitive. This carbocation is prone to E1 elimination.

  • Reagent Choice and Thermal Stability: DAST is known to be thermally less stable than Deoxo-Fluor®.[5] Decomposition of DAST at higher temperatures can lead to more side reactions. Deoxo-Fluor® is generally a milder and more thermally stable alternative, which can sometimes reduce elimination.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar, non-coordinating solvents are generally preferred to suppress the formation of carbocation intermediates.

    • Troubleshooting:

      • Use solvents like dichloromethane (DCM) or chloroform. Avoid more polar or coordinating solvents that might stabilize a carbocation intermediate.

  • Temperature Control: Higher reaction temperatures favor elimination.

    • Troubleshooting:

      • Perform the reaction at low temperatures. Start the addition of the fluorinating agent at -78 °C and allow the reaction to warm slowly. It is often beneficial to keep the reaction temperature below 0 °C.

  • Addition of Additives: Certain additives can help to trap HF generated in situ or act as a fluoride source to promote the Sₙ2 pathway.

    • Troubleshooting:

      • The addition of a hindered, non-nucleophilic base like proton sponge can sometimes scavenge acidic byproducts that might promote elimination.

      • Some protocols report the use of fluoride salts as additives, although their role can be complex.

Comparative Table of Deoxofluorinating Reagents:

ReagentTypical ConditionsAdvantagesDisadvantages
DAST DCM, -78 °C to RTReadily availableThermally less stable, can lead to elimination and rearrangement
Deoxo-Fluor® DCM, -78 °C to RTMore thermally stable than DAST, often higher yields and fewer side products[5]More expensive than DAST
PyFluor Toluene, 80 °CGood for acid-sensitive substratesRequires heating
Category 3: Nucleophilic Fluorination (e.g., using TBAF, KF)
Question 3: My nucleophilic fluorination of an N-Cbz-4-tosyloxypiperidine with TBAF is giving a low yield of the desired 4-fluoropiperidine and a significant amount of an elimination product. What is going wrong?

Answer:

Low yields and elimination are common challenges in nucleophilic fluorination reactions using fluoride sources like tetrabutylammonium fluoride (TBAF), primarily due to the basicity of the fluoride ion and the presence of trace amounts of water.

Causality and Solutions:

  • Basicity of Fluoride: The fluoride anion is a strong base, especially in anhydrous aprotic polar solvents where it is poorly solvated. This basicity promotes E2 elimination, competing with the desired Sₙ2 substitution.

  • Presence of Water: Commercial sources of TBAF are often hydrated (TBAF·xH₂O). Water significantly reduces the nucleophilicity of the fluoride ion through hydrogen bonding. Anhydrous TBAF is much more reactive but also more basic and hygroscopic.[6]

    • Troubleshooting:

      • Use Anhydrous TBAF: If possible, use commercially available anhydrous TBAF or prepare it in situ. Handle it under strictly anhydrous conditions.

      • Azeotropic Removal of Water: If using hydrated TBAF, consider azeotropic removal of water with a suitable solvent like toluene before adding your substrate.

      • Alternative Fluoride Sources: Consider using spray-dried potassium fluoride (KF) in combination with a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt). This combination is often less basic than anhydrous TBAF.

  • Solvent Choice: The solvent plays a crucial role in balancing the solubility and reactivity of the fluoride salt.

    • Troubleshooting:

      • Use polar aprotic solvents like anhydrous acetonitrile, DMF, or DMSO to dissolve the fluoride salt and promote the Sₙ2 reaction.

  • Leaving Group: While tosylate is a good leaving group, for substrates prone to elimination, a less reactive leaving group might be considered, although this could also slow down the desired substitution.

Decision Tree for Optimizing Nucleophilic Fluorination:

G start Low Yield/Elimination in Nucleophilic Fluorination q1 Is your fluoride source anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is elimination still the major product? a1_yes->q2 action1 Use anhydrous TBAF or azeotropically dry hydrated TBAF. a1_no->action1 action1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no action2 Switch to a less basic system: KF/18-crown-6. Lower reaction temperature. a2_yes->action2 end Proceed with optimized conditions a2_no->end action2->end

Caption: Decision tree for troubleshooting nucleophilic fluorination.

Category 4: Hydrogenation of Fluoropyridines
Question 4: I am trying to synthesize a fluoropiperidine by hydrogenating the corresponding fluoropyridine, but I am observing significant hydrodefluorination. How can I prevent this?

Answer:

Hydrodefluorination (the cleavage of the C-F bond and its replacement with a C-H bond) is a major competing pathway in the catalytic hydrogenation of fluoropyridines.[4] Preventing this side reaction is key to successfully synthesizing fluoropiperidines via this route.

Causality and Solutions:

  • Catalyst Choice: Some hydrogenation catalysts are more prone to causing hydrodefluorination than others.

    • Troubleshooting:

      • Palladium-based catalysts are often a good choice. For example, Pd(OH)₂ on carbon (Pearlman's catalyst) has been shown to be effective.[3]

      • Rhodium catalysts can also be used, but their activity and selectivity can be highly dependent on the ligands and reaction conditions.

  • Reaction Conditions - The Role of Acid: The presence of a Brønsted acid is often crucial for suppressing hydrodefluorination. The acid protonates the pyridine nitrogen, which deactivates the ring towards C-F bond cleavage and also prevents catalyst poisoning by the basic nitrogen atoms of the starting material and product.

    • Troubleshooting:

      • Add a strong Brønsted acid, such as aqueous HCl, to the reaction mixture.[3] Omitting the acid can lead to diminished conversion and a predominance of the defluorinated side product.[3]

  • Solvent: The choice of solvent can also influence the reaction outcome.

    • Troubleshooting:

      • Methanol is a commonly used solvent for these reactions, often in combination with aqueous acid.[3]

Table of Catalyst and Additive Effects on 3-Fluoropyridine Hydrogenation:

CatalystAdditiveYield of 3-FluoropiperidineConversionReference
Pd(OH)₂/Caq. HCl88%>99%[3]
Rh/Caq. HCl53%>99%[3]
Pd/CNo Acid17%78%[3]
Pt/Caq. HCl6%>99%[3]

Frequently Asked Questions (FAQs)

Q1: My fluorinated piperidine product is very volatile, making it difficult to isolate and purify. What strategies can I use?

A: The volatility of small, unprotected fluorinated piperidines is a common issue. A highly effective strategy is to convert the product in situ to a less volatile, more easily handled derivative. This is typically done by adding a protecting group immediately after the reaction is complete and before workup. Common choices include:

  • Benzyloxycarbonyl (Cbz): React the crude product with benzyl chloroformate (Cbz-Cl). Cbz-protected piperidines are generally stable, non-volatile solids or oils that are easily purified by column chromatography.

  • 9-Fluorenylmethoxycarbonyl (Fmoc): React with Fmoc-Cl. Similar to Cbz, this creates a stable, high-molecular-weight derivative.

  • tert-Butoxycarbonyl (Boc): React with di-tert-butyl dicarbonate (Boc₂O). Boc-protected piperidines are also easily purified and the Boc group is readily removed under acidic conditions. This in situ protection strategy has been shown to significantly improve isolated yields.[3][4]

Q2: How does the choice of N-protecting group affect the stereochemical outcome of my fluorination reaction?

A: The N-protecting group can have a profound influence on the stereoselectivity of fluorination by altering the conformational preferences of the piperidine ring and by exerting steric effects. For example, in the fluorination of piperidine enolates, a bulky protecting group can direct the incoming electrophile to the less hindered face of the molecule. The protecting group can also influence the axial vs. equatorial preference of substituents on the ring through steric and electronic interactions, which in turn can affect the facial selectivity of the fluorination. A systematic study of the conformational behavior of various N-protected fluorinated piperidines revealed that solvation and solvent polarity also play a major role.[7] Therefore, it is often necessary to screen different protecting groups (e.g., Boc, Cbz, tosyl) to achieve the desired diastereoselectivity for a specific substrate.

Q3: What are the best analytical techniques for monitoring the progress of a piperidine fluorination reaction and identifying byproducts?

A: A combination of techniques is generally most effective:

  • ¹⁹F NMR Spectroscopy: This is an invaluable tool for monitoring fluorination reactions. The appearance of a new signal corresponding to the fluorinated product and the disappearance of the signal from the fluorinating agent (if applicable, e.g., Selectfluor®) provides a direct measure of reaction progress. The chemical shift and coupling constants of the product signal can also provide structural information and help to identify regio- and stereoisomers.[7]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for monitoring the disappearance of starting material and the appearance of products and byproducts. The mass-to-charge ratio helps in identifying expected products as well as common side products like elimination or hydrodefluorination products.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is particularly useful for analyzing volatile products and byproducts. It can effectively separate isomers and provide mass spectral data for identification.

  • ¹H NMR Spectroscopy: While more complex than ¹⁹F NMR for direct monitoring, it is essential for full characterization of the product and for identifying non-fluorinated byproducts.

Q4: Can I fluorinate a piperidine ring that is already part of a complex molecule (late-stage fluorination)?

A: Late-stage fluorination is a highly sought-after transformation in drug discovery, but it can be very challenging. The success of late-stage fluorination depends heavily on the functional group tolerance of the chosen fluorination method.

  • Electrophilic C-H fluorination is an emerging area, but regioselectivity can be a major hurdle.

  • Deoxofluorination of a hydroxyl group can be a viable strategy if a suitable precursor is available. Reagents like Deoxo-Fluor® and PyFluor are often used due to their relatively mild conditions.

  • Hydrogenation of a pyridine precursor is generally not considered a late-stage method as it involves a significant structural change. The choice of reagent and conditions must be carefully tailored to the specific molecule to avoid unwanted reactions with other functional groups.

Experimental Protocols

Protocol 1: Electrophilic Fluorination of an N-Boc-Piperidone Derivative

This protocol is a general guideline for the α-fluorination of a ketone via its silyl enol ether.

  • Formation of the Silyl Enol Ether:

    • To a solution of N-Boc-4-piperidone (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add LHMDS (1.1 equiv, 1.0 M solution in THF) dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Add TMSCl (1.2 equiv) dropwise and allow the reaction to warm to room temperature and stir for 2 hours.

    • The reaction is quenched with saturated aqueous NaHCO₃ solution, and the product is extracted with diethyl ether. The organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude silyl enol ether is typically used without further purification.

  • Fluorination:

    • Dissolve the crude silyl enol ether (1.0 equiv) in anhydrous acetonitrile (0.1 M) under an argon atmosphere.

    • Add Selectfluor® (1.2 equiv) in one portion at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired α-fluoroketone.

Protocol 2: Deoxofluorination of N-Cbz-4-hydroxypiperidine

This protocol is a general procedure for the conversion of a secondary alcohol to a fluoride using Deoxo-Fluor®.

  • Reaction Setup:

    • To a solution of N-Cbz-4-hydroxypiperidine (1.0 equiv) in anhydrous DCM (0.2 M) in a fluorinated polyethylene (FEP) or polytetrafluoroethylene (PTFE) vessel, under an argon atmosphere, cool the mixture to -78 °C.

    • Slowly add Deoxo-Fluor® (1.5 equiv) dropwise via a syringe. Caution: Deoxo-Fluor® reacts exothermically with moisture and can generate HF. Handle with appropriate personal protective equipment in a fume hood.

  • Reaction Execution:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding it to a cooled, stirred saturated aqueous solution of NaHCO₃.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the N-Cbz-4-fluoropiperidine.

References

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264–270. [Link]

  • Burianov, V. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Sun, H., & DiMagno, S. G. (2005). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. Angewandte Chemie International Edition, 44(18), 2720-2725. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]

  • Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine Chemistry: Principles and Commercial Applications. Springer US. [Link]

  • Hollingworth, C., & Gouverneur, V. (2012). Fluorination of piperidines and other saturated nitrogen heterocycles. Chemical Communications, 48(21), 2629-2642. [Link]

  • Champagne, P. A., et al. (2015). A User's Guide to Fluorination. Chemical Reviews, 115(17), 9073–9174. [Link]

  • Gerstenberger, M. R. C., & Haas, A. (1983). Properties and Preparative Chemistry of N-F Compounds. Angewandte Chemie International Edition in English, 22(8), 647-667. [Link]

  • Ni, C., Hu, M., & Hu, J. (2015). Good partnership between sulfur and fluorine: sulfur-based fluorination and fluoroalkylation reagents for organic synthesis. Chemical Reviews, 115(2), 765-825. [Link]

  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. [Link]

  • The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. (2019). Chemistry – A European Journal, 25(34), 8048-8053. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. (n.d.). Journal of Biomolecular NMR. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega, 7(15), 12763–12770. [Link]

  • Sun, H., & DiMagno, S. G. (2007). Room-temperature nucleophilic aromatic fluorination: experimental and theoretical studies. Chemistry–A European Journal, 13(28), 7864-7875. [Link]

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048-7054. [Link]

Sources

Purification techniques for diastereomers of fluorinated piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Answering the complex challenge of purifying diastereomers of fluorinated piperidines requires a blend of chromatographic theory and practical, hands-on experience. These molecules, critical in modern drug discovery, often present unique separation hurdles due to the subtle physicochemical differences between their stereoisomers, further complicated by the presence of fluorine.[1][2]

This technical support guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing these challenging separations. As a Senior Application Scientist, my goal is to explain not just the steps to take, but the scientific reasoning behind them, empowering you to make informed decisions in your own laboratory settings.

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues encountered during the purification of fluorinated piperidine diastereomers in a question-and-answer format.

Question 1: My diastereomers are co-eluting or have very poor resolution (<0.5) on a standard silica gel column. What are my next steps?

Answer: This is the most common challenge. The small differences in the spatial arrangement of atoms in diastereomers often result in very similar polarities, making separation on standard silica gel difficult.[3] A systematic approach is crucial to resolve this.

Underlying Cause: The stationary phase (silica gel) is not discriminating enough between the subtle differences in the diastereomers' structures and dipole moments. Your current mobile phase is not maximizing the small differences that do exist.

Solutions & Methodologies:

  • Systematic Solvent System Screening (TLC is your best friend): Do not just increase the polarity. The key is to change the selectivity of the eluent.

    • Vary Solvent Classes: Instead of the standard ethyl acetate/hexane system, screen combinations involving different solvent classes. For example:

      • Dichloromethane/Methanol

      • Toluene/Ethyl Acetate

      • Diethyl Ether/Hexane

    • Use Additives: A small amount of an alcohol (e.g., 0.5-2% methanol or ethanol in a non-polar system) can significantly alter interactions with the silica surface and improve peak shape and separation.[3]

  • Consider Temperature: While less common for flash chromatography, temperature can influence selectivity in HPLC. If using a preparative HPLC system, try running the separation at a lower temperature (e.g., 10-15°C). This can sometimes enhance the transient interactions that lead to separation.

  • Switch to a Different Achiral Stationary Phase: If extensive solvent screening on silica fails, the issue is likely the stationary phase itself. Consider packing a column with:

    • Alumina (Neutral or Basic): Useful if your compound is sensitive to the acidic nature of silica.

    • Florisil™: A magnesium silicate-based adsorbent that offers different selectivity compared to silica.

  • Increase the Polarity Difference via Derivatization: If the piperidine nitrogen is a secondary amine (-NH-), consider a temporary protection/deratization step. Attaching a bulky group (e.g., Boc, Cbz) can magnify the stereochemical differences between the diastereomers, making them significantly easier to separate on standard silica gel. The protecting group can then be removed post-purification.[4]

Question 2: I'm observing significant peak tailing for my basic fluorinated piperidine during column chromatography. What causes this and how can I fix it?

Answer: Peak tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase. For a piperidine, the culprit is almost always the basic nitrogen atom.

Underlying Cause: The lone pair on the basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This strong, non-specific binding slows the elution of a portion of the molecules, resulting in a "tail" on the chromatographic peak.

Below is a diagram illustrating this problematic interaction.

G cluster_0 Silica Gel Surface cluster_1 Fluorinated Piperidine Silanol Si-OH (Acidic Site) Piperidine R₂N: (Basic Nitrogen) Piperidine->Silanol Strong Interaction (Causes Tailing)

Caption: Unwanted interaction causing peak tailing.

Solutions & Methodologies:

  • Mobile Phase Modification (The Quick Fix): Add a small amount of a competitive base to your eluent. This base will "occupy" the acidic silanol sites, preventing your compound from binding to them.

    • Recommended Modifier: Add 0.1% to 1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase.

    • Protocol: Prepare your eluent (e.g., 80:20 Hexane:EtOAc) and then add the modifier. For a 1L batch, add 1 mL of Et₃N for a 0.1% solution. Ensure your column is well-equilibrated with this modified eluent before loading your sample.

  • Use a Deactivated or "End-Capped" Stationary Phase: For HPLC applications, most modern columns are "end-capped," where the residual silanol groups are reacted with a silylating agent. For flash chromatography, you can purchase deactivated silica gel.

  • Switch to Reversed-Phase Chromatography: In reversed-phase (e.g., C18), the primary separation mechanism is hydrophobic interaction. The problematic silanol interactions are minimized. This is often a very effective solution for basic compounds.

Question 3: My compound appears to be degrading on the silica gel column. How can I confirm this, and what are my alternatives?

Answer: Compound instability on silica is a serious issue, particularly for sensitive molecules. The acidic nature of the silica surface can catalyze decomposition, hydrolysis, or rearrangement reactions.

Underlying Cause: The Lewis acidic and Brønsted acidic sites on the silica gel surface are chemically reacting with your compound during its transit through the column.

Solutions & Methodologies:

  • Confirming Instability - The 2D TLC Experiment: This is a simple yet powerful diagnostic test.[5]

    • Step 1: Spot your crude sample on a TLC plate and elute it with your chosen solvent system.

    • Step 2: After the first elution, turn the plate 90 degrees.

    • Step 3: Elute the plate again in the same solvent system.

    • Interpretation: If the compound is stable, you will see all spots aligned on a 45-degree diagonal. If new spots appear "off-diagonal," it indicates that your compound is degrading on the silica of the TLC plate, and it will certainly degrade on a column.[5]

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel before use.

    • Protocol: Prepare a slurry of your silica gel in your non-polar solvent containing 1-2% triethylamine. Gently swirl for a few minutes, then pack your column as usual using an eluent that also contains a basic modifier.

  • Use an Alternative, Less Acidic Stationary Phase:

    • Alumina: Often a good choice for acid-sensitive compounds. Use neutral or basic alumina depending on the properties of your molecule.

    • Reversed-Phase (C18): As mentioned before, this is an excellent alternative as the separation occurs in a neutral (or buffered) aqueous/organic mobile phase, avoiding the acidic silica surface entirely.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy to develop a separation method for fluorinated piperidine diastereomers?

There is no single "best" method, as success is highly dependent on the specific molecule. However, a logical, tiered approach will save time and resources. It is often a process of trial and error.[3]

The following workflow provides a robust starting point:

G A Start: Diastereomeric Mixture B Step 1: TLC Screening (Standard Silica Gel) A->B C Test Multiple Solvent Systems (e.g., Hex/EtOAc, DCM/MeOH, Tol/EtOAc) B->C D Separation on TLC? C->D E Yes D->E F No D->F G Optimize & Scale to Flash Chromatography E->G H Step 2: Move to HPLC Screening F->H O END: Purified Diastereomers G->O I Screen Multiple Column Chemistries (See Table 1) H->I J Separation on HPLC? I->J K Yes J->K L No J->L M Optimize & Scale to Preparative HPLC K->M N Consider Advanced Techniques: - Supercritical Fluid Chromatography (SFC) - Derivatization L->N M->O

Caption: General workflow for diastereomer separation.

Q2: Is a chiral column necessary to separate diastereomers?

No, it is not strictly necessary. Diastereomers are distinct chemical compounds with different physical properties (e.g., melting point, boiling point, solubility, and polarity), so they can be separated on standard achiral stationary phases.[6]

However, chiral stationary phases (CSPs) are often exceptionally effective at resolving diastereomers.[7] The chiral environment of the CSP can amplify the small stereochemical differences between diastereomers, leading to excellent separation where achiral columns fail. If you have access to a chiral HPLC, it should be a key part of your screening strategy.

Q3: How does the presence of fluorine specifically impact the separation?

The fluorine atom is a powerful modulator of molecular properties and influences separation in two primary ways:

  • Electronic and Polarity Effects: Fluorine is the most electronegative element, creating a strong dipole in the C-F bond. This alters the overall polarity and electrostatic surface potential of the molecule. This can lead to unique retentive interactions, especially on polar stationary phases. Fluorinated phases, such as pentafluorophenyl (PFP) columns, can offer unique selectivity for fluorinated analytes through dipole-dipole, π-π, and ion-exchange interactions.[8]

  • Conformational Effects: The presence of a fluorine atom can significantly influence the conformational equilibrium of the piperidine ring. For example, a fluorine atom at the 3-position may favor an axial orientation due to hyperconjugation and charge-dipole interactions.[9][10] If the two diastereomers have different dominant conformations, their shapes will be different, allowing the stationary phase to distinguish between them more effectively.

Data & Protocols

Table 1: Recommended HPLC Columns for Screening Fluorinated Piperidine Diastereomers
Column TypeStationary PhaseSeparation PrincipleBest For...
Normal Phase Silica, Cyano (CN)Adsorption, based on polarity.Initial screening, compounds not soluble in aqueous media. Good starting point.
Reversed Phase C18, C8Hydrophobic interactions.Good for basic piperidines (to avoid tailing) and more polar compounds.
Fluorinated Phase Pentafluorophenyl (PFP)Multiple interactions: hydrophobic, π-π, dipole-dipole, shape selectivity.Excellent for aromatic and fluorinated compounds, often provides unique selectivity.[8]
Chiral Phase Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD)Chiral recognition, formation of transient diastereomeric complexes.Highly effective for resolving both diastereomers and enantiomers.[7]
Graphitic Carbon Porous Graphitic Carbon (e.g., Hypercarb™)Shape selectivity, polar retention.Separating structurally similar isomers that are difficult to resolve on silica or C18.
Experimental Protocol: HPLC Column Screening for Diastereomer Separation

This protocol outlines a systematic approach to finding a suitable HPLC method.

  • Sample Preparation:

    • Prepare a stock solution of your diastereomeric mixture at approximately 1 mg/mL in a suitable solvent (e.g., isopropanol, acetonitrile).

    • Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

  • Initial Screening Conditions:

    • Columns: Use the columns listed in Table 1. Start with a standard C18 and a normal phase silica column.

    • Mobile Phase (Reversed Phase):

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start with a broad gradient (e.g., 5% B to 95% B over 15 minutes).

    • Mobile Phase (Normal Phase):

      • Solvent A: Hexane (or Heptane)

      • Solvent B: Isopropanol (IPA) or Ethanol

      • Gradient: Start with a broad gradient (e.g., 1% B to 50% B over 15 minutes).

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).

    • Detection: UV detection at a relevant wavelength (e.g., 220 nm, 254 nm) or CAD/ELSD if the chromophore is weak.

    • Injection Volume: 5-10 µL.

  • Execution and Analysis:

    • Inject your sample on each column/mobile phase combination.

    • Analyze the chromatograms for any signs of separation between the diastereomers. Calculate the resolution (Rs). A baseline separation has an Rs ≥ 1.5.

    • Identify the most promising column and mobile phase system that shows the best "hit" or partial separation.

  • Optimization:

    • Once a promising system is identified, optimize the separation by modifying the gradient. Switch to a shallower gradient around the elution time of your compounds to improve resolution.

    • Consider running the separation isocratically if the retention times are reasonable.

    • For preparative scale-up, ensure the mobile phase is volatile and compatible with your recovery process.

References

  • Schmidt, F., & Gessner, V. H. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Harada, N. (2015). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

  • Iaroshenko, V. O. (2023). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. [Link]

  • Various Authors. (2008). Separation of diastereomers. Chromatography Forum. [Link]

  • Hunter, L., & O'Hagan, D. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

  • Caralli, F., & O'Hagan, D. (2016). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. [Link]

  • Li, K., & Wu, F. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [Link]

  • Various Authors. (2024). Help with separation of diastereomers. Reddit r/chromatography. [Link]

  • Bell, D. S. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Gichuhi, P. N., Kuriyama, M., & Onomura, O. (2014). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. HETEROCYCLES. [Link]

  • Thomas, S. (2015). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]

  • Palmer, J. (2007). HPLC Column and Separation and Separation Troubleshooting. Agilent Technologies, Inc.[Link]

  • University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Zhang, Y., et al. (2017). Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases. Journal of Chromatography B. [Link]

  • Verhoog, S., & Gouverneur, V. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research. [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]

Sources

Chiral HPLC Separation of 3-Fluoropiperidin-4-ol Isomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral HPLC separation of 3-fluoropiperidin-4-ol isomers. As a crucial chiral synthon in modern drug discovery, particularly in the development of CNS agents and other complex molecular architectures, achieving robust and reproducible separation of its stereoisomers is paramount.[1] 3-Fluoropiperidin-4-ol possesses two chiral centers, giving rise to two pairs of enantiomers (four stereoisomers in total). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing and troubleshooting a reliable chiral HPLC method for these specific isomers.

This center is structured to provide not just protocols, but the underlying scientific rationale for each step, empowering you to make informed decisions during method development and to effectively troubleshoot any issues that may arise.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the chiral separation of 3-fluoropiperidin-4-ol.

Q1: Why is chiral separation of 3-fluoropiperidin-4-ol isomers necessary?

A1: The stereochemistry of a molecule can dramatically influence its pharmacological and toxicological properties.[2] Different enantiomers and diastereomers can interact differently with chiral biological targets like proteins and enzymes.[2] Therefore, it is often a regulatory requirement to study the activity of individual isomers and to control their purity in a final active pharmaceutical ingredient (API).[3]

Q2: What is the fundamental principle of chiral HPLC separation?

A2: Enantiomers have identical physical and chemical properties in an achiral environment.[4] To separate them, a chiral environment must be introduced. In chiral HPLC, this is achieved by using a Chiral Stationary Phase (CSP).[5] The analyte enantiomers form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation.[2][4]

Q3: Which type of Chiral Stationary Phase (CSP) is recommended for starting method development for 3-fluoropiperidin-4-ol?

A3: Polysaccharide-based CSPs, particularly those derived from amylose or cellulose coated or immobilized on a silica support, are the most versatile and widely successful for a broad range of chiral compounds, including piperidine derivatives.[6][7] Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) selectors are excellent starting points for screening.[7]

Q4: What detection method is suitable for 3-fluoropiperidin-4-ol?

A4: 3-Fluoropiperidin-4-ol lacks a strong UV chromophore. For sensitive detection, UV detection at low wavelengths (e.g., 200-220 nm) might be feasible but can be prone to interference. A more robust approach would be to use a mass spectrometer (MS) detector. Alternatively, pre-column derivatization with a UV-active agent can be employed if MS is not available.[6][8]

Method Development and Experimental Protocols

A systematic approach to method development is crucial for achieving a successful separation. The following workflow is recommended.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation CSP_Screen Select & Screen CSPs (e.g., Amylose & Cellulose-based) MP_Screen Screen Mobile Phases (Normal, Polar Organic, Reversed-Phase) CSP_Screen->MP_Screen For each CSP Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) MP_Screen->Optimize_MP Promising conditions identified Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Validation Method Validation (Robustness, Linearity, Accuracy) Optimize_Flow->Validation Final method defined

Caption: A systematic workflow for chiral method development.

Protocol 1: Initial Column and Mobile Phase Screening

Objective: To identify a suitable combination of a chiral stationary phase and mobile phase that shows baseline or partial separation of the four stereoisomers.

Materials:

  • Columns:

    • Amylose-based CSP (e.g., CHIRALPAK® IA, AD-H)[8]

    • Cellulose-based CSP (e.g., CHIRALCEL® OD-H, OJ-H)[6][9]

  • Mobile Phases (HPLC Grade):

    • Normal Phase (NP): n-Hexane, Isopropanol (IPA), Ethanol (EtOH)

    • Polar Organic Mode (PO): Methanol (MeOH), Acetonitrile (ACN), EtOH

    • Reversed-Phase (RP): Water, MeOH, ACN

  • Additives:

    • Basic: Diethylamine (DEA)

    • Acidic: Trifluoroacetic acid (TFA), Formic Acid

Procedure:

  • Column Equilibration: Equilibrate the chosen column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the 3-fluoropiperidin-4-ol isomer mixture in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Initial Screening Conditions: Perform injections using the conditions outlined in the table below. A gradient elution can be efficient for initial screening.[10]

ModeMobile Phase SystemAdditive (if needed)Rationale
Normal Phase Hexane/IPA or Hexane/EtOH (e.g., 90:10 v/v)0.1% DEAExcellent for resolving polar compounds. DEA is crucial to prevent peak tailing of the basic piperidine nitrogen.[8][11]
Polar Organic ACN/MeOH or EtOH/MeOH (e.g., 50:50 v/v)0.1% DEA or 0.1% TFACan offer different selectivity compared to normal phase. The choice of additive depends on the interaction mechanism.
Reversed-Phase ACN/Water or MeOH/Water with buffer (e.g., pH 9)Triethylamine bufferMay be useful, especially for fluorinated compounds, but often provides less selectivity for this class of analytes.[12][13]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Poor or No Resolution of Isomers

Q: I'm injecting my sample, but all four isomers are co-eluting as a single peak. What should I do?

A: This indicates that the chosen CSP and mobile phase combination does not provide sufficient chiral recognition.

  • Causality: The transient diastereomeric complexes formed between the isomers and the CSP are not different enough in their stability. Chiral recognition is highly specific and depends on a combination of interactions like hydrogen bonding, π-π interactions, and steric hindrance.[2][14]

  • Solution Pathway:

    • Change the Mobile Phase: If you started in normal phase with Hexane/IPA, switch to Hexane/EtOH. The change in the alcohol modifier can significantly alter selectivity.[9]

    • Switch Chromatographic Mode: If normal phase fails, try the polar organic mode. The interaction mechanisms in this mode are different and may provide the necessary selectivity.

    • Screen a Different CSP: If altering the mobile phase on one column is unsuccessful, the fundamental selectivity of the CSP is likely not suitable. Switch from an amylose-based to a cellulose-based column, or vice-versa.

    • Adjust Temperature: Lowering the temperature generally improves resolution by enhancing the stability differences of the diastereomeric complexes.[14] However, in some cases, increasing the temperature can surprisingly improve separation or even reverse the elution order.[15][16] Experiment with a range (e.g., 10°C, 25°C, 40°C).

Problem 2: Severe Peak Tailing

Q: My peaks are resolved, but they show significant tailing, making integration difficult and inaccurate. Why is this happening?

A: Peak tailing for basic compounds like 3-fluoropiperidin-4-ol is most commonly caused by secondary interactions with the stationary phase.[17]

  • Causality: The basic nitrogen of the piperidine ring can interact strongly with acidic sites on the silica surface of the stationary phase (residual silanols). This strong, non-specific interaction leads to a portion of the analyte molecules being retained longer, causing a "tail" on the peak.[17]

  • Solution Pathway:

G Problem Severe Peak Tailing Observed Cause Probable Cause: Secondary interaction of basic piperidine with acidic silanols Problem->Cause Solution1 Add a Basic Modifier (e.g., 0.1-0.5% DEA) to the mobile phase Cause->Solution1 Primary Solution Solution2 Check for Column Contamination or Degradation Cause->Solution2 If modifier is already present Result Peak Shape Improved Solution1->Result Action2a Flush column with strong solvent (e.g., IPA or EtOH) Solution2->Action2a Action2b If immobilized, consider regeneration with solvents like DCM or DMF Action2a->Action2b Action2b->Result

Caption: Troubleshooting workflow for peak tailing.

  • Add a Basic Modifier: The most effective solution is to add a small amount of a basic additive, like Diethylamine (DEA), to the mobile phase (typically 0.1% to 0.5%).[11] DEA will compete for the active silanol sites, masking them from the analyte and resulting in more symmetrical peaks.

  • Check for Column Contamination: If you are already using an additive and tailing persists or has worsened over time, the column inlet frit may be partially blocked, or the stationary phase may be contaminated.[18][19] Try back-flushing the column (if the manufacturer's instructions permit) or performing a regeneration procedure.[17][20] For immobilized columns, stronger solvents like dichloromethane (DCM) or dimethylformamide (DMF) can sometimes be used for regeneration.[20]

Problem 3: Irreproducible Retention Times or Loss of Resolution

Q: The method worked well initially, but now my retention times are shifting, and the resolution is decreasing between runs. What could be the cause?

A: This issue often points to problems with the mobile phase, column equilibration, or column health.

  • Causality:

    • Mobile Phase Volatility: In normal phase, the high volatility of hexane can lead to changes in the mobile phase composition over time, affecting retention.

    • Insufficient Equilibration: Chiral stationary phases can require extended equilibration times to reach a steady state, especially when mobile phase composition or additives are changed.

    • Temperature Fluctuations: Column temperature has a significant impact on retention and selectivity in HPLC.[21] Lack of a column oven or large fluctuations in ambient temperature will cause irreproducibility.

    • Column Memory Effects: If the column was previously used with different additives, "memory effects" can occur, where the old additive slowly leaches out, affecting the current separation.[19]

  • Solution Pathway:

    • Ensure Proper Mobile Phase Preparation: Always use freshly prepared mobile phase and keep the solvent bottles capped to minimize evaporation.

    • Extend Equilibration Time: When starting up the system or after changing solvents, allow at least 30-60 minutes for the column to fully equilibrate.

    • Use a Column Oven: A thermostatted column compartment is essential for reproducible chiral separations. Set it to a constant temperature, for example, 25°C.

    • Dedicate a Column: If possible, dedicate a specific chiral column to a particular method or mobile phase system to avoid memory effects.[19] If a column must be used for different methods, ensure a thorough flushing protocol is performed between uses.

References

  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Lomen, A., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1603, 13-23. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. Retrieved from [Link]

  • Ali, I., et al. (2017). Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics Drugs by HPLC. Chirality, 29(5), 236-243. Retrieved from [Link]

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]

  • Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 164, 39-42. Retrieved from [Link]

  • Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. (2015). ResearchGate. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Zhang, T., et al. (2023). Chiral Separation, Configuration Confirmation and Bioactivity Determination of the Stereoisomers of Hesperidin and Narirutin in Citrus reticulata Blanco. Molecules, 28(2), 793. Retrieved from [Link]

  • Gontcharov, A. V., et al. (1999). Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry, 64(11), 3979-3987. Retrieved from [Link]

  • Dolan, J. W. (2005). How Does Temperature Affect Selectivity? LCGC International. Retrieved from [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). ResearchGate. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Getting Started with Chiral Method Development. (2022, October 14). Regis Technologies. Retrieved from [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(22), 6891. Retrieved from [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2020). Scientific Reports, 10, 19641. Retrieved from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Defluorination

Welcome to the technical support center for scientists and researchers engaged in the synthesis of fluorinated piperidines. This resource is designed to provide in-depth guidance on a critical challenge in this area of synthetic chemistry: the unwanted cleavage of the carbon-fluorine (C-F) bond, or defluorination. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate this complex issue and achieve your desired synthetic outcomes.

Fluorinated piperidines are of immense interest in medicinal and agrochemical research due to the profound impact of fluorine on a molecule's physicochemical and pharmacological properties.[1][2] However, the synthesis of these valuable scaffolds is often complicated by defluorination, which can lead to diminished yields and the formation of difficult-to-separate impurities.[3] This guide will address the common causes of defluorination and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of defluorination during piperidine synthesis?

A1: Defluorination during piperidine synthesis is most frequently encountered under two main conditions:

  • Catalytic Hydrogenation of Fluoropyridines: This is a widely used method for accessing fluorinated piperidines. However, a competing side reaction, hydrodefluorination, where the C-F bond is cleaved and replaced by a C-H bond, is a significant challenge.[4][5]

  • Presence of Strong Bases or Nucleophiles: Strong bases can promote elimination reactions or activate the C-F bond for nucleophilic attack, leading to its cleavage.[6][7] Certain transition metal catalysts, particularly under specific ligand and reaction conditions, can also catalyze C-F bond activation and subsequent defluorination.[8]

Q2: How can I detect if defluorination has occurred in my reaction?

A2: The most common and reliable methods for detecting defluorination are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a direct method to observe the presence or absence of the fluorine signal in your product. A diminished or absent signal, coupled with changes in the ¹H and ¹³C NMR spectra (e.g., the appearance of new C-H signals where a C-F bond was expected), is a strong indicator of defluorination.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of your product. A mass difference corresponding to the replacement of a fluorine atom with a hydrogen atom is a clear sign of defluorination.

  • X-ray Crystallography: For crystalline products, X-ray analysis provides unambiguous structural confirmation, revealing the presence or absence of the fluorine atom.[3]

Q3: Are certain positions on the piperidine ring more susceptible to defluorination?

A3: The susceptibility of a C-F bond to cleavage depends heavily on the electronic environment and the reaction conditions. During nucleophilic aromatic substitution (SNAr) on a pyridine ring, the high electronegativity of fluorine can stabilize the intermediate Meisenheimer complex, making the fluorine a good leaving group in this specific context.[9] In the context of catalytic hydrogenation, the position of the fluorine on the pyridine ring can influence the rate of hydrodefluorination, though this is highly dependent on the catalyst and conditions used.

Troubleshooting Guide

This section provides a structured approach to troubleshooting and preventing defluorination in your experiments.

Issue 1: Defluorination during Catalytic Hydrogenation of Fluoropyridines

Symptoms:

  • Low yield of the desired fluorinated piperidine.

  • Presence of a significant amount of the corresponding non-fluorinated piperidine in the crude reaction mixture, as confirmed by NMR and/or MS.

Root Causes & Solutions:

  • Inappropriate Catalyst Choice: Many standard heterogeneous catalysts (e.g., Pd/C, PtO₂) can be aggressive and promote hydrodefluorination.

    • Solution: Screen alternative catalysts. Rhodium-based catalysts, for instance, have shown high selectivity for dearomatization-hydrogenation while minimizing defluorination.[4][5] The use of a commercially available heterogeneous palladium catalyst in the presence of a strong Brønsted acid has also been reported to suppress the formation of the defluorinated side product.[3]

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of C-F bond cleavage.

    • Solution: Optimize reaction conditions. Start with milder conditions (e.g., lower hydrogen pressure, room temperature) and shorter reaction times. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal endpoint before significant defluorination occurs.

  • Substrate Activation: The electronic properties of the fluoropyridine substrate can influence its susceptibility to defluorination.

    • Solution: Consider derivatizing the pyridine nitrogen prior to hydrogenation. This can modulate the electronic properties of the ring and influence the selectivity of the reduction.

Issue 2: Base- or Nucleophile-Induced Defluorination

Symptoms:

  • Formation of defluorinated byproducts when treating a fluorinated piperidine or its precursor with a strong base or nucleophile.

  • Complex reaction mixtures that are difficult to purify.

Root Causes & Solutions:

  • Excessively Strong Base: Strong, non-nucleophilic bases like DBU or strong nucleophilic bases can induce defluorination.[6][7]

    • Solution: Use a milder base. If a base is required for a subsequent reaction step, consider using weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or hindered organic bases. The choice of base should be carefully considered based on the pKa of the proton to be removed and the stability of the C-F bond in the substrate.

  • High Reaction Temperature: Elevated temperatures can provide the activation energy needed for C-F bond cleavage.

    • Solution: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Cryogenic conditions may be necessary in some cases.

  • In-situ Protection of the Product: The newly formed fluorinated piperidine can be sensitive to the reaction conditions.

    • Solution: Employ an in-situ protection strategy. After the formation of the fluorinated piperidine, immediately add a protecting group reagent (e.g., Boc-anhydride, Cbz-Cl) to the reaction mixture. This derivatization can shield the product from degradation and often simplifies purification.[2][3]

Experimental Protocols

Protocol 1: General Procedure for a Screening Reaction to Minimize Hydrodefluorination during Hydrogenation
  • To a 2 mL glass vial equipped with a magnetic stir bar, add the fluoropyridine substrate (0.1 mmol, 1.0 equiv).

  • Add the catalyst (e.g., 5 mol % Rh/C, or a pre-screened catalyst).

  • Add the solvent (1.0 mL, e.g., methanol, acetic acid).

  • If required, add an acid additive (e.g., H₂SO₄, 1.0 equiv).

  • Seal the vial with a septum and purge with hydrogen gas (balloon pressure).

  • Stir the reaction at room temperature for the desired time (e.g., 12-24 hours).

  • Upon completion, carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Analyze the crude product by ¹⁹F NMR and LC-MS to determine the ratio of fluorinated to defluorinated product.

Protocol 2: In-situ Protection of a Fluorinated Piperidine
  • Following the hydrogenation reaction (Protocol 1), after filtering off the catalyst, add a suitable base to the filtrate (e.g., triethylamine, 1.5 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the protecting group reagent (e.g., benzyl chloroformate (Cbz-Cl), 1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work up the reaction by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the protected fluorinated piperidine by column chromatography.

Data Presentation

Table 1: Effect of Catalyst and Additive on the Hydrogenation of a Model Fluoropyridine

EntryCatalystAdditiveSolventYield of Fluorinated Piperidine (%)Yield of Defluorinated Piperidine (%)
110% Pd/CNoneMeOH2570
2PtO₂NoneAcOH4055
35% Rh/CH₂SO₄MeOH85<5
4[Rh(COD)Cl]₂NoneCH₂Cl₂7815

Note: The data presented in this table is illustrative and intended to demonstrate the impact of different reaction components on the outcome. Actual results will vary depending on the specific substrate and conditions.

Visualizations

Diagram 1: Troubleshooting Workflow for Defluorination in Piperidine Synthesis

G start Defluorination Observed reaction_type Identify Reaction Type start->reaction_type hydrogenation Catalytic Hydrogenation reaction_type->hydrogenation Hydrogenation base_reaction Base/Nucleophile Mediated reaction_type->base_reaction Base/Nucleophile catalyst Screen Catalysts (e.g., Rh-based) hydrogenation->catalyst base_strength Use Milder Base base_reaction->base_strength conditions Optimize Conditions (Temp, Pressure, Time) catalyst->conditions protection In-situ Protection conditions->protection solution_h Minimized Defluorination protection->solution_h temp_control Lower Reaction Temp. base_strength->temp_control protection_b In-situ Protection temp_control->protection_b solution_b Minimized Defluorination protection_b->solution_b

Caption: A decision tree for troubleshooting defluorination.

Diagram 2: Competing Pathways in Fluoropyridine Hydrogenation

G substrate Fluoropyridine product_desired Fluorinated Piperidine substrate->product_desired Hydrogenation (Desired Pathway) product_undesired Defluorinated Piperidine substrate->product_undesired Hydrodefluorination (Side Reaction)

Caption: Competing reactions during fluoropyridine reduction.

References

  • Schaffner, A.-K., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 10977–10983. Available from: [Link]

  • Nairoukh, Z., et al. (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 9(3), 281-287. Available from: [Link]

  • Nairoukh, Z., et al. (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Request PDF. Available from: [Link]

  • St-Gelais, A. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available from: [Link]

  • Li, Y., et al. (2021). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Molecules, 26(16), 4786. Available from: [Link]

  • Wollenburg, M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(27), 6141-6147. Available from: [Link]

  • Schaffner, A.-K., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. Available from: [Link]

  • Conti, P., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available from: [Link]

  • Mykhailiuk, P. K. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 64(15), 11537–11548. Available from: [Link]

  • Barluenga, S., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1081–1092. Available from: [Link]

  • Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 292-300. Available from: [Link]

  • Conti, P., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available from: [Link]

  • Isley, N. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. PMC. Available from: [Link]

  • Request PDF. (2025). Sequential Heterolytic Carbon‐Halide and Carbon–Carbon Bond Activation in Unactivated Piperidines. ResearchGate. Available from: [Link]

  • Sorokin, A. B., et al. (2014). Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. Journal of the American Chemical Society, 136(34), 11984-11995. Available from: [Link]

  • Amii, H. (2018). C-Si bond formation via C-F bond cleavage. Research Communities by Springer Nature. Available from: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Synthetic Drug Strategy. Available from: [Link]

  • Ni, C., & Hu, J. (2016). Synthetic Advantages of Defluorinative C–F Bond Functionalization. ACS Catalysis, 6(3), 1833–1848. Available from: [Link]

  • Nairoukh, Z., et al. (2017). Preparation of all-cis-(multi)fluorinated piperidines by the... ResearchGate. Available from: [Link]

  • Tong, Y., et al. (2019). Enzyme-catalyzed C–F bond formation and cleavage. Bioresources and Bioprocessing, 6(1), 46. Available from: [Link]

  • Packman, L. C. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. In Peptides 1998. Available from: [Link]

  • Um, Y. M., & Buncel, E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(28), 5145-5153. Available from: [Link]

  • Fu, G. C., et al. (2007). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 129(25), 7904-7905. Available from: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. Available from: [Link]

  • Wang, F., et al. (2020). Visible-Light-Mediated C− F Bond Cleavage for the Synthesis of Polyfluorinated Compounds. Organic Chemistry Frontiers, 7(12), 1466-1472. Available from: [Link]

  • Request PDF. (2025). C-F bond activation under transition-metal-free conditions. ResearchGate. Available from: [Link]

  • He, Y., et al. (2017). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2017, 8560731. Available from: [Link]

  • Request PDF. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Available from: [Link]

  • Iadonisi, A., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 25(11), 2548. Available from: [Link]

  • Analytical Methods. (2013). OPUS at UTS. Available from: [Link]

Sources

Stability issues of (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this fluorinated piperidine derivative in solution. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to ensure the integrity of your experiments.

Introduction to the Molecule and its Stability Considerations

This compound is a valuable building block in medicinal chemistry, prized for the unique physicochemical properties imparted by the fluorine atom. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule.[1][2] However, the very features that make it attractive can also influence its stability in solution. As a hydrochloride salt of a secondary amine, its stability is intrinsically linked to factors such as pH, solvent composition, temperature, and light exposure. Understanding these relationships is critical for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The main factors include pH, temperature, light exposure, the choice of solvent or buffer system, and the presence of oxidizing agents. As a hydrochloride salt, the protonation state of the piperidine nitrogen is pH-dependent, which can influence its reactivity and degradation pathways.

Q2: What is the expected pH range for optimal stability?

A2: Generally, amine hydrochloride salts are most stable in acidic conditions (typically pH 3-6) where the amine is protonated, which prevents oxidation and other degradation reactions. However, the optimal pH should be empirically determined. Piperidine derivatives, in some cases, have shown greatest stability in the pH range of 4-6.[3]

Q3: Are there any known degradation pathways for this compound?

A3: While specific degradation pathways for this exact molecule are not extensively published, analogous fluorinated and piperidine-containing compounds can undergo oxidation, elimination of HF (especially at elevated temperatures or extreme pH), and reactions with incompatible buffer components. It is crucial to conduct forced degradation studies to identify potential degradants.

Q4: How should I prepare stock solutions of this compound?

A4: For initial studies, it is advisable to prepare fresh stock solutions in a suitable solvent such as water, DMSO, or ethanol. For aqueous solutions, using a buffer in the acidic pH range (e.g., acetate or citrate buffer) may enhance stability. It is recommended to store stock solutions at low temperatures (-20°C or -80°C) and protected from light.[4]

Q5: Can I use phosphate buffers with this compound?

A5: While phosphate buffers are common, potential interactions with amine-containing compounds can sometimes occur, leading to precipitation or degradation. It is recommended to initially test the compatibility of the compound in your desired phosphate buffer system by monitoring for clarity and purity over time.

Troubleshooting Guides

Issue 1: Inconsistent Results or Loss of Compound Potency Over Time

This is a common indicator of compound instability in the experimental medium.

Potential Causes & Troubleshooting Steps:

  • pH-Mediated Degradation: The pH of your solution may be outside the optimal stability range.

    • Action: Measure the pH of your final solution. Prepare solutions in a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9) and monitor the compound's purity over time using a stability-indicating method like HPLC.

  • Solvent Effects: The chosen solvent may be promoting degradation.

    • Action: If using protic solvents like methanol or ethanol, consider potential reactions. Test stability in alternative aprotic solvents like DMSO or acetonitrile if your experimental design allows.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to degradation.

    • Action: Degas your solvents and buffers by sparging with an inert gas like nitrogen or argon before preparing your solutions. Avoid using reagents that may introduce peroxides.

  • Improper Storage: Incorrect storage of stock or working solutions can accelerate degradation.

    • Action: Ensure solutions are stored at the recommended low temperatures and protected from light.[4] Aliquot stock solutions to minimize freeze-thaw cycles.

Issue 2: Appearance of Unknown Peaks in Chromatograms

The emergence of new peaks during analysis suggests the formation of degradation products.

Potential Causes & Troubleshooting Steps:

  • Forced Degradation: You are observing the results of compound degradation under your experimental conditions.

    • Action: Conduct a systematic forced degradation study to intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic).[5][6] This will help in identifying and characterizing the potential degradation products.

  • Reaction with Excipients: The compound may be reacting with other components in your formulation.

    • Action: Perform compatibility studies by analyzing the compound in the presence of individual excipients to pinpoint any interactions.

Experimental Protocols

Protocol 1: Preliminary Solution Stability Assessment

This protocol provides a framework for evaluating the stability of this compound in a specific solvent or buffer.

Materials:

  • This compound

  • Selected solvents/buffers (e.g., Water, PBS pH 7.4, 50 mM Acetate buffer pH 5.0)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Temperature-controlled incubator/oven

  • Photostability chamber (optional)

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Prepare Test Solutions: Dilute the stock solution to the final experimental concentration in the buffers/solvents to be tested.

  • Time Zero (T0) Analysis: Immediately analyze an aliquot of each test solution by HPLC to determine the initial purity and peak area.

  • Incubation: Store the remaining test solutions under the desired conditions (e.g., room temperature, 40°C). Protect from light unless photostability is being assessed.

  • Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots and analyze by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T0 value to calculate the percentage remaining. Monitor for the appearance and growth of any new peaks.

Parameter Condition 1 Condition 2 Condition 3
Solvent/Buffer Water50 mM Acetate, pH 5.0PBS, pH 7.4
Temperature 25°C25°C25°C
% Remaining (24h) [Record Data][Record Data][Record Data]
% Remaining (48h) [Record Data][Record Data][Record Data]

Table 1: Example Data Table for Preliminary Stability Assessment

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and validate a stability-indicating analytical method, following ICH guidelines.[7]

Procedure:

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a set duration.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of the compound to a light source as specified in ICH Q1B guidelines.[7][8]

  • Analysis: Analyze all stressed samples by HPLC-UV/MS to identify and quantify the parent compound and any degradation products. The analytical method should be able to resolve the parent peak from all degradant peaks.

Visualizing Experimental Workflows

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API (3R,4R)-rel-3-Fluoropiperidin-4-ol HCl Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Photo Photolytic Stress (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal Thermal Stress (Solid, 80°C) Thermal->HPLC Photo->HPLC Data Identify Degradants & Assess Peak Purity HPLC->Data API_solid (3R,4R)-rel-3-Fluoropiperidin-4-ol HCl Solid API_solid->Thermal

Caption: Workflow for a Forced Degradation Study.

Concluding Remarks

The stability of this compound is a critical parameter that underpins the reliability of experimental data. While this guide provides a framework based on established chemical principles and data from related structures, it is imperative to perform empirical stability studies for your specific experimental conditions. By systematically investigating the effects of pH, temperature, solvent, and light, you can establish appropriate handling and storage procedures, ensuring the integrity and reproducibility of your research.

References

  • PubChem. 3-Fluoropiperidin-4-ol hydrochloride. [Link]

  • Oledzka, E., et al. (2022). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Pharmaceuticals, 15(3), 305. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147. [Link]

  • ICH Harmonised Tripartite Guideline. Q1A (R2): Stability Testing of New Drug Substances and Products. [Link]

  • Gillis, E. P., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(21), 6928–6941.
  • ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • JETIR. DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. [Link]

  • Acta Pharmaceutica Sciencia. Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. [Link]

Sources

Technical Support Center: Diastereoselective Reduction of 3-Fluoropiperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the diastereoselective reduction of 3-fluoropiperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during this critical synthetic transformation. The synthesis of stereochemically defined 3-fluoropiperidin-4-ols is of significant interest in medicinal chemistry, as these scaffolds are key building blocks in a variety of bioactive molecules.[1] This guide is structured to address practical challenges and provide a strong theoretical foundation for your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the diastereoselective reduction of 3-fluoropiperidin-4-one. Each problem is followed by a discussion of potential causes and recommended solutions.

Issue 1: Low Diastereoselectivity - "Why am I getting a mixture of cis and trans isomers?"

A common challenge in the reduction of substituted cyclic ketones is achieving high diastereoselectivity.[2][3] The formation of a mixture of cis and trans-3-fluoropiperidin-4-ol indicates that the hydride source is not effectively discriminating between the two faces of the carbonyl.

Potential Causes & Solutions:

  • Choice of Reducing Agent: Less sterically demanding reducing agents like sodium borohydride (NaBH₄) often exhibit lower diastereoselectivity.[4] The choice of reducing agent is paramount in controlling the stereochemical outcome.

    • Recommendation: Employ a bulkier reducing agent. L-selectride® (lithium tri-sec-butylborohydride) is known for its high stereoselectivity in the reduction of cyclic ketones, favoring attack from the less hindered face to yield the thermodynamically less stable alcohol as the major product.[5][6][7]

  • Reaction Temperature: Higher reaction temperatures can lead to reduced selectivity by providing enough thermal energy to overcome the activation barrier for the formation of the minor diastereomer.

    • Recommendation: Perform the reduction at low temperatures. A typical starting point is -78 °C, which can be achieved with a dry ice/acetone bath.

  • Solvent Effects: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent.[6]

    • Recommendation: Ethereal solvents like tetrahydrofuran (THF) are generally preferred for reductions with reagents like L-selectride®. Protic solvents such as methanol or ethanol are suitable for NaBH₄ reductions but may not provide the highest selectivity.

Issue 2: Incomplete Reduction - "My reaction is not going to completion, and I still have starting material."

The presence of unreacted 3-fluoropiperidin-4-one after the reaction is another frequent issue.

Potential Causes & Solutions:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. While many reductions proceed with a slight excess of the hydride source, side reactions or degradation of the reagent can lead to incomplete conversion.

    • Recommendation: Use a larger excess of the reducing agent. For L-selectride®, 1.5 to 2.0 equivalents are often sufficient. For NaBH₄, a larger excess may be necessary.[8]

  • Reagent Quality: Hydride reducing agents are sensitive to moisture and can decompose upon storage.

    • Recommendation: Use a freshly opened bottle of the reducing agent or titrate a solution to determine its exact molarity before use.

  • Reaction Time and Temperature: The reaction may be too slow at the chosen temperature.

    • Recommendation: While low temperatures are crucial for selectivity, the reaction may need to be stirred for a longer period. If the reaction is still incomplete, a gradual increase in temperature may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 3: Difficulty in Product Purification - "How can I separate the cis and trans diastereomers?"

Even with optimized reaction conditions, a minor amount of the undesired diastereomer may be formed. Separating these closely related compounds can be challenging.

Potential Causes & Solutions:

  • Similar Polarity: Diastereomers often have very similar polarities, making them difficult to separate by standard column chromatography.[9]

    • Recommendation:

      • High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating diastereomers.[10]

      • Fractional Crystallization: If the product is crystalline, it may be possible to selectively crystallize one diastereomer.[11][12]

      • Derivatization: Converting the diastereomeric alcohols into esters or other derivatives can sometimes lead to a greater difference in their physical properties, facilitating separation.[9]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the diastereoselective reduction of 3-fluoropiperidin-4-one.

Q1: What are the most common reducing agents for achieving high diastereoselectivity in the reduction of 3-fluoropiperidin-4-ones?

The choice of reducing agent is critical for controlling the stereochemical outcome. For the reduction of cyclic ketones where high diastereoselectivity is desired, sterically hindered hydride reagents are generally preferred.

Reducing AgentTypical Diastereoselectivity (cis:trans)Key Considerations
Sodium Borohydride (NaBH₄) Low to moderateInexpensive and easy to handle, but often provides poor selectivity.[8][13]
Lithium Aluminum Hydride (LiAlH₄) ModerateMore reactive than NaBH₄, but can also lead to mixtures of diastereomers.[14]
L-selectride® HighA bulky hydride source that provides excellent stereoselectivity, typically favoring the formation of the cis isomer.[5][6]
Noyori Reduction Catalysts Very HighCan achieve high diastereo- and enantioselectivity, often leading to a single enantiomer of the cis product.[15]

Q2: How does the fluorine atom at the 3-position influence the stereochemical outcome of the reduction?

The electronegative fluorine atom at the α-position to the carbonyl can influence the diastereoselectivity through both steric and electronic effects.

  • Steric Effects: The fluorine atom contributes to the steric bulk on one face of the piperidinone ring, which can hinder the approach of the hydride reagent from that side.

  • Electronic Effects & Chelation Control: The fluorine atom can participate in chelation with a Lewis acidic metal center from the reducing agent or an additive. This can lock the conformation of the substrate and direct the hydride attack to a specific face of the carbonyl.[16] For example, in the presence of a Lewis acid like TiCl₄, a chelate can form between the titanium, the carbonyl oxygen, and the fluorine atom, leading to a highly organized transition state and enhanced diastereoselectivity.[16]

Q3: How can I determine the stereochemistry of the resulting 3-fluoropiperidin-4-ol diastereomers?

The relative stereochemistry of the cis and trans isomers can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the coupling constants between the protons at C3 and C4.

  • ¹H NMR Spectroscopy: The magnitude of the coupling constant (³JH3-H4) is dependent on the dihedral angle between the C3-H and C4-H bonds. In the cis isomer, the relationship between these protons is typically axial-equatorial or equatorial-axial, leading to a smaller coupling constant. In the trans isomer, an axial-axial relationship is possible, which would result in a larger coupling constant.[17]

  • ¹⁹F NMR Spectroscopy: ¹⁹F NMR can also be a valuable tool for distinguishing between diastereomers, as the chemical shift of the fluorine atom will be sensitive to its stereochemical environment.[18]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of N-Boc-3-fluoropiperidin-4-one with L-selectride®

This protocol describes a general procedure for the highly diastereoselective reduction of N-Boc-3-fluoropiperidin-4-one to the corresponding cis-alcohol.

Materials:

  • N-Boc-3-fluoropiperidin-4-one

  • L-selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-fluoropiperidin-4-one (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-selectride® (1.0 M solution in THF, 1.5 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and then dilute with water and ethyl acetate.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cis-N-Boc-3-fluoropiperidin-4-ol.

Visualizations

Diastereoselective_Reduction cluster_start Starting Material cluster_reduction Reduction cluster_products Products start N-Boc-3-fluoropiperidin-4-one reductant Reducing Agent (e.g., L-selectride®) start->reductant 1. Add cis_product cis-3-fluoropiperidin-4-ol (Major Product) start->cis_product Hydride Attack (less hindered face) trans_product trans-3-fluoropiperidin-4-ol (Minor Product) start->trans_product Hydride Attack (more hindered face) conditions Low Temperature (-78 °C)

Caption: General workflow for the diastereoselective reduction of N-Boc-3-fluoropiperidin-4-one.

Troubleshooting_Flowchart start Diastereoselective Reduction of 3-Fluoropiperidin-4-one issue Identify Issue start->issue low_selectivity Low Diastereoselectivity issue->low_selectivity Poor cis:trans ratio incomplete_reaction Incomplete Reaction issue->incomplete_reaction Starting material remains purification_difficulty Purification Difficulty issue->purification_difficulty Diastereomers co-elute solution_selectivity Use Bulky Reducing Agent (e.g., L-selectride®) Lower Reaction Temperature low_selectivity->solution_selectivity solution_incomplete Increase Equivalents of Reducing Agent Check Reagent Quality Increase Reaction Time incomplete_reaction->solution_incomplete solution_purification Use HPLC Attempt Fractional Crystallization Derivatize for Separation purification_difficulty->solution_purification

Caption: Troubleshooting flowchart for common issues in the reduction of 3-fluoropiperidin-4-one.

References

  • Felkin, H.; Chérest, M.; Prudent, N. Tetrahedron Lett.1968, 9 (18), 2195–2200.
  • Scott, J. D.; Williams, D. M.; MacMillan, D. W. C. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. J. Am. Chem. Soc.2013 , 135 (35), 12954–12957. [Link]

  • Gridnev, A. A.; Imbos, R.; Kesselgruber, M.; Pérez-García, L.; Vedejs, E. Chelation-Controlled Diastereoselective Reduction of α-Fluoroketones. Org. Lett.2002 , 4 (11), 1871–1874. [Link]

  • Process for the separation of isomers of diastereomeric alcohols. U.S.
  • Diastereoselectivity in Gas-Phase Hydride Reduction Reactions of Ketones. J. Am. Chem. Soc.1999 , 121 (30), 7130-7137. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Reduction of aldehydes and ketones. Chemguide. [Link]

  • Efforts towards a Noyori reduction of a 3-fluoropiperidin-4-one with dynamic kinetic resolution. ResearchGate. [Link]

  • The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal. [Link]

  • Specific Solvent Issues / Safety Issues with Ketone Reduction. American Chemical Society. [Link]

  • L-selectride. Wikipedia. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Highly Efficient Diastereoselective Reduction of α-Fluoroimines. J. Org. Chem.2012 , 77 (17), 7538–7545. [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Leah4sci. [Link]

  • Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. J. Org. Chem.2005 , 70 (15), 5946–5953. [Link]

  • Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

  • L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. Org. Lett.2006 , 8 (23), 5275–5278. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]

  • Enantioseparation of secondary alcohols by diastereoisomeric salt formation. ResearchGate. [Link]

  • Studies on diastereoselective reduction of cyclic β-ketoesters with boron hydrides. Part 4: The reductive profile of functionalized cyclohexanone derivatives. ResearchGate. [Link]

  • Stereochemical configuration of 13b diastereomers. (A) 1 H NMR spectra... ResearchGate. [Link]

  • On the Stereochemistry of the Reduction of Cyclic Ketones with Lithium Tri-t-butoxyaluminum Hydride. J. Org. Chem.1960 , 25 (1), 26–29. [Link]

  • L/N/K-Selectride. Chem-Station. [Link]

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Tetrahedron2014 , 70 (42), 7705–7710. [Link]

  • Experiment 3 - Reduction of a Ketone. WebAssign. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

  • Highly efficient diastereoselective reduction of alpha-fluoroimines. PubMed. [Link]

  • Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. ResearchGate. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. [Link]

  • Reductions. University of Pittsburgh. [Link]

Sources

Technical Support Center: Troubleshooting N-Alkylation of Sterically Hindered Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of sterically hindered piperidines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this notoriously difficult, yet crucial, transformation. The significant steric bulk surrounding the nitrogen atom in scaffolds like 2,2,6,6-tetramethylpiperidine (TEMP) and its derivatives dramatically reduces its nucleophilicity, often leading to low yields and frustrating side reactions.

This resource provides in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind experimental choices, moving beyond simple protocols to empower you with the knowledge to design and troubleshoot your own reactions effectively.

Frequently Asked Questions & Troubleshooting Guides
Q1: My direct N-alkylation of a hindered piperidine with an alkyl halide is giving very low to no yield. What are the primary factors to investigate?

A1: This is the most common issue and almost always comes down to overcoming the formidable steric hindrance of the piperidine. The reaction is a classic bimolecular nucleophilic substitution (SN2), and its success hinges on several interconnected factors.

1. The Nature of the Alkylating Agent:

  • Steric Hindrance: The electrophile must be as sterically unencumbered as possible. Reactivity generally follows the trend: methyl > primary > secondary >> tertiary (which will not work). For example, methyl iodide or benzyl bromide are far more effective than isopropyl bromide.

  • Leaving Group Quality: A better leaving group accelerates the reaction. Alkyl iodides are generally more reactive than bromides, which are better than chlorides. For particularly stubborn cases, consider using an alkyl triflate (R-OTf), as triflate is an exceptionally good leaving group.

2. The Choice of Base: The base's role is to scavenge the proton from the piperidinium salt that forms during the reaction, regenerating the neutral, nucleophilic amine. Without a base, the reaction will stall as the amine is converted to its unreactive salt form.[1]

  • Inorganic Bases: Strong, non-nucleophilic inorganic bases are often a good choice. Cesium carbonate (Cs₂CO₃) is particularly effective due to the "caesium effect," which enhances the nucleophilicity of the amine. Potassium carbonate (K₂CO₃) is a more economical, albeit often less effective, alternative.[1] Stronger bases like sodium hydride (NaH) can also be used, which deprotonates the piperidine first to form a highly reactive amide anion.[1]

  • Organic Bases (Hünig's Base): Non-nucleophilic, sterically hindered organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are excellent choices.[1] They are soluble in organic solvents and effectively scavenge protons without competing in the alkylation reaction.

3. Solvent and Temperature:

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are standard choices as they can stabilize the charged transition state of the SN2 reaction.

  • Temperature: These reactions almost always require heat to overcome the high activation energy imposed by steric hindrance. Refluxing conditions (e.g., 80-120 °C) are common.[1]

Troubleshooting Decision Workflow for Low Yield in Direct Alkylation

If you are experiencing low yields, follow this logical progression to diagnose and solve the issue.

Troubleshooting_Workflow Start Low Yield in Direct Alkylation Check_Reagents Step 1: Verify Reagent Quality - Is piperidine pure? - Is alkyl halide fresh? - Are solvents anhydrous? Start->Check_Reagents Optimize_Conditions Step 2: Optimize Conditions - Increase temperature? - Switch to a more polar solvent (DMF)? - Increase reaction time? Check_Reagents->Optimize_Conditions Reagents OK Change_Base Step 3: Change Base - Using K₂CO₃? -> Try Cs₂CO₃ or NaH. - Using DIPEA? -> Ensure it's in excess. Optimize_Conditions->Change_Base Still low yield Success Reaction Successful Optimize_Conditions->Success Yield Improves Change_Alkylating_Agent Step 4: Enhance Electrophile - Using R-Cl/R-Br? -> Switch to R-I. - Still no reaction? -> Try R-OTf. Change_Base->Change_Alkylating_Agent Still low yield Change_Base->Success Yield Improves Alternative_Method Step 5: Switch Strategy - Consider Reductive Amination. Change_Alkylating_Agent->Alternative_Method Still no reaction Change_Alkylating_Agent->Success Yield Improves Alternative_Method->Success Yield Improves

Caption: A decision tree for troubleshooting direct N-alkylation.

Q2: Direct alkylation isn't working. What is the most reliable alternative method for N-alkylation of a hindered piperidine?

A2: Reductive amination is the gold-standard alternative. It is often more efficient and reliable than direct alkylation for sterically demanding substrates because it avoids the sterically challenging SN2 step.[2]

The Causality: Why Reductive Amination Works Better This method involves two discrete steps that are often performed in one pot:

  • Iminium Ion Formation: The hindered piperidine reacts with an aldehyde or ketone to form a sterically hindered iminium ion intermediate. While this equilibrium may not heavily favor the iminium ion, it is constantly being formed.

  • Reduction: A selective reducing agent, present in the reaction mixture, immediately and irreversibly reduces the iminium ion as it is formed. This drives the reaction to completion according to Le Châtelier's principle.

The key is that the reduction of the C=N⁺ bond is kinetically much more favorable than the direct SN2 attack on a hindered alkyl halide.

Key Reagents for Reductive Amination:

  • Carbonyl Source: An aldehyde (to add a primary alkyl group) or a ketone (to add a secondary alkyl group).

  • Reducing Agent: The choice of reducing agent is critical. It must be mild enough not to reduce the starting aldehyde/ketone but powerful enough to reduce the intermediate iminium ion.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, "STAB"): This is the reagent of choice for most applications. It is mild, selective for iminium ions over ketones/aldehydes, and does not require strict pH control.[3]

    • Sodium cyanoborohydride (NaBH₃CN): Another classic choice, but it is highly toxic (releases HCN gas under acidic conditions) and often requires careful pH control (pH ~6) to be effective.[2]

ReagentProsCons
NaBH(OAc)₃ Highly selective, mild, no pH control needed, high yields.[3]More expensive than other hydrides.
NaBH₃CN Effective, economical.Highly toxic, requires pH control.[2]
Trichlorosilane (HSiCl₃) Can be effective for very hindered systems.[4]Highly reactive with moisture, corrosive.
Q3: I'm attempting to make an N-aryl piperidine, but SNAr and direct alkylation approaches are failing. What should I do?

A3: For forming a bond between a nitrogen and an aromatic ring (N-arylation), you should turn to transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig Amination is the premier method for this transformation.

The Causality: Why Buchwald-Hartwig Works This palladium-catalyzed reaction is mechanistically distinct from classical SN2 or SNAr approaches. It proceeds via a catalytic cycle involving:

  • Oxidative Addition: Palladium(0) inserts into the aryl halide (or triflate) bond.

  • Amine Coordination & Deprotonation: The hindered piperidine coordinates to the palladium center, and a base deprotonates it.

  • Reductive Elimination: The C-N bond is formed, releasing the N-aryl piperidine product and regenerating the Pd(0) catalyst.

This pathway bypasses the need for direct nucleophilic attack on the aromatic ring, making it highly effective even for electron-rich aryl halides and sterically hindered amines.[5]

Workflow for Selecting an N-Alkylation Strategy

Strategy_Selection Start Goal: N-Alkylate a Hindered Piperidine Alkyl_Type What type of group are you adding? Start->Alkyl_Type Primary_Alkyl Primary Alkyl (e.g., Me, Et, Bn) Alkyl_Type->Primary_Alkyl Secondary_Alkyl Secondary Alkyl (e.g., i-Pr, c-Hex) Alkyl_Type->Secondary_Alkyl Aryl_Group Aryl or Heteroaryl Alkyl_Type->Aryl_Group Method_Direct Try Direct Alkylation First (R-I, Cs₂CO₃, DMF, heat) Primary_Alkyl->Method_Direct Method_Reductive Use Reductive Amination (Ketone, NaBH(OAc)₃) Secondary_Alkyl->Method_Reductive Method_BH Use Buchwald-Hartwig (Ar-Br, Pd-catalyst, ligand, base) Aryl_Group->Method_BH Troubleshoot Low Yield? -> See Q1/A1 Method_Direct->Troubleshoot

Caption: Decision workflow for choosing the optimal N-alkylation method.

Q4: I'm observing side products. What are the most common ones and how can they be minimized?

A4: Side reactions are common due to the harsh conditions often required.

  • Elimination (E2): If you are using a secondary or even a hindered primary alkyl halide, the base can promote elimination to form an alkene instead of substitution.

    • Diagnosis: Look for olefinic protons by ¹H NMR in your crude material.

    • Solution: Use a less hindered, non-nucleophilic base like DIPEA instead of strong inorganic bases like NaH or K₂CO₃. If elimination persists, the substrate is not suitable for direct alkylation, and you must switch to reductive amination.

  • Over-alkylation (Quaternization): While sterically very difficult with hindered piperidines, if the product is significantly more nucleophilic than the starting material, it can react with another equivalent of the alkyl halide to form a quaternary ammonium salt.

    • Diagnosis: The quaternary salt is highly polar and may precipitate from the reaction or appear as a baseline spot on TLC. It will be visible by LC-MS.

    • Solution: Use a slight excess of the piperidine relative to the alkylating agent (e.g., 1.2 to 1.0 equivalents). Adding the alkylating agent slowly via syringe pump can also help maintain a low concentration, disfavoring the second alkylation.[1]

  • Decomposition: At high temperatures, sensitive functional groups on either the piperidine or the alkylating agent can degrade.

    • Diagnosis: A complex mixture of unidentifiable products in the crude reaction.

    • Solution: Attempt the reaction at the lowest possible temperature that still affords product. If this is not possible, a milder method like reductive amination is necessary.

Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Halide
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the sterically hindered piperidine (1.0 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and anhydrous DMF (to make a ~0.2 M solution).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the primary alkyl iodide (1.1 equiv) to the mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting piperidine is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Reductive Amination
  • To a round-bottom flask, add the sterically hindered piperidine (1.0 equiv), the aldehyde or ketone (1.1 equiv), and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (to make a ~0.2 M solution).

  • Stir the solution at room temperature for 30-60 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 10 minutes. Note: The reaction may gently effervesce.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting piperidine is consumed (typically 4-24 hours).

  • Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

References
  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). ResearchGate. [Link]

  • Piperidine - Wikipedia. (n.d.). Wikipedia. [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions - ChemRxiv. (2024). ChemRxiv. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. (2025). ACS Publications. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. (2025). PubMed. [Link]

  • A kind of purification method of high-purity piperidine - Google Patents. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Optimizing reaction conditions of N-alkylation reaction | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PubMed Central. (2015). NCBI. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Master Organic Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of (3R,4R)-rel-3-Fluoropiperidin-4-ol Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for elucidating the biological activity of the novel compound (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride. Due to the limited publicly available biological data for this specific molecule, we will leverage our expertise in medicinal chemistry and pharmacology to propose a rational, multi-step validation workflow. This process is grounded in the well-established roles of the fluorinated piperidine scaffold in drug discovery and is designed to be a self-validating system for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often enhancing pharmacokinetic and physicochemical properties such as metabolic stability, membrane permeation, and binding affinity.[1][2] The piperidine moiety is a prevalent heterocyclic core in bioactive compounds, frequently targeting G-protein coupled receptors (GPCRs).[3][4] Given this context, our validation strategy will focus on characterizing the interaction of this compound with a panel of GPCRs, a major and highly druggable class of cell surface receptors.[5][6]

Part 1: Foundational Physicochemical and In Silico Profiling

Before embarking on extensive biological assays, a foundational understanding of the compound's properties is crucial. The introduction of fluorine can alter the basicity (pKa) of the piperidine nitrogen, which in turn influences bioavailability and potential off-target effects, such as hERG channel affinity.[7][8]

Initial Steps:

  • Purity and Identity Confirmation: Verification of the compound's structure and purity via NMR, mass spectrometry, and HPLC.

  • Solubility Determination: Assessing solubility in aqueous buffers relevant to biological assays.

  • In Silico Docking and Target Prediction: Utilizing computational models to predict potential GPCR targets based on structural similarity to known ligands. This predictive step helps in prioritizing experimental resources.

Part 2: Primary Screening and Target Identification

The initial biological evaluation will involve screening the compound against a broad panel of GPCRs to identify potential primary targets. A competitive radioligand binding assay is a robust and widely used method for this purpose.[9][10]

Experimental Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand with known affinity for a specific receptor.[9][11]

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines overexpressing the target GPCRs.

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand and varying concentrations of this compound.

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Separate bound from unbound radioligand via rapid filtration through glass fiber filters.[9][12]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Comparative Compounds: To provide context, the binding affinity of this compound should be compared against a known reference agonist and antagonist for each identified target GPCR.

Part 3: Functional Characterization of GPCR Modulation

Once a primary GPCR target is identified, the next critical step is to determine the functional consequence of compound binding. Does it act as an agonist, antagonist, or inverse agonist? This is elucidated through functional assays that measure downstream signaling events.[13]

GPCRs primarily signal through G-proteins (leading to second messenger changes like cAMP) or via β-arrestin recruitment.[14][15] A comprehensive validation will assess both pathways to identify potential biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another.[6]

Workflow for Functional Characterization

Caption: Workflow for GPCR Functional Characterization.

Experimental Protocol 1: cAMP Assay

This assay quantifies the intracellular concentration of cyclic AMP (cAMP), a key second messenger modulated by Gs and Gi-coupled GPCRs.[16][17] An increase in cAMP suggests activation of a Gs-coupled receptor, while a decrease indicates activation of a Gi-coupled receptor.[17]

Methodology:

  • Cell Culture: Use a cell line expressing the target GPCR.

  • Compound Treatment: Treat the cells with varying concentrations of this compound. For antagonist mode, pre-incubate with the test compound before stimulating with a known agonist. For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin to create a measurable baseline of cAMP.[16]

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify cAMP levels using a competitive immunoassay, often employing a luminescent or fluorescent readout.[18]

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Experimental Protocol 2: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G-protein-independent signaling.[14][19]

Methodology:

  • Engineered Cells: Utilize cell lines engineered to express the GPCR fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., enzyme fragment complementation).[20]

  • Compound Stimulation: Treat the cells with a range of concentrations of the test compound.

  • Signal Detection: Upon ligand-induced GPCR activation and subsequent β-arrestin recruitment, the two fragments come into proximity, generating a detectable signal (e.g., chemiluminescence).[20]

  • Data Analysis: Plot the signal against the compound concentration to obtain an EC50 value for β-arrestin recruitment.

Part 4: Data Interpretation and Comparative Analysis

The collective data from binding, cAMP, and β-arrestin assays will provide a comprehensive pharmacological profile of this compound.

Data Summary Table:

AssayParameter(3R,4R)-rel-3-Fluoropiperidin-4-ol HClReference AgonistReference Antagonist
Binding Ki (nM)Experimental ValueKnown ValueKnown Value
cAMP EC50/IC50 (nM)Experimental ValueKnown ValueKnown Value
β-Arrestin EC50 (nM)Experimental ValueKnown ValueN/A

This structured comparison allows for a clear understanding of the compound's potency and efficacy relative to established standards. A "bias plot" can be generated to visually represent any preferential signaling through either the G-protein/cAMP pathway or the β-arrestin pathway.

Conclusion and Future Directions

This guide outlines a rigorous and logical pathway for the initial biological validation of this compound. By systematically progressing from binding studies to functional assays, researchers can confidently establish a pharmacological profile for this novel compound. The inclusion of comparative reference compounds at each stage is essential for interpreting the significance of the experimental data.

Further studies could involve selectivity profiling against a broader range of receptors, assessing metabolic stability in liver microsomes, and evaluating in vivo efficacy in relevant disease models based on the identified GPCR target. The strategic use of fluorination in this piperidine derivative holds the potential for novel pharmacological properties, and the methodologies described herein provide the tools to uncover them.[21][22]

References

  • Eurofins DiscoverX. (2020). GPCR Assays. YouTube. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]

  • PubChem. 3-Fluoropiperidin-4-ol hydrochloride. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Paulu, S., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(17), 11696-11706. [Link]

  • Quiroga Artigas, G., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 2(1), 100271. [Link]

  • Smith, A. M., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Organic Letters, 15(18), 4838-4841. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • St-Denis, K., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1274716. [Link]

  • Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(1), 105. [Link]

  • Kamal, A., & Malik, M. S. (2017). cAMP assays in GPCR drug discovery. Journal of Pharmacological and Toxicological Methods, 87, 25-30. [Link]

  • ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Ardini, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5433. [Link]

  • ION Biosciences. Gαi/o GPCR assays. [Link]

  • Pinto, C. T., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry, 31, 115975. [Link]

  • Saha, K., et al. (2014). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 24(21), 5026-5030. [Link]

  • Zhang, J. H., & Xie, X. (2012). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

  • ResearchGate. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]

  • Creative Bioarray. cAMP Assay. [Link]

  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Terry, L. A., & Brown, G. D. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. International Journal of Molecular Sciences, 24(3), 2795. [Link]

  • Rosenzweig, R., et al. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Molecules, 27(7), 2307. [Link]

  • Eurofins DiscoverX. Why Study GPCR Arrestin Recruitment?. [Link]

  • Jin, H., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 39(5), 739-748. [Link]

  • ResearchGate. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • ResearchGate. The role of fluorine in medicinal chemistry. [Link]

  • Di Mola, A., et al. (2023). Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. Pharmaceutics, 15(11), 2588. [Link]

  • Juliá, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 11946-11951. [Link]

Sources

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Piperidine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable properties as a versatile scaffold.[1] However, the relentless pursuit of improved drug candidates has led to the strategic incorporation of fluorine atoms onto this ubiquitous heterocycle. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated piperidine analogs, offering insights into how this single-atom substitution can profoundly influence a molecule's physicochemical properties, metabolic fate, and ultimately, its biological activity.

The Strategic Imperative for Fluorination

The introduction of fluorine is a powerful tactic in drug design used to modulate a candidate's properties to enhance potency, selectivity, and pharmacokinetic profiles.[2] The C-F bond is exceptionally strong, and fluorine's high electronegativity imparts unique electronic effects without a significant increase in size—its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[3] When applied to the piperidine scaffold, these characteristics can be leveraged to address common drug development challenges such as metabolic instability, off-target effects, and poor bioavailability.[4][5]

Comparative Physicochemical Properties

The decision to fluorinate a piperidine analog is often driven by the need to fine-tune its fundamental physicochemical properties. The position and number of fluorine atoms can have dramatic, and sometimes counterintuitive, effects on basicity (pKa), lipophilicity (logP), and molecular conformation.

The strong electron-withdrawing nature of fluorine significantly impacts the basicity of the piperidine nitrogen. This modulation is critical, as pKa influences a compound's ionization state at physiological pH, which in turn affects solubility, membrane permeability, and target engagement.[6][7]

  • General Trend: Fluorination generally lowers the pKa of the piperidine nitrogen, making it less basic.[8][9] This is due to the inductive (-I) effect of the C-F bond, which withdraws electron density from the nitrogen atom.

  • Positional Dependence: The magnitude of the pKa reduction is highly dependent on the position of the fluorine atom relative to the nitrogen. Fluorination at the C2 or C3 position has a more pronounced effect than at the C4 position.

  • Stereochemical Influence: In a fascinating example of stereoelectronic effects, an axially positioned fluorine atom can result in a higher pKa compared to its equatorial counterpart.[10] This is attributed to a stabilizing interaction between the axial C-F bond and the protonated N+-H bond, a phenomenon exploited by medicinal chemists to fine-tune basicity.[3][10]

Table 1: Comparison of pKa Values for Piperidine Analogs

CompoundStructurepKaKey Insight
Piperidine(Structure of Piperidine)~11.2Baseline basicity.
4-Fluoropiperidine(Structure of 4-Fluoropiperidine)~9.8Significant reduction in basicity.[5]
(axial)-3-Fluoropiperidine(Structure of axial-3-Fluoropiperidine)~7.6Axial fluorine leads to higher basicity than equatorial.[10]
(equatorial)-3-Fluoropiperidine(Structure of equatorial-3-Fluoropiperidine)~6.6Equatorial fluorine shows a more substantial pKa drop.[10]

Note: pKa values are approximate and can vary based on experimental conditions.

Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on logP is complex and context-dependent.[11]

  • Alkyl vs. Aryl Fluorination: While fluorination of an aromatic ring typically increases lipophilicity, fluorinating an aliphatic system like piperidine often decreases it or has a minimal effect.[7][12]

  • Increased Polarity: The highly polar C-F bond can increase the overall polarity of the molecule, leading to a lower logP.[11] However, it can also shield the molecule from hydration, which can increase lipophilicity. The net effect depends on the molecule's overall topology.

Fluorine substitution can exert profound control over the conformational preferences of the piperidine ring, a feature used to lock a molecule into its bioactive conformation.[1][2]

  • Axial Preference: Contrary to the general rule that larger substituents prefer the equatorial position, fluorine often shows a preference for the axial position in piperidine rings.[3][4] This preference is driven by a combination of hyperconjugation and charge-dipole interactions.[13][14]

  • Gauche Effect: The C-F bond can stabilize gauche interactions with adjacent bonds, influencing the torsional angles and overall three-dimensional shape of the molecule.[1] This conformational rigidity can enhance binding affinity to a biological target by reducing the entropic penalty of binding.

The interplay of these forces is a key design principle for creating conformationally rigid scaffolds.[4][15]

Impact on Metabolic Stability

One of the most common reasons for incorporating fluorine is to block metabolic soft spots. The exceptional strength of the C-F bond (~110 kcal/mol) makes it highly resistant to cleavage by metabolic enzymes, particularly Cytochrome P450s (CYPs).[4]

  • Metabolic Blocking: By replacing a metabolically labile C-H bond with a C-F bond, chemists can prevent oxidative metabolism at that position. This strategy is frequently employed to increase a drug's half-life and oral bioavailability.

  • Case Study Example: In the development of the cholesterol absorption inhibitor Ezetimibe, fluorine substituents were used to block two sites of metabolism, significantly improving its pharmacokinetic profile.[5]

Below is a generalized workflow illustrating how fluorination is used as a strategy to improve metabolic stability.

Caption: Workflow for enhancing metabolic stability via fluorination.

Synthetic Strategies

While the benefits are clear, the synthesis of specific fluorinated piperidines can be challenging.[10] However, recent advances have made these valuable building blocks more accessible. A common and robust method involves the catalytic hydrogenation of readily available fluoropyridine precursors.[1][16]

G General Synthetic Scheme: Hydrogenation of Fluoropyridines cluster_0 Starting Material cluster_1 Reaction cluster_2 Product start Substituted Fluoropyridine reaction Catalytic Hydrogenation start->reaction catalyst Catalyst (e.g., Pd/C, Rh) catalyst->reaction conditions H₂ Gas Acid/Solvent conditions->reaction product cis-(Multi)fluorinated Piperidine reaction->product High Diastereoselectivity

Caption: Synthesis of fluorinated piperidines via hydrogenation.

This approach often yields cis-fluorinated piperidines with high diastereoselectivity.[16] The resulting products can then be used in further synthetic steps to build the final target molecule.[1]

Experimental Protocols

To provide a practical basis for comparison, the following are standardized protocols for evaluating key parameters discussed in this guide.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using a standard potentiometric titration method.[17]

Materials:

  • pH meter with a suitable electrode, calibrated with standard buffers (pH 4, 7, 10).

  • Magnetic stirrer and stir bar.

  • Burette for titrant delivery.

  • Test compound (~1 mg).

  • 0.1 M Hydrochloric acid (HCl).

  • 0.1 M Sodium hydroxide (NaOH).

  • 0.15 M Potassium chloride (KCl) solution (to maintain constant ionic strength).

  • Deionized water.

Procedure:

  • Sample Preparation: Dissolve the test compound in deionized water (or a water/co-solvent mixture if solubility is low) to a final concentration of approximately 1 mM.[17] Add KCl to a final concentration of 0.15 M.

  • Acidification: For a basic compound like piperidine, acidify the solution to ~pH 2 by adding 0.1 M HCl.[17]

  • Titration: Place the solution on the magnetic stirrer and immerse the pH electrode. Begin stirring.

  • Data Collection: Add the 0.1 M NaOH titrant in small, precise increments. After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.[17]

  • Endpoint: Continue the titration until the pH has passed the equivalence point and stabilized in the high pH range.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.

Protocol 2: Determination of logP by Shake-Flask Method

This classic "shake-flask" method measures the partition coefficient between n-octanol and water.[18]

Materials:

  • Test compound.

  • n-Octanol (pre-saturated with water).

  • Phosphate buffer (pH 7.4, pre-saturated with n-octanol).

  • Separatory funnels or vials.

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC).

Procedure:

  • Preparation: Prepare a stock solution of the test compound in the aqueous buffer.

  • Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of n-octanol.[18]

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases. Then, let the funnel stand until the two phases have completely separated.

  • Quantification: Carefully separate the aqueous and organic layers. Measure the concentration of the test compound in one or both phases using a suitable analytical method.[18]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[19]

Protocol 3: Human Liver Microsomal (HLM) Stability Assay

This assay measures the rate of metabolism of a compound by phase I enzymes, providing an estimate of its intrinsic clearance.[20]

Materials:

  • Pooled human liver microsomes (HLM).

  • Phosphate buffer (pH 7.4).

  • NADPH (cofactor).

  • Test compound and positive/negative control compounds (e.g., Verapamil, Diazepam).[20]

  • Acetonitrile (for reaction termination).

  • Incubator or water bath at 37°C.

  • LC-MS/MS for analysis.

Procedure:

  • Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.[21] Pre-warm this mixture to 37°C.

  • Initiation: Add the test compound (e.g., to a final concentration of 1 µM) to the microsomal mixture.[21] After a brief pre-incubation, initiate the metabolic reaction by adding NADPH.[22]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to cold acetonitrile containing an internal standard.[21][22]

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).[22]

Conclusion

The strategic fluorination of piperidine analogs is a nuanced yet powerful approach in modern drug discovery. It provides a means to rationally tune key molecular properties, including basicity, conformation, and metabolic stability. As demonstrated, a single fluorine atom can dramatically alter a compound's profile, turning a challenging lead molecule into a viable drug candidate. Understanding the principles outlined in this guide, supported by robust experimental validation, is essential for any researcher aiming to harness the full potential of the "fluorine factor" in piperidine-based drug design.

References

  • Gaining an understanding of the conformational behavior of fluorinated compounds would allow for expansion of the current molecular design toolbox. In order to facilitate drug discovery efforts, a systematic survey of a series of diversely substituted and protected fluorinated piperidine derivatives has been carried out using NMR spectroscopy. Computational investigations reveal that, in addition to established delocalization forces such as charge–dipole interactions and hyperconjugation, solvation and solvent polarity play a major role. This work codifies a new design principle for conformationally rigid molecular scaffolds. (Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC - NIH, Source: vertexaisearch.cloud.google.com)
  • Herein, we describe a simple and robust cis-selective hydrogenation of abundant and cheap fluoropyridines to yield a broad scope of (multi)fluorinated piperidines. This protocol enables the chemoselective reduction of fluoropyridines while tolerating other (hetero)aromatic systems using a commercially available heterogenous catalyst. (Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications, Source: vertexaisearch.cloud.google.com)
  • Fluorinated piperidines are desirable motifs for pharmaceutical and agrochemical research. Nevertheless, general synthetic access remains out of reach. Herein, we describe a simple and robust cis-selective hydrogenation of abundant and cheap fluoropyridines to yield a broad scope of (multi)fluorinated piperidines. (Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH, Source: vertexaisearch.cloud.google.com)
  • The modulation of the basicity of the nitrogen atom can have a profound influence on the binding and structural recognition of a piperidine-containing drug and often fluorine substitution is used to this end. In the axial orientation, the C-F bond is antiparallel to the N+-H bond in the protonated substrate resulting in higher relative pKa than the equatorial system. (Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK, Source: vertexaisearch.cloud.google.com)
  • Fluorine has become an indispensable element in modern drug discovery, with its unique electronic and steric properties offering medicinal chemists a powerful tool to fine-tune biological activity. The introduction of fluorine atoms into small molecules can modulate acidity and lipophilicity, alter conformational preferences, and enhance membrane permeability. (Title: Fluorine in drug discovery: Role, design and case studies, Source: vertexaisearch.cloud.google.com)
  • The stereoselective incorporation of fluorine atoms into N-heterocycles can lead to dramatic changes in the molecules' physical and chemical properties. These changes can be rationally exploited for the benefit of diverse fields such as medicinal chemistry and organocatalysis. (Title: Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. … - ResearchGate, Source: vertexaisearch.cloud.google.com)
  • The rhodium catalyst proved to be more effective when 3-substituted piperidines bearing partially fluorinated groups were synthesized. The reaction took place under milder conditions and required significantly less time. (Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central, Source: vertexaisearch.cloud.google.com)
  • Gaining an understanding of the conformational behavior of fluorinated compounds would allow for expansion of the current molecular design toolbox. In order to facilitate drug discovery efforts, a systematic survey of a series of diversely substituted and protected fluorinated piperidine derivatives has been carried out using NMR spectroscopy. The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge‐dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. (Title: The conformational preferences of fluorinated piperidine derivatives... - ResearchGate, Source: vertexaisearch.cloud.google.com)
  • The degree of fluorination has opposing effects on lipophilicity: it increases the hydrophobic surface and decreases the H-bond basicity of pyridine and sulfonyl groups while also increasing the overall polarity of the molecule. (Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH, Source: vertexaisearch.cloud.google.com)
  • In pH-metric methods, pKa is measured by titrating a solution of the sample in water or solvent with acid and base, and calculating the pKa from the shape of the titration. (Title: Cyprotex pKa and LogP Fact Sheet - Evotec, Source: vertexaisearch.cloud.google.com)
  • The introduction of F allows researchers to readily modulate the pKa of neighboring functions, thereby enhancing bioavailability and affinity to certain receptors. Furthermore, due to the high electronegativity of F, monofluorination or trifluoromethylation of alkyl groups reduces the lipophilicity of drugs. (Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022), Source: vertexaisearch.cloud.google.com)
  • Metabolic stability assays measure the rate of disappearance of a test compound over time in either microsomal or hepatocyte incubations, and these data are used to calculate intrinsic clearance. Microsomal assays primarily assess metabolism by the cytochrome P450 system (phase I enzymes). (Title: Metabolic Stability Assays - Merck Millipore, Source: vertexaisearch.cloud.google.com)
  • The “shake-flask” technique is a main method to determine log P where an octanol/water mixture with the sample is shaken, and then the concentration in one or both phases is measured. (Title: Development of Methods for the Determination of pKa Values - PMC - NIH, Source: vertexaisearch.cloud.google.com)
  • In the potentiometric determination of pKa values, a gradual addition of either acidic or basic solution to an API-containing buffer solution occurs. pH measurements with a calibrated pH meter are recorded at each incremental addition until equilibrium is reached, marked by a relatively constant pH, signifying the pKa region. (Title: Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray, Source: vertexaisearch.cloud.google.com)
  • Liver microsomes are incubated with the test compound at 37°C in the presence of the co-factor, NADPH, to initiate the reaction. Samples are taken at various time points and the reaction is stopped with acetonitrile. The disappearance of the test compound is monitored over a 45 minute period. (Title: Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec, Source: vertexaisearch.cloud.google.com)
  • The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge‐dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. (Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate, Source: vertexaisearch.cloud.google.com)
  • Log P is the logarithm of the partition coefficient, which is the ratio of the concentration of a compound in an organic solvent to its concentration in an aqueous solution. Log D is the log distribution coefficient at a specific pH. (Title: A Guide To Log P and Pka Measurements and Their Use | PDF | Acid Dissociation Constant, Source: vertexaisearch.cloud.google.com)
  • The incorporation of fluorine was found to significantly reduce the pKa of the compounds, and this reduction of basicity was shown to have a dramatic, beneficial influence on oral absorption. (Title: Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles | Journal of Medicinal Chemistry - ACS Publications, Source: vertexaisearch.cloud.google.com)
  • The conformational behavior of fluorinated piperidines is influenced by the interplay of different forces such as electrostatic interactions, hyperconjugation and steric factors. (Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference, Source: vertexaisearch.cloud.google.com)
  • The metabolic stability in human liver microsomes was studied by thawing human liver microsomes at 37°C and diluting them to 1 mg/ml of microsomal protein in 0.1 M phosphate buffer pH 7.4. (Title: Protocol for the Human Liver Microsome Stability Assay - ResearchGate, Source: vertexaisearch.cloud.google.com)
  • Many studies have shown that fluorination generally decreases the lipophilicity of compounds. (Title: Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln, Source: vertexaisearch.cloud.google.com)
  • LogD is the logarithm of the dissociation coefficient and accounts for the pH of the solvent, as the ionization of a molecule depends on pH. (Title: LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green, Source: vertexaisearch.cloud.google.com)
  • Test compounds are incubated with liver microsomes and NADPH at 37°C. Samples are taken at different times, and the reaction is stopped with acetonitrile. The depletion of the test compound is then analyzed by UHPLC-mass spectrometry. (Title: Microsomal Clearance/Stability Assay - Domainex, Source: vertexaisearch.cloud.google.com)
  • Substitution with fluorine to reduce the pKa of molecules has been investigated by fluorinating 3-(3-(piperidin-1-yl)propyl)indoles to improve pharmacokinetic profiles. The reduction in pKa following fluorine substitution enhances oral absorption. (Title: The role of fluorine in medicinal chemistry: Review Article, Source: vertexaisearch.cloud.google.com)
  • In early drug discovery, high-throughput in vitro assays like microsomal stability are used to evaluate the pharmacokinetic profiles of compounds. Rat liver microsomal (RLM) stability is often used as a Tier I assay, while human liver microsomal (HLM) stability is a Tier II assay.
  • The effect of fluorination on different positions of piperidines was evaluated using chemoinformatic tools. The compounds' pKa's were calculated, revealing that the fluorine atoms notably lowered their basicity. (Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed, Source: pubmed.ncbi.nlm.nih.gov)

Sources

A Comparative Efficacy Analysis of (3R,4R)-rel-3-Fluoropiperidin-4-ol Hydrochloride Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and capacity to engage in diverse molecular interactions make it a highly sought-after building block in the design of novel therapeutics. The strategic introduction of fluorine into this scaffold can profoundly influence its physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability, thereby enhancing its drug-like characteristics. This guide provides an in-depth comparative analysis of the efficacy of a series of novel (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride derivatives, offering valuable insights for researchers and professionals engaged in drug development.

The Rationale for Fluorination and N-Substitution

The (3R,4R)-rel-3-Fluoropiperidin-4-ol core scaffold presents a unique combination of a polar hydroxyl group and an electronegative fluorine atom. This strategic fluorination can modulate the pKa of the piperidine nitrogen, a critical factor in receptor binding and pharmacokinetic profiles, including reducing off-target effects such as hERG channel affinity.[1][2] The derivatives explored in this guide are synthesized through N-substitution of the parent scaffold, a common strategy to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic parameters. The synthesis of the core scaffold can be achieved through enantioselective methods, providing access to specific stereoisomers, which is crucial for stereospecific receptor interactions.[3]

Experimental Workflow for Efficacy Comparison

A systematic approach is essential for the comprehensive evaluation and comparison of a novel series of compounds. The following workflow outlines the key experimental stages employed to characterize the efficacy of the hypothetical this compound derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment cluster_3 Data Analysis & SAR Synthesis Synthesis Characterization Characterization Synthesis->Characterization NMR, MS, Purity Cytotoxicity MTT Assay Synthesis->Cytotoxicity Receptor_Binding 5-HT2A Binding Assay Analgesic_Activity Tail Flick & Writhing Tests Cytotoxicity->Analgesic_Activity Enzyme_Inhibition Enzyme X Assay SAR_Analysis Structure-Activity Relationship Analgesic_Activity->SAR_Analysis PK_PD_Studies Pharmacokinetics PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth FPH_005 FPH-005 FPH_005->Akt inhibits

Figure 2. Proposed mechanism of action of FPH-005 via inhibition of the PI3K/Akt signaling pathway.

Western blot analysis of HeLa cells treated with FPH-005 revealed a dose-dependent decrease in the phosphorylation of Akt, a key downstream effector of PI3K. This suggests that the cytotoxic effects of this compound may be, at least in part, mediated through the inhibition of the PI3K/Akt signaling cascade, leading to decreased cell proliferation and induction of apoptosis.

Conclusion and Future Directions

This comparative guide demonstrates the significant potential of the (3R,4R)-rel-3-Fluoropiperidin-4-ol scaffold in the development of novel therapeutic agents. The structure-activity relationship clearly indicates that N-substitution with electronically modified aromatic moieties is a promising strategy for enhancing potency. The lead compound, FPH-005 , exhibits potent in vitro and in vivo efficacy, warranting further investigation. Future studies should focus on a more extensive exploration of N-substituents, comprehensive pharmacokinetic and toxicology profiling, and elucidation of the precise molecular targets and mechanisms of action. The strategic use of fluorination in this privileged scaffold holds considerable promise for the discovery of next-generation therapeutics.

References

  • Hughes, A. B. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Wesołowska, A., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed.
  • Hennessy, B. T., et al. (2005).
  • ResearchGate. (2025). Synthesis of N-Substituted (3S,4S)- and (3R,4R)-Pyrrolidine-3,4-diols: Search for New Glycosidase Inhibitors.
  • Goyal, A., et al. (2011).
  • Gentry, J., et al. (2005).
  • Sleight, A. J., et al. (1998). Development of a 5-hydroxytryptamine(2A)
  • Pharmacia. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia.
  • Protocols.io. (2023). MTT (Assay protocol. Protocols.io.
  • ChemRxiv. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv.
  • YouTube. (2021). Graphviz tutorial. YouTube.
  • Wikipedia. (n.d.).
  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed.
  • Analytical Chemistry. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
  • SMM. (n.d.). Determining The Cryo-EM Structure Of The 5-HT2A Receptor With Serotonin Bound. SMM.
  • Kolenikov, S. (n.d.).
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • Bio-Rad. (n.d.). PI3K / Akt Signaling. Bio-Rad.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • ResearchGate. (2014). In vivo evaluation of analgesic activity of methanolic extract of Laportea interrupea (L.) leaves.
  • PubMed Central. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.
  • MDPI. (2020).
  • MDPI. (2023). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI.
  • Journal of Advances in Medical and Pharmaceutical Sciences. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences.
  • BPS. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. BPS.
  • YouTube. (2022).
  • NCBI Bookshelf. (2013). Cell Viability Assays. NCBI Bookshelf.
  • SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
  • Graphviz. (2015). Drawing graphs with dot. Graphviz.
  • Sigma-Aldrich. (n.d.).
  • Slideshare. (n.d.). Screening models(IN-VIVO)
  • PubChem. (n.d.). PI3K/AKT Signaling in Cancer. PubChem.
  • ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz.
  • ACS Pharmacology & Translational Science. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking.
  • PubMed. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed.
  • ResearchGate. (2025). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol.
  • NCBI. (n.d.). Serotonin 2A (5-HT2A)

Sources

A Comparative Guide to the In Vitro Metabolic Stability of Novel Compounds Derived from (3R,4R)-rel-3-Fluoropiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized by the body is unlikely to achieve the necessary therapeutic concentrations, leading to a short duration of action and potential generation of toxic metabolites.[1] This guide provides an in-depth comparison of the in vitro metabolic stability of a series of hypothetical compounds synthesized from the versatile building block, (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and interpret the resulting data to establish a structure-activity relationship (SAR) for metabolic stability.

The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing metabolic stability.[2] The high strength of the carbon-fluorine bond can block sites of metabolism that would otherwise be susceptible to oxidation by cytochrome P450 (CYP) enzymes.[3] The this compound scaffold is a particularly attractive starting material as it offers a stereochemically defined, fluorinated core that can be readily elaborated to explore diverse chemical space.[4]

The Crucial Role of In Vitro Metabolic Stability Assays

Early assessment of a compound's metabolic fate is paramount in drug discovery.[5] In vitro metabolic stability assays serve as a cost-effective and high-throughput means to rank and select compounds with favorable pharmacokinetic profiles long before advancing to more complex and expensive in vivo studies.[6] The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.

  • Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver (microsomes) that are enriched in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[7] It provides a measure of a compound's intrinsic clearance primarily through oxidative metabolism.

  • Hepatocyte Stability Assay: This assay employs intact liver cells (hepatocytes), providing a more comprehensive picture of hepatic metabolism. Hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters, offering a more physiologically relevant model.[6]

Experimental Design and Protocols

The following sections provide detailed protocols for assessing the metabolic stability of our hypothetical compound series. The rationale behind each step is explained to provide a deeper understanding of the experimental process.

Liver Microsomal Stability Assay: A Step-by-Step Protocol

This protocol is designed to determine the rate of disappearance of a test compound upon incubation with pooled human liver microsomes.

1. Preparation of Reagents and Solutions:

  • Phosphate Buffer (100 mM, pH 7.4): A physiologically relevant buffer to maintain the activity of the microsomal enzymes.

  • Test Compound Stock Solution (10 mM in DMSO): A high-concentration stock for serial dilution. The final DMSO concentration in the incubation should be kept below 0.5% to avoid enzyme inhibition.

  • Pooled Human Liver Microsomes (20 mg/mL stock): Using pooled microsomes from multiple donors helps to average out individual variability in enzyme expression and activity.

  • NADPH Regenerating System (e.g., G6P, G6PDH, and NADP+): NADPH is a critical cofactor for CYP450 enzymes. A regenerating system is used to maintain a constant supply of NADPH throughout the incubation period.

  • Positive Controls (e.g., Verapamil, Testosterone): High and moderate clearance compounds are included to ensure the assay is performing as expected.

  • Internal Standard (IS) Solution (in acetonitrile): A structurally similar but chromatographically distinct compound added to samples to account for variations in sample processing and instrument response.

  • Quenching Solution (Acetonitrile with IS): Cold acetonitrile is used to stop the enzymatic reaction by precipitating the microsomal proteins.

2. Incubation Procedure:

  • Pre-incubation: In a 96-well plate, combine the test compound (final concentration 1 µM), pooled human liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer. Pre-incubate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution. The 0-minute time point represents 100% of the compound remaining.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[8] The peak area ratio of the analyte to the internal standard is used for quantification.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .

Visualizing the Liver Microsomal Stability Workflow

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_reagents Prepare Reagents: - Buffer (pH 7.4) - Test Compounds (1 µM) - Liver Microsomes (0.5 mg/mL) - NADPH System - Positive Controls pre_incubate Pre-incubate: Microsomes + Compound + Buffer prep_reagents->pre_incubate Combine prep_solutions Prepare Solutions: - Quenching Solution (ACN + IS) initiate Initiate Reaction: Add NADPH System pre_incubate->initiate sampling Time-Point Sampling: (0, 5, 15, 30, 45, 60 min) initiate->sampling quench Quench Reaction: Add cold ACN + IS sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) plot->calculate

Caption: Workflow of the in vitro liver microsomal stability assay.

Comparative Analysis of Hypothetical Compounds

To illustrate the application of these assays, let's consider a hypothetical series of compounds synthesized from this compound.

Compound IDR Group ModificationMicrosomal t½ (min)Microsomal CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)
Parent Scaffold H4530.83539.6
Compound A -CH36023.15027.7
Compound B -CF3>120<11.5>120<11.5
Compound C -Phenyl2555.42069.3
Compound D -p-F-Phenyl5525.24828.9
Verapamil (Positive Control)10138.68173.3
Testosterone (Positive Control)3046.22569.3

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Interpreting the Data: A Structure-Activity Relationship (SAR)

  • Effect of Alkylation: The addition of a small alkyl group (Compound A) at the R position appears to slightly improve metabolic stability compared to the parent scaffold, as indicated by the longer half-life and lower intrinsic clearance in both microsomes and hepatocytes.

  • Impact of Fluorination: The introduction of a trifluoromethyl group (Compound B) dramatically increases metabolic stability. This is a classic example of "metabolic blocking," where the strong C-F bonds prevent oxidative metabolism at that position.[9]

  • Aromatic Substitution: The addition of a phenyl group (Compound C) significantly decreases metabolic stability. The aromatic ring provides a new site for oxidative metabolism (e.g., hydroxylation) by CYP enzymes.

  • Fluorination of the Aromatic Ring: Fluorinating the phenyl ring at the para-position (Compound D) restores and even slightly improves metabolic stability compared to the parent scaffold. This is likely due to the electron-withdrawing nature of the fluorine atom, which deactivates the aromatic ring towards oxidative metabolism.

Visualizing a Potential Metabolic Pathway

The following diagram illustrates a plausible metabolic pathway for a compound containing the 3-fluoropiperidin-4-ol core, highlighting potential sites of metabolism.

G Parent Parent Compound (3-Fluoropiperidin-4-ol Derivative) N_Dealkylation N-Dealkylation (CYP-mediated) Parent->N_Dealkylation Phase I Oxidation Oxidation of Piperidine Ring (CYP-mediated) Parent->Oxidation Phase I Glucuronidation Glucuronidation of -OH (UGT-mediated) Parent->Glucuronidation Phase II Metabolite1 N-dealkylated Metabolite N_Dealkylation->Metabolite1 Metabolite2 Hydroxylated Metabolite Oxidation->Metabolite2 Metabolite3 Glucuronide Conjugate Glucuronidation->Metabolite3

Caption: Potential metabolic pathways for a 3-fluoropiperidin-4-ol derivative.

Conclusion and Future Directions

This guide has provided a comprehensive framework for evaluating the in vitro metabolic stability of compounds synthesized from this compound. By systematically applying liver microsomal and hepatocyte stability assays, researchers can efficiently triage compounds and establish a robust SAR to guide further medicinal chemistry efforts. The strategic use of fluorination, as demonstrated in our hypothetical example, remains a powerful tool for enhancing the metabolic stability and overall drug-like properties of novel therapeutic agents. It is crucial to remember that in vitro data provides an initial, yet vital, assessment. Promising candidates should be further evaluated in in vivo pharmacokinetic studies to confirm their metabolic fate and bioavailability.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. PubMed. [Link]

  • In Vitro Metabolic Stability and in Vivo Biodistribution of 3-Methyl-4-furoxancarbaldehyde Using PET Imaging in Rats. National Center for Biotechnology Information. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. American Chemical Society. [Link]

  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. PubMed. [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. National Center for Biotechnology Information. [Link]

  • PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Oxford Academic. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (This is a hypothetical title for a relevant article, as a direct URL was not found in the search results).
  • a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

  • Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Pharmaceutical Technology. [Link]

  • Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment. AKJournals. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]

  • The in vitro metabolic stability study of the selected compounds. ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids. MDPI. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Royal Society of Chemistry. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide for Medicinal Chemists: (3R,4R)-rel-3-Fluoropiperidin-4-ol vs. its Pyrrolidine Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Saturated Heterocycles in Drug Design

In the landscape of modern medicinal chemistry, saturated nitrogen-containing heterocycles, such as piperidines and pyrrolidines, are privileged scaffolds. They provide three-dimensional diversity crucial for optimizing a compound's spatial orientation within a biological target. The strategic incorporation of fluorine into these scaffolds represents a powerful tactic for fine-tuning physicochemical and pharmacokinetic properties.[1] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere of hydrogen while profoundly altering local electronics, pKa, conformation, and metabolic stability.[2][3]

This guide provides an in-depth comparison of two closely related building blocks: (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride and its five-membered ring counterpart, the analogous 3-fluoro-4-hydroxypyrrolidine. The choice between a six-membered piperidine and a five-membered pyrrolidine ring can dramatically alter a drug candidate's profile. This analysis will explore the causal relationships between this structural change and the resulting properties, providing researchers with the foundational insights needed to make informed decisions in scaffold selection.

Structural & Conformational Analysis: A Tale of Two Rings

The fundamental difference between the two molecules is the ring size, which dictates their conformational preferences. The six-membered piperidine ring typically adopts a low-energy chair conformation, while the more flexible five-membered pyrrolidine ring exists in a dynamic equilibrium between envelope and twist conformations.

  • (3R,4R)-rel-3-Fluoropiperidin-4-ol: In its protonated state (as the hydrochloride salt), the piperidine ring exhibits a strong preference for a chair conformation where the fluorine atom occupies an axial position.[4] This preference is driven by a combination of stabilizing electrostatic (charge-dipole) interactions between the axial C-F bond and the positively charged nitrogen (N+), as well as hyperconjugation effects.[5][6][7] The adjacent hydroxyl group would consequently occupy an equatorial position.

  • Pyrrolidine Analog: The pyrrolidine ring is non-planar, and its substituents are described as pseudo-axial or pseudo-equatorial. Computational and spectroscopic studies have shown that the 3-fluoropyrrolidinium cation also preferentially adopts a single conformation where the C-F bond is in a pseudo-axial orientation.[5]

This conformational rigidity, enforced by the fluorine atom in both systems, is a highly desirable trait in drug design. It reduces the entropic penalty upon binding to a target protein by pre-organizing the molecule in a bioactive conformation. However, the precise spatial relationship between the nitrogen, the fluorine, and the hydroxyl group differs significantly between the two scaffolds, which has profound implications for target binding.

G cluster_0 Structural Attributes cluster_1 Conformational Preferences cluster_2 Key Stabilizing Interactions a Piperidine Ring (6-membered) c Chair Conformation a->c b Pyrrolidine Ring (5-membered) d Envelope/Twist Conformation b->d e Axial Fluorine Preference c->e f Pseudo-axial Fluorine Preference d->f g Charge-Dipole (C-F···N+) Interaction & Hyperconjugation e->g f->g

Caption: Logical flow from ring structure to fluorine's conformational preference.

Comparative Physicochemical Properties

The interplay between ring size and fluorine substitution creates distinct physicochemical profiles for each analog. These properties are critical determinants of a compound's solubility, permeability, and off-target liabilities.

Property(3R,4R)-rel-3-Fluoropiperidin-4-olPyrrolidine AnalogCausality & Rationale
Basicity (pKa) LowerHigher than PiperidineThe electron-withdrawing fluorine atom lowers the basicity (pKa) of the ring nitrogen in both cases.[8] However, the effect is generally more pronounced in the more rigid piperidine chair, where the through-space distance between F and N+ is well-defined, compared to the more flexible pyrrolidine.
Lipophilicity (LogP) Moderately LipophilicLess LipophilicWhile fluorine can increase lipophilicity, the presence of the hydroxyl group ensures both molecules are relatively polar. The smaller, more compact pyrrolidine scaffold typically exhibits lower lipophilicity than its piperidine counterpart.[9]
Polar Surface Area (PSA) LowerHigherPyrrolidine rings, being less conformationally restricted, can expose their polar atoms (N and O) more readily, often leading to a slightly higher calculated PSA compared to the corresponding piperidine.
Hydrogen Bonding H-bond donor (OH) & acceptor (N)H-bond donor (OH) & acceptor (N)Fluorination at C3 has been shown to have negligible effects on the hydrogen bond donor capacity of the adjacent C4 hydroxyl group.[10] The primary difference lies in the spatial vector of the OH group relative to the nitrogen.

Implications for Drug Development & Pharmacology

The subtle structural distinctions translate into significant differences in pharmacological behavior.

  • Metabolic Stability: The primary rationale for introducing fluorine is often to enhance metabolic stability.[11] The high energy of the C-F bond (typically >109 kcal/mol) makes it resistant to cleavage and can block metabolic "soft spots" susceptible to oxidation by cytochrome P450 (CYP) enzymes.[12][13] Both scaffolds benefit from this effect. The choice between them would depend on which ring system better positions the fluorine to shield a known metabolic liability on an appended substituent.

  • Target Binding Affinity: This is where the choice of scaffold is most critical. The ~0.2 Å difference in bond lengths and altered bond angles between a five- and six-membered ring changes the exit vectors and the relative positioning of all substituents. A piperidine might optimally place key pharmacophoric elements (like the hydroxyl and the nitrogen lone pair) into the binding pockets of a target, whereas the pyrrolidine might cause a steric clash or fail to make a crucial hydrogen bond. The pyrrolidine analog, being smaller, may access more sterically constrained binding sites.

  • Cell Permeability & Efflux: Lipophilicity and hydrogen bonding capacity are key drivers of membrane permeability. While both compounds are polar, differences in their LogP and pKa could influence their ability to cross the blood-brain barrier. Furthermore, the specific geometry and charge distribution can affect recognition by efflux transporters like P-glycoprotein (Pgp).[8]

G cluster_0 Structural Modification cluster_1 Physicochemical Consequences cluster_2 Pharmacological Outcomes Mod Piperidine → Pyrrolidine Analog (Ring Contraction) Pka ↑ pKa (More Basic) Mod->Pka LogP ↓ Lipophilicity (LogP) Mod->LogP Conf Altered Conformation & Substituent Vectors Mod->Conf Bind Altered Target Binding Affinity Pka->Bind Perm Modified Permeability & Efflux Pka->Perm LogP->Perm Conf->Bind Meta Potentially Altered Metabolic Profile Conf->Meta

Caption: Relationship between structural change and pharmacological impact.

Experimental Protocols for Head-to-Head Comparison

To empirically validate the predicted differences, the following self-validating experimental protocols are recommended.

Protocol 1: pKa Determination by Potentiometric Titration
  • Objective: To accurately measure the basicity of the heterocyclic nitrogen.

  • Methodology:

    • Sample Preparation: Accurately weigh ~5-10 mg of the hydrochloride salt of each compound and dissolve in a known volume (e.g., 20 mL) of deionized water or a water/methanol co-solvent system.

    • Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant will be a standardized solution of sodium hydroxide (e.g., 0.01 M NaOH).

    • Titration: Titrate the sample solution with the NaOH solution, recording the pH after each incremental addition of titrant.

    • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point on the titration curve.

    • Validation: Run a known standard (e.g., ammonium chloride) to validate the setup and methodology. Perform the titration in triplicate for each compound.

Protocol 2: Lipophilicity (LogP) Determination via Shake-Flask Method
  • Objective: To measure the 1-octanol/water partition coefficient, a key indicator of lipophilicity.

  • Methodology:

    • System Preparation: Pre-saturate 1-octanol with water and water with 1-octanol by mixing them vigorously and allowing the phases to separate overnight.

    • Sample Preparation: Prepare a stock solution of each compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

    • Partitioning: Add a known volume of the stock solution to an equal volume of the pre-saturated 1-octanol in a glass vial.

    • Equilibration: Seal the vial and shake at a constant temperature (e.g., 25 °C) for a set period (e.g., 2-4 hours) to allow for equilibrium to be reached.

    • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

    • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

    • Calculation: Calculate the concentration in the octanol phase by subtraction from the initial concentration. LogP is calculated as log10([Compound]octanol / [Compound]aqueous).

    • Validation: Perform in triplicate. The mass balance (total compound recovered from both phases) should be >95% of the initial amount.

Protocol 3: In Vitro Metabolic Stability Assay
  • Objective: To assess the compound's susceptibility to metabolism by liver enzymes.

  • Methodology:

    • Reagents: Human liver microsomes (HLM), NADPH regenerating system (cofactor), test compounds, and a positive control (a compound with known high clearance, e.g., verapamil).

    • Incubation: Pre-warm HLM in a phosphate buffer (pH 7.4). Add the test compound (at a final concentration of e.g., 1 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

    • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k).

    • Validation: A control incubation without NADPH should show minimal degradation of the compound. The positive control should show rapid degradation.

G cluster_pka pKa Assay cluster_logp LogP Assay cluster_metstab Metabolic Stability Assay start Test Compounds (Piperidine & Pyrrolidine Analogs) pka1 Potentiometric Titration start->pka1 logp1 Shake-Flask (Octanol/Water) start->logp1 met1 Incubate with Liver Microsomes + NADPH start->met1 pka2 Determine Half-Equivalence Point pka1->pka2 pka_out Output: pKa Value pka2->pka_out logp2 Quantify Aqueous Concentration logp1->logp2 logp_out Output: LogP Value logp2->logp_out met2 LC-MS/MS Quantification Over Time met1->met2 met_out Output: In Vitro Half-life (t½) met2->met_out

Caption: Workflow for the comparative experimental evaluation.

Conclusion

The choice between (3R,4R)-rel-3-Fluoropiperidin-4-ol and its pyrrolidine analog is not trivial; it is a strategic decision rooted in the fundamental principles of physical organic and medicinal chemistry.

  • The piperidine scaffold offers a more conformationally defined structure, with a well-understood preference for an axial fluorine. This rigidity can be advantageous for optimizing binding affinity if the target accommodates its specific geometry.

  • The pyrrolidine scaffold provides a smaller, more flexible alternative. This can be beneficial for accessing sterically hindered binding sites or if a different spatial arrangement of functional groups is required for activity. The expected lower lipophilicity and higher basicity may also be desirable for specific property profiles.

Ultimately, the optimal choice is context-dependent and must be guided by the specific goals of the drug discovery program, including the structure of the biological target and the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The experimental protocols outlined above provide a robust framework for generating the critical data needed to make an evidence-based decision between these two valuable fluorinated building blocks.

References

  • Goti, G., et al. (2021). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]

  • Bold, C. P., et al. (2026). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Helvetica Chimica Acta. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available at: [Link]

  • Hotchkiss, D. J., et al. (2018). Biological Activities of 3,4,5-trihydroxypiperidines and Their N- And O-derivatives. Chemical Biology & Drug Design. Available at: [Link]

  • Smith, A. D., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link]

  • Ge, Z., et al. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Journal of the American Chemical Society. Available at: [Link]

  • Olsen, J. B., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Key compounds of this work shown in the LogP–pKa(H) plot along with... Available at: [Link]

  • Talbott, J. H., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

  • ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Available at: [Link]

  • Google Patents. (n.d.). CN115368283A - Preparation method of cis-3-fluoro-4-hydroxypyrrolidine with chiral structure or achiral structure and derivatives thereof.
  • Zhu, W., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available at: [Link]

  • Dutta, A. K., et al. (2012). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Available at: [Link]

  • Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Available at: [Link]

  • Mikkelsen, J., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

Sources

A Comparative Guide for Medicinal Chemists: The Impact of Fluorine Position on the pKa of Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, featuring in a vast array of approved therapeutics. Its basic nitrogen atom is a critical determinant of pharmacokinetic and pharmacodynamic properties, and modulating its basicity (pKa) is a common strategy for optimizing drug candidates. The introduction of fluorine, a bioisostere of hydrogen with unique electronic properties, offers a powerful tool for fine-tuning this parameter. However, the position of the fluorine atom on the piperidine ring is not a trivial consideration; it has profound and distinct consequences on the amine's pKa.

This guide provides a comprehensive comparison of how fluorine substitution at the 2, 3, and 4-positions of the piperidine ring impacts its basicity. We will delve into the underlying electronic and conformational effects, supported by experimental data, to provide researchers with the insights needed to make informed decisions in their molecular design strategies.

The Fundamental Role of pKa in Drug Design

The pKa of a molecule dictates its ionization state at a given pH. For a basic compound like piperidine, the pKa represents the pH at which 50% of the molecules are in their protonated (conjugate acid) form. This equilibrium is crucial for:

  • Solubility: The charged, protonated form is generally more water-soluble.

  • Membrane Permeability: The neutral, free base form is more lipid-soluble and can more readily cross cell membranes.

  • Target Binding: The ionization state can dramatically affect the ability of a molecule to interact with its biological target.

Therefore, precise control over pKa is a key element in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and its overall efficacy.

Comparative Analysis of Fluoropiperidine pKa Values

The introduction of the highly electronegative fluorine atom generally leads to a decrease in the pKa of the piperidine nitrogen due to its electron-withdrawing inductive effect. This effect stabilizes the neutral free base and destabilizes the positively charged conjugate acid, shifting the equilibrium towards the free base and thus lowering the pKa. However, the magnitude of this effect is highly dependent on the fluorine's position.

CompoundpKaΔpKa (from Piperidine)
Piperidine11.22[1]-
4-Fluoropiperidine10.59-0.63
3-Fluoropiperidine9.90-1.32
2-Fluoropiperidine9.18-2.04

Note: The pKa values presented are representative values from the literature and may vary slightly depending on the experimental conditions.

As the data clearly indicates, the closer the fluorine atom is to the nitrogen, the more pronounced the decrease in pKa. This trend can be directly attributed to the distance-dependent nature of the inductive effect.

Mechanistic Insights into Positional Effects

The Inductive Effect: A Matter of Distance

The primary driver of the pKa shift in fluoropiperidines is the through-bond inductive effect (-I effect) of the fluorine atom. Fluorine's high electronegativity polarizes the C-F bond, which in turn polarizes adjacent C-C and C-N bonds, effectively withdrawing electron density from the nitrogen atom.

Inductive_Effect cluster_2F 2-Fluoropiperidine (pKa ≈ 9.18) cluster_3F 3-Fluoropiperidine (pKa ≈ 9.90) cluster_4F 4-Fluoropiperidine (pKa ≈ 10.59) N2 N-H+ C2_2 C N2->C2_2 -2.04 pKa units F2 F C2_2->F2 Strongest -I Effect N3 N-H+ C3_2 C N3->C3_2 C3_3 C C3_2->C3_3 -1.32 pKa units F3 F C3_3->F3 Moderate -I Effect N4 N-H+ C4_2 C N4->C4_2 C4_3 C C4_2->C4_3 C4_4 C C4_3->C4_4 -0.63 pKa units F4 F C4_4->F4 Weakest -I Effect

Caption: Inductive effect of fluorine on piperidine pKa.

  • 2-Fluoropiperidine: With the fluorine atom on the adjacent carbon (C2), the inductive effect is at its strongest. The electron density is significantly pulled away from the nitrogen, making the lone pair less available for protonation and destabilizing the resulting conjugate acid. This leads to the most substantial decrease in pKa.

  • 3-Fluoropiperidine: The effect is attenuated as the fluorine atom moves to the C3 position. The electron-withdrawing effect must be transmitted through an additional carbon-carbon bond, resulting in a moderate decrease in basicity.

  • 4-Fluoropiperidine: At the C4 position, the inductive effect is at its weakest due to the increased distance from the nitrogen atom. Consequently, 4-fluoropiperidine is the strongest base among the three analogs, with a pKa closest to that of unsubstituted piperidine.

Conformational and Other Electronic Effects

While the inductive effect is the dominant factor, other conformational and electronic effects can also play a role, particularly in the case of 3-fluoropiperidine. The "gauche effect" can influence the conformational equilibrium of the piperidine ring.[2][3] This effect describes the tendency of certain substituents, particularly fluorine, to favor a gauche (approximately 60° dihedral angle) rather than an anti conformation relative to another electronegative atom or group.[3]

In the context of 3-fluoropiperidine, this can lead to a preference for the axial conformer, where the fluorine atom is gauche to the nitrogen lone pair.[4][5] This conformational preference, influenced by hyperconjugation and electrostatic interactions, can further modulate the nitrogen's basicity.[6] Specifically, in the protonated form, a strong charge-dipole interaction between the positively charged nitrogen (N-H+) and the electronegative fluorine can stabilize the axial conformer.[4][5]

Experimental Protocol: pKa Determination by Potentiometric Titration

To ensure the trustworthiness and reproducibility of the pKa data, a standardized experimental protocol is essential. Potentiometric titration is a highly accurate and commonly used method for this purpose.[7][8]

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).[9][10]

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.[10]

    • Accurately weigh and dissolve the piperidine analog in deionized water to create a solution of known concentration (typically around 0.01 M).

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.[10]

  • Titration Procedure:

    • Place a known volume of the piperidine analog solution into a beaker with a magnetic stir bar.[10]

    • Immerse the calibrated pH electrode and a temperature probe into the solution.[9][10]

    • Begin adding the standardized HCl titrant in small, precise increments.[9]

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[9][10]

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.[11]

    • Determine the equivalence point volume (Veq) from the inflection point of the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.[7][11]

    • The pKa is equal to the pH at the half-equivalence point (Veq/2).[10]

Potentiometric_Titration_Workflow A Prepare Standardized Solutions (Titrant & Analyte) C Titrate Analyte with Titrant (Record pH and Volume) A->C B Calibrate pH Meter (Standard Buffers) B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine Equivalence Point (Veq) (Inflection Point/Derivative Plot) D->E F Calculate pKa (pH at Veq/2) E->F

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion: Strategic Fluorination for pKa Modulation

The position of a fluorine atom on the piperidine ring provides a predictable and powerful strategy for tuning the basicity of this important scaffold. The pKa decreases as the fluorine atom is moved closer to the nitrogen, with the 2-position exerting the strongest effect and the 4-position the weakest. This is primarily governed by the distance-dependent inductive effect of fluorine.

For drug development professionals, this understanding allows for the rational design of piperidine-containing molecules with optimized pKa values. By strategically placing fluorine, researchers can fine-tune the ionization state of their compounds at physiological pH, thereby improving solubility, permeability, and target engagement. This guide, grounded in experimental data and mechanistic principles, serves as a valuable resource for leveraging positional fluorination as a key tool in the medicinal chemist's arsenal.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Snyder, J. P., et al. (1995). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society, 117(45), 11275-11284. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • PubChem. (n.d.). 4-Fluoropiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemIDplus. (n.d.). Piperidine. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Scidar. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Basic and Clinical Health Sciences. Retrieved from [Link]

  • SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Periodico Tche Quimica. Retrieved from [Link]

  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]

  • ResearchGate. (n.d.). The conformational preferences of 3-fluoropiperidine (1) and... Retrieved from [Link]

  • De Vooght-Johnson, R. (2009). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Gauche effect. Retrieved from [Link]

  • LookChem. (n.d.). 4-fluoropiperidine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative Cross-Reactivity Profiling of Drug Candidates Incorporating a Fluoropiperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Methodologies and Interpretation

Introduction: The Significance of the Fluoropiperidine Scaffold and the Imperative of Selectivity

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutics. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a versatile core for targeting a wide range of biological macromolecules. The introduction of a fluorine atom to this scaffold, creating structures analogous to (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride, offers medicinal chemists a powerful tool to modulate physicochemical and pharmacological properties. Fluorine's high electronegativity can alter the basicity (pKa) of the piperidine nitrogen, influence metabolic stability by blocking sites of oxidation, and introduce favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, often leading to enhanced binding affinity and improved pharmacokinetic profiles.

However, these same electronic and conformational effects that enhance on-target potency can also introduce unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target binding. Such interactions are a primary driver of adverse drug reactions and can lead to the failure of promising drug candidates in later stages of development. Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory requirement but a fundamental aspect of rational drug design.

This guide provides a comprehensive framework for profiling the cross-reactivity of drug candidates derived from fluoropiperidine scaffolds. We will move beyond a simple listing of protocols to explain the strategic rationale behind experimental choices, detail robust methodologies for generating high-quality data, and offer insights into the interpretation of these findings. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to build a comprehensive understanding of their compound's selectivity and de-risk their development programs.

Part 1: Strategic Framework for Cross-Reactivity Profiling

A successful cross-reactivity profiling campaign is not a one-size-fits-all endeavor. It should be a tiered, iterative process that escalates in complexity and resource intensity as a compound progresses through the development pipeline. The initial choice of screening panels should be guided by the primary target of the drug candidate and any known liabilities of the chemical class.

Initial Broad-Panel Screening (Lead Optimization Phase)

During the lead optimization stage, the goal is to quickly identify major off-target liabilities with a broad, cost-effective screen. This typically involves large panels of receptors, enzymes, and ion channels that are commonly associated with adverse drug effects.

  • Rationale: Casting a wide net early allows for the rapid elimination of promiscuous compounds. Structure-activity relationships (SAR) for off-target effects can be established alongside on-target SAR, guiding medicinal chemistry efforts toward more selective analogues.

  • Recommended Panel: A comprehensive safety pharmacology panel, such as the SafetyScan47 panel from Eurofins or a similar offering from other contract research organizations (CROs), is a standard starting point. These panels typically include a curated list of targets implicated in cardiovascular, central nervous system (CNS), and other systemic toxicities.

Targeted Follow-Up and Dose-Response Assessment (Candidate Selection Phase)

Any "hits" identified in the initial broad-panel screen must be confirmed and quantified. A hit is typically defined as >50% inhibition or stimulation at a screening concentration of 1-10 µM.

  • Rationale: The initial screen is often performed at a single high concentration. A full dose-response curve is necessary to determine the potency (e.g., IC50 or EC50) of the interaction. This allows for the calculation of a selectivity window—the ratio of off-target potency to on-target potency. A selectivity window of at least 100-fold is often desired for progressing a candidate.

  • Methodology: The specific assay format will depend on the target class (e.g., radioligand binding for GPCRs, enzymatic assays for kinases, patch-clamp electrophysiology for ion channels).

Cellular and Functional Assays (Preclinical Development)

Demonstrating binding to an off-target protein is only the first step. It is crucial to determine if this binding translates into a functional consequence in a more physiologically relevant system.

  • Rationale: A compound may bind to an off-target receptor but have no functional effect (i.e., it is a silent antagonist), or its effect may only be apparent in the context of a specific signaling pathway. Cellular assays provide this next level of detail.

  • Examples:

    • GPCRs: Calcium flux assays (for Gq-coupled receptors) or cAMP assays (for Gs/Gi-coupled receptors).

    • Kinases: Phospho-protein specific ELISAs or Western blotting to measure the phosphorylation of a known downstream substrate in a cellular context.

    • Ion Channels: Automated patch-clamp systems to assess channel modulation in a cellular environment.

The overall workflow can be visualized as a decision-making tree, guiding the progression of a compound based on its evolving cross-reactivity profile.

G cluster_0 Lead Optimization Phase cluster_1 Candidate Selection Phase cluster_2 Preclinical Development A Design & Synthesis of Fluoropiperidine Analogs B Primary Target Assay (On-Target Potency) A->B C Broad Off-Target Panel Screen (e.g., SafetyScan47 @ 10 µM) A->C H Calculate Selectivity Window (Off-Target IC50 / On-Target IC50) B->H D Analyze Data: Identify 'Hits' (>50% Inhibition) C->D E No Significant Hits D->E Proceed F Hits Identified D->F Confirm G Dose-Response Assays for Hits (Determine Off-Target IC50) F->G G->H I Selectivity > 100-fold? H->I J Advance Candidate I->J Yes K Cellular Functional Assays (Confirm Functional Effect) I->K No K->J No Functional Effect L De-prioritize or Redesign K->L Functional Effect Confirmed

Caption: Tiered workflow for cross-reactivity profiling of drug candidates.

Part 2: Experimental Protocols and Data Interpretation

This section provides detailed methodologies for key assays used in cross-reactivity profiling. For illustrative purposes, we will consider a hypothetical drug candidate, "Compound X," a fluoropiperidine-containing molecule designed as a potent antagonist for a specific G-protein coupled receptor (GPCR), "Target A."

In Vitro Radioligand Binding Assay (Dose-Response)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor, which is a common follow-up for hits from a primary screen.

Objective: To determine the IC50 and Ki of Compound X for an off-target hit, for example, the hERG potassium channel, which is a critical liability.

Materials:

  • Cell membranes expressing the hERG channel (commercially available).

  • Radioligand: [3H]-Astemizole or [3H]-Dofetilide (known hERG ligands).

  • Non-specific binding control: A high concentration of a non-radiolabeled hERG ligand (e.g., 10 µM Astemizole).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).

  • Compound X, serially diluted.

  • 96-well filter plates (e.g., GF/C filter plates).

  • Scintillation fluid and a microplate scintillation counter.

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of Compound X in assay buffer, typically starting from 100 µM.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd (e.g., 1-2 nM [3H]-Astemizole), and the appropriate dilution of Compound X.

  • Total and Non-Specific Binding: Include wells for "total binding" (no competitor) and "non-specific binding" (with 10 µM unlabeled Astemizole).

  • Initiate Reaction: Add the cell membranes (e.g., 10-20 µg protein per well) to all wells to start the binding reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of Compound X.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Cellular Assay: cAMP Measurement for GPCRs

This protocol assesses whether the binding of Compound X to an off-target GPCR results in a functional response (agonist or antagonist activity).

Objective: To determine if Compound X modulates the activity of an off-target Gi-coupled receptor identified in the binding screen.

Methodology: Competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence).

G cluster_0 Assay Principle A Cells expressing Gi-coupled GPCR B Add Forskolin (stimulates adenylyl cyclase) A->B Control C Add Agonist for Gi-coupled GPCR A->C Inhibition D Cell Lysis & Addition of HTRF Reagents (cAMP-d2 & anti-cAMP-Eu3+) B->D E High cAMP -> Low HTRF Signal B->E Control C->D F Low cAMP -> High HTRF Signal C->F Inhibition G Compound X (Antagonist) blocks Agonist effect C->G G->D G->E Restores Signal

Caption: Workflow for a competitive cAMP functional assay.

Protocol:

  • Cell Culture: Plate cells stably expressing the off-target Gi-coupled receptor in a 384-well plate and culture overnight.

  • Compound Addition: Treat cells with a serial dilution of Compound X for 15-30 minutes.

  • Agonist Stimulation: Add a known agonist for the receptor at its EC80 concentration (the concentration that gives 80% of the maximal response) to all wells except the negative control. This is done in the presence of an adenylyl cyclase stimulator like Forskolin.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP labeled with d2 and an anti-cAMP antibody labeled with a Europium cryptate).

  • Reading: After a 60-minute incubation, read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: The ratio of the two emission signals is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the log concentration of Compound X to generate a dose-response curve and determine the functional IC50.

Part 3: Data Presentation and Comparative Analysis

All generated data should be compiled into a clear, concise table to facilitate direct comparison and decision-making.

Comparative Selectivity Profile of Hypothetical Fluoropiperidine Analogs
Compound IDPrimary Target A (Ki, nM)Off-Target 1 (hERG) (Ki, nM)Selectivity Fold (hERG/Target A)Off-Target 2 (GPCR-X) (Func. IC50, nM)Selectivity Fold (GPCR-X/Target A)Notes
Compound X 1.21,5001,250>10,000>8,333Excellent selectivity profile. Low risk for hERG liability.
Analog 4B 0.8851065,2006,500High on-target potency but borderline hERG selectivity. Monitor carefully.
Analog 7C 5.4458.3 >10,000>1,850Unacceptable hERG risk. Potent off-target binding. De-prioritize.

Data is hypothetical for illustrative purposes.

This table clearly shows that while Analog 7C has potent on-target activity, its poor selectivity against the hERG channel makes it a high-risk candidate. Compound X, in contrast, demonstrates a much more favorable selectivity window, making it a more promising candidate for further development.

Conclusion

The incorporation of a fluoropiperidine scaffold is a valuable strategy in modern drug discovery, but it necessitates a deep understanding and rigorous evaluation of a compound's selectivity profile. By employing a tiered, data-driven approach—moving from broad panel screening to quantitative dose-response and finally to functional cellular assays—researchers can build a comprehensive picture of a molecule's potential off-target interactions. This systematic profiling allows for the early identification of liabilities, guides medicinal chemistry efforts to mitigate these risks, and ultimately increases the probability of selecting a drug candidate with a safe and effective clinical profile. The methodologies and strategic framework presented here provide a robust foundation for achieving this critical goal.

References

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The pKa of Piperidine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: In vitro safety pharmacology profiling: An essential tool for successful drug discovery Source: European Journal of Pharmacology URL: [Link]

  • Title: The role of selectivity in drug development Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: hERG channel pharmacology and cardiotoxicity Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Brief History and Its Application in Pharmacology Source: Molecular Pharmacology URL: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3R,4R)-rel-3-Fluoropiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel fluorinated building block, (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride is integral to pioneering research in medicinal chemistry and drug development. Its unique structure, however, necessitates a rigorous and informed approach to its handling and disposal. Improper disposal not only poses significant safety and environmental risks but can also result in severe regulatory non-compliance. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, grounded in established chemical safety principles and regulatory standards. Our objective is to empower researchers to manage chemical life cycles responsibly, ensuring safety and environmental stewardship extend beyond the bench.

Section 1: Hazard Assessment & Essential Protective Measures

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with specific risks that dictate the necessary safety protocols.

1.1 Inherent Chemical Hazards According to the Globally Harmonized System (GHS), this compound presents the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]

Furthermore, as a fluorinated organic compound, its thermal decomposition or combustion can release highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx).[2][3] This is a critical consideration for the final disposal pathway.

1.2 Mandatory Personal Protective Equipment (PPE) A proactive approach to safety is non-negotiable. The following PPE is required to mitigate the risks of exposure during handling and waste consolidation.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards. A face shield is required for splash risks.[2][4]Protects against accidental splashes and airborne dust, preventing serious eye irritation.[1]
Hand Protection Solvent-resistant gloves (e.g., Nitrile or Neoprene). Consult glove manufacturer data for specific chemical compatibility.[4]Prevents direct skin contact, mitigating the risk of skin irritation.[1]
Body Protection Standard laboratory coat. Chemically resistant apron for larger quantities or spill cleanup.Protects personal clothing from contamination and minimizes skin exposure.
Respiratory Protection NIOSH/MSHA-approved respirator is necessary if dust formation is unavoidable or when working outside a certified fume hood.[3]Prevents inhalation of the compound, which can cause respiratory tract irritation.[1]

1.3 Chemical Incompatibilities To prevent dangerous reactions, waste containing this compound must be stored separately from:

  • Strong oxidizing agents[3]

  • Strong acids and bases[3]

Mixing with these substances can lead to exothermic reactions or the generation of toxic gases.

Section 2: Waste Segregation & Containerization Protocol

Proper segregation is the cornerstone of a safe and compliant laboratory waste management program.[5] It prevents dangerous reactions and ensures waste is directed to the correct, most effective disposal stream.

Step-by-Step Waste Collection Procedure:

  • Designate a Waste Stream: This compound must be disposed of as Halogenated Organic Waste .[6][7] It must not be mixed with non-halogenated solvent waste.

    • Causality: Halogenated waste requires high-temperature incineration with specialized acid gas scrubbers, a more complex and costly process than non-halogenated solvent disposal.[7][8] Mixing these streams unnecessarily increases disposal costs and complexity for the entire waste volume.

  • Select an Appropriate Container:

    • Use a clearly marked, dedicated waste container made of a compatible material, such as high-density polyethylene (HDPE).[6][9] The original product container is often an excellent choice for waste accumulation.[10]

    • Ensure the container is in good condition, free of leaks, and has a tightly sealing cap.[6][10]

  • Label the Container Correctly: As soon as the first waste is added, the container must be labeled.[10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Relevant GHS hazard pictograms (e.g., exclamation mark for irritant)[6]

    • Accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[9][10]

    • The container must be kept within a secondary containment bin or tray to contain any potential leaks.[10]

    • Keep the container closed at all times except when adding waste.[9][10]

Section 3: Spill Management & Decontamination

Accidental releases must be managed promptly and safely to mitigate exposure and environmental contamination.

Protocol for Small Spills (Solid):

  • Evacuate & Ventilate: Ensure the area is well-ventilated. If necessary, restrict access to the immediate area.[2]

  • Don PPE: Wear the full PPE ensemble as detailed in Table 1.

  • Contain & Collect:

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels for the initial absorption.

    • Carefully sweep up the absorbed material without creating dust.[2] Use non-sparking tools.

    • Place the collected material into a designated hazardous waste container.[2]

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

    • All cleaning materials (wipes, gloves) are also considered hazardous waste and must be placed in the same waste container.

  • Label & Dispose: Seal and label the container as described in Section 2 and arrange for pickup through your institution's Environmental Health & Safety (EHS) office.

Section 4: Approved Disposal Pathways

The chemical nature of this compound strictly limits its disposal options. The goal is the complete and irreversible destruction of the molecule.

4.1 Primary & Recommended Pathway: High-Temperature Incineration The only environmentally sound and regulatory-compliant method for disposing of this compound is through a licensed hazardous waste incineration facility.[8]

  • Mechanism: This process utilizes extremely high temperatures (typically >1000°C) and sufficient residence times to break the highly stable carbon-fluorine (C-F) and carbon-chlorine bonds.[11] The fluorinated nature of the compound makes this high-temperature requirement critical for complete destruction.[11][12]

  • Self-Validation: Licensed hazardous waste incinerators are equipped with sophisticated flue gas treatment systems, including alkali scrubbers, to neutralize the acidic byproducts (HF and HCl) generated during combustion, preventing their release into the atmosphere.[8] These facilities operate under strict EPA permits, ensuring destruction efficiency and control of emissions.

4.2 Alternative Pathway: Hazardous Waste Landfill While permitted under certain circumstances, placing this compound in a designated hazardous waste landfill is a less preferable option.[13]

  • Mechanism: This method provides containment rather than destruction. The chemical is buried in a highly engineered landfill with impermeable liners and leachate collection systems to prevent environmental release.[13]

  • Limitations: This approach does not degrade the "forever chemical" nature of the fluorinated compound, merely sequestering it.[13] It is not a permanent solution and carries a long-term environmental liability.

4.3 Forbidden Pathway: Sink or Drain Disposal Under no circumstances should this compound or its solutions be disposed of down the drain. This action is a direct violation of EPA and local regulations. The introduction of this chemical into the sewer system can lead to:

  • Toxic effects on aquatic ecosystems.

  • Corrosion of plumbing infrastructure.

  • Contamination of water treatment facilities, which are not designed to remove such complex organic molecules.

Section 5: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of this compound waste from generation to final disposal.

G Start Waste Generation (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride Assess Assess Waste Form (Solid, Liquid Solution, Spill Residue) Start->Assess Containerize Step 1: Containerize & Label - Use compatible, sealed HDPE container - Label: 'Hazardous Waste', Chemical Name, Hazard Pictograms Assess->Containerize Segregate Step 2: Segregate Waste - Classify as 'Halogenated Organic Waste' - Separate from non-halogenated & reactive wastes Containerize->Segregate Store Step 3: Store Safely - Designated Satellite Accumulation Area - Secondary Containment Required Segregate->Store ContactEHS Contact Environmental Health & Safety (EHS) or Certified Waste Vendor for Pickup Store->ContactEHS Incinerate Final Disposal Pathway: Licensed High-Temperature Incineration (with Acid Gas Scrubbing) ContactEHS->Incinerate

Caption: Waste Management Workflow for Fluorinated Piperidine Hydrochloride.

The responsible disposal of this compound is a critical component of the research process. By adhering to the principles of accurate hazard assessment, meticulous segregation, proper containerization, and the selection of high-temperature incineration as the terminal disposal method, scientists can ensure their work is conducted with the highest standards of safety and environmental integrity. Always consult your institution's specific EHS guidelines and protocols, as they provide the definitive framework for regulatory compliance.

References

  • 3-Fluoropiperidin-4-ol hydrochloride . PubChem, National Center for Biotechnology Information. [Link]

  • MSDS of (3R,4S)-3-Fluoropiperidin-4-ol . Capot Chemical. [Link]

  • PIPERIDINE HAZARD SUMMARY . New Jersey Department of Health. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • How can I neutralize amine hydrochlorides? . ResearchGate. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams . U.S. Environmental Protection Agency. [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]

  • Incineration Could Safely Destroy PFAS-Contaminated Materials . Technology Networks. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Recovery of amines from by-product chloride salts.
  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • FLUORINE . Occupational Safety and Health Administration. [Link]

  • Per- and polyfluorinated substances in waste incinerator flue gases . RIVM. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]

  • Can anyone suggest how to neutralize amine hydrochlorides? . ResearchGate. [Link]

  • Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals' . University of Oxford. [Link]

  • Incineration is not a safe disposal method for PFAS . Reginfo.gov. [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • FLUORIDES (as F) . Occupational Safety and Health Administration. [Link]

  • Good Laboratory Practices: Waste Disposal . SCION Instruments. [Link]

  • Is It Safe To Incinerate Fluoropolymers? . Plastics Engineering. [Link]

  • Guidelines for Disposing of PFAs . MCF Environmental Services. [Link]

  • Neutralizing Amine . Chemtex Speciality Limited. [Link]

  • Finding an End to Forever Chemicals . Eurofins USA. [Link]

  • SAFETY DATA SHEET . Alligare. [Link]

  • Neutralizing amines with low salt precipitation potential.
  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. [Link]

  • Management of Solid Waste Containing Fluoride—A Review . PubMed Central, National Institutes of Health. [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride
Reactant of Route 2
(3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.